JAK2-IN-1
Description
Properties
CAS No. |
1361415-84-0 |
|---|---|
Molecular Formula |
C19H16FN5O |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(S)-(4-fluorophenyl)-[4-[(5-methyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]methanol |
InChI |
InChI=1S/C19H16FN5O/c1-11-10-16(25-24-11)22-18-14-4-2-3-5-15(14)21-19(23-18)17(26)12-6-8-13(20)9-7-12/h2-10,17,26H,1H3,(H2,21,22,23,24,25)/t17-/m0/s1 |
InChI Key |
DCRWIATZWHLIPN-KRWDZBQOSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AC410; AC-410; AC 410. |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of JAK2 Inhibitors in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Janus kinase 2 (JAK2) is a critical non-receptor tyrosine kinase that plays a pivotal role in signal transduction for a variety of cytokines and growth factors essential for hematopoiesis and immune response.[1][2] Dysregulation of the JAK2 signaling pathway, most notably through the activating V617F mutation, is a primary driver in myeloproliferative neoplasms (MPNs) and is implicated in various other cancers.[1][3][4] This technical guide provides an in-depth exploration of the mechanism of action of JAK2 inhibitors in cancer cells, with a focus on their role in disrupting the canonical JAK/STAT signaling pathway and other downstream cellular processes. This document synthesizes key preclinical and clinical findings, presents quantitative data on inhibitor efficacy, details relevant experimental methodologies, and provides visual representations of the underlying molecular interactions.
Introduction to the JAK/STAT Signaling Pathway
The JAK/STAT pathway is a principal signaling cascade that converts extracellular signals into transcriptional regulation of genes involved in cell proliferation, differentiation, survival, and inflammation.[5][6] The process is initiated when a cytokine or growth factor binds to its cognate receptor on the cell surface, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs through trans-phosphorylation.[3][6] Activated JAK2 then phosphorylates tyrosine residues on the cytoplasmic tail of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[6] Recruited STATs are, in turn, phosphorylated by JAK2, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene expression.[3][6] In many hematological malignancies and some solid tumors, mutations in JAK2, such as the V617F mutation, lead to constitutive, ligand-independent activation of this pathway, driving uncontrolled cell growth and survival.[3][7]
Mechanism of Action of JAK2 Inhibitors
JAK2 inhibitors are small molecule drugs designed to interfere with the kinase activity of JAK2, thereby blocking the downstream signaling cascade. These inhibitors are broadly classified into two main types based on their binding mode to the kinase domain.
Type I JAK2 Inhibitors
Type I inhibitors are ATP-competitive and bind to the active conformation of the JAK2 kinase domain at the ATP-binding site.[3] By occupying this site, they prevent the transfer of a phosphate group from ATP to the substrate, effectively inhibiting the phosphorylation of downstream targets like STAT proteins.[3] Ruxolitinib, the first FDA-approved JAK inhibitor, is a classic example of a type I inhibitor.[3] While effective in reducing symptoms and spleen size in MPN patients, type I inhibitors are not specific to the mutant form of JAK2 and can also inhibit wild-type JAK1 and JAK2.[3][8]
Type II JAK2 Inhibitors
In contrast, type II inhibitors bind to the inactive conformation of the kinase domain, often in a region adjacent to the ATP-binding pocket known as the allosteric site.[9] These inhibitors stabilize the inactive state of JAK2, preventing its activation.[9] CHZ868 is an example of a type II JAK2 inhibitor that has shown efficacy in preclinical models, particularly in overcoming resistance to type I inhibitors.[9]
Signaling Pathways and Cellular Effects
The primary mechanism of action of JAK2 inhibitors is the blockade of the JAK/STAT pathway. However, their effects extend to other signaling cascades and cellular processes that are influenced by JAK2 activity.
Inhibition of Downstream Signaling
Constitutive activation of JAK2 in cancer cells leads to the persistent phosphorylation of STAT3 and STAT5, which are key drivers of cell proliferation and survival.[10] JAK2 inhibitors effectively reduce the phosphorylation of these STAT proteins.[11] Furthermore, the JAK2 pathway can also activate other signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are also involved in cell growth and survival.[12][13] Inhibition of JAK2 can therefore lead to a broader suppression of these pro-survival signals.[13]
Cellular Consequences
The inhibition of these critical signaling pathways by JAK2 inhibitors leads to several key cellular outcomes in cancer cells:
-
Induction of Apoptosis: By blocking the anti-apoptotic signals mediated by STAT3 and Bcl-xL, JAK2 inhibitors can induce programmed cell death in malignant cells.[4]
-
Cell Cycle Arrest: Disruption of the JAK/STAT pathway can lead to the downregulation of cyclins, such as cyclin D1/D2, resulting in cell cycle arrest.[4]
-
Inhibition of Proliferation: The overall effect of blocking these pro-growth and pro-survival pathways is a significant reduction in the proliferation of cancer cells.[14]
Quantitative Data on JAK2 Inhibitor Efficacy
The potency of various JAK2 inhibitors has been characterized in numerous preclinical studies. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the efficacy of these compounds.
| Inhibitor | Type | Target(s) | IC50 (nM) - Cell-Free Assay | Cell Line(s) | Reference |
| Ruxolitinib (INCB018424) | Type I | JAK1, JAK2 | JAK1: 3.3, JAK2: 2.8 | Ba/F3-EpoR-JAK2V617F, HEL | [8] |
| Fedratinib (TG101348) | Type I | JAK2 | JAK2: 3 | HEL, Ba/F3-JAK2V617F | [8][11] |
| Pacritinib | Type I | JAK2, FLT3 | JAK2: 23 | - | [8] |
| Momelotinib | Type I | JAK1, JAK2 | - | - | |
| CHZ868 | Type II | JAK2 | - | Ba/F3-EpoR-JAK2V617F | [9] |
| Compound [I] | Dual | Tubulin, JAK2 | JAK2: 74 | A549, KP-4, HeLa, BxPC-3, MCF-7 | [15] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols
Cell Viability Assay
Objective: To determine the effect of a JAK2 inhibitor on the proliferation of cancer cell lines.
Methodology:
-
Seed cancer cells (e.g., HEL, UKE-1, SET2) in 96-well plates at a predetermined density.[14]
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the JAK2 inhibitor or vehicle control (DMSO) for a specified period (e.g., 72 hours).[14]
-
Add a viability reagent (e.g., CellTiter-Glo) to each well and incubate as per the manufacturer's instructions.
-
Measure luminescence using a plate reader to determine the number of viable cells.
-
Calculate the IC50 value by plotting the percentage of viable cells against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blotting for Phospho-STAT Analysis
Objective: To assess the effect of a JAK2 inhibitor on the phosphorylation of downstream signaling proteins.
Methodology:
-
Culture cancer cells (e.g., SET-2) to a sufficient density.[16]
-
Treat the cells with the JAK2 inhibitor at various concentrations or for different time points. A vehicle control (DMSO) should be included.[16]
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for phosphorylated forms of JAK2 and STAT5, as well as total JAK2 and STAT5 as loading controls.[16]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing the Mechanism of Action
Signaling Pathways
Caption: The canonical JAK/STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A typical experimental workflow for evaluating the efficacy of a JAK2 inhibitor.
Conclusion
JAK2 inhibitors represent a significant advancement in the treatment of cancers driven by aberrant JAK/STAT signaling. Their primary mechanism of action involves the direct inhibition of JAK2 kinase activity, leading to the suppression of downstream signaling pathways critical for cancer cell proliferation and survival. The development of both type I and type II inhibitors provides multiple avenues for therapeutic intervention, including strategies to overcome acquired resistance. A thorough understanding of the molecular mechanisms, coupled with robust preclinical evaluation using the methodologies outlined in this guide, is essential for the continued development of more effective and selective JAK2-targeted therapies.
References
- 1. Janus kinase 2 - Wikipedia [en.wikipedia.org]
- 2. JAK INHIBITORS AND JAK2 MUTATION: WHAT’S THE CONNECTION? – MPN Research Foundation [mpnresearchfoundation.org]
- 3. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prospect of JAK2 inhibitor therapy in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What conditions does the JAK2 gene relate to? [medicalnewstoday.com]
- 6. ovid.com [ovid.com]
- 7. Detailpage Research Press Releases - Leibniz Institute on Aging (FLI) [leibniz-fli.de]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. JAK2 V617F uses distinct signalling pathways to induce cell proliferation and neutrophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective JAK2 Inhibition Specifically Decreases Hodgkin Lymphoma and Mediastinal Large B-cell Lymphoma Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of dual-target inhibitors of microtubule polymerization and JAK2 | BioWorld [bioworld.com]
- 16. researchgate.net [researchgate.net]
The Downstream Cascade: A Technical Guide to the JAK2-IN-1 Signaling Pathway and its Effects
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the downstream signaling effects of JAK2-IN-1, a potent inhibitor of Janus Kinase 2 (JAK2). This document details the mechanism of action, impact on key signaling pathways, and methodologies for studying its effects, serving as a vital resource for researchers in oncology, immunology, and drug discovery.
Introduction to the JAK2 Signaling Pathway
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular, non-receptor tyrosine kinases that play a pivotal role in cytokine-mediated signaling.[1] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a primary signaling cascade initiated by a multitude of cytokines, growth factors, and hormones, regulating essential cellular processes such as proliferation, differentiation, apoptosis, and immune responses.[2][3]
Dysregulation of the JAK2 signaling pathway, often through activating mutations like JAK2-V617F, is a hallmark of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[1][2] Constitutive activation of JAK2 leads to uncontrolled cell growth and survival, making it a critical therapeutic target.[2]
Mechanism of Action of JAK2 Inhibitors
JAK2 inhibitors, including this compound, are small molecules that typically act as ATP-competitive inhibitors, binding to the ATP-binding site within the kinase domain of JAK2. This binding event prevents the phosphorylation of JAK2 itself (autophosphorylation) and the subsequent phosphorylation of its downstream substrates, thereby blocking the entire signaling cascade.
Downstream Effects of this compound
Inhibition of JAK2 by this compound leads to a cascade of downstream effects, primarily through the suppression of the STAT, PI3K/AKT, and MAPK/ERK pathways.
Inhibition of the JAK/STAT Pathway
The most direct and well-characterized downstream effect of JAK2 inhibition is the suppression of the STAT signaling pathway. Upon activation, JAK2 phosphorylates specific tyrosine residues on cytokine receptors, creating docking sites for STAT proteins.[3] Recruited STATs, particularly STAT3 and STAT5 in the context of many JAK2-driven diseases, are then phosphorylated by JAK2, leading to their dimerization, nuclear translocation, and subsequent regulation of target gene transcription.[4] These target genes are often involved in cell proliferation (e.g., c-Myc), survival (e.g., Bcl-xL), and inflammation.[4]
Treatment with JAK2 inhibitors has been shown to dose-dependently decrease the phosphorylation of STAT3 and STAT5 in various cancer cell lines.[5] This inhibition of STAT activation is a key mechanism through which JAK2 inhibitors exert their anti-proliferative and pro-apoptotic effects.[6]
Modulation of the PI3K/AKT and MAPK/ERK Pathways
The JAK2 signaling pathway exhibits significant crosstalk with other critical cellular signaling networks, including the PI3K/AKT and MAPK/ERK pathways. The V617F mutation in JAK2 has been shown to lead to the constitutive activation of these pathways, contributing to cell proliferation and survival.[4] While the direct inhibition of these pathways by JAK2 inhibitors is less pronounced than the effect on STAT signaling, modulation of these pathways has been observed. Some studies suggest that JAK2 can influence these pathways, and its inhibition may contribute to the overall anti-tumor effect.[7]
Quantitative Data for JAK2 Inhibitors
Due to the limited publicly available data specifically for "this compound," the following table includes data for "Jak-IN-1" and other well-characterized JAK2 inhibitors to provide a comparative overview. It is crucial to note that the cellular potency and selectivity of inhibitors can vary significantly based on the specific cell line and assay conditions.
| Inhibitor | Target(s) | IC50 (nM) - Enzymatic Assay | Cell-Based Assay Notes | Reference |
| Jak-IN-1 | JAK2 | 290 | Data not available | AAT Bioquest |
| JAK1 | 291 | |||
| Ruxolitinib | JAK1 | 3.3 | Inhibited proliferation of JAK2-V617F positive cell lines and was associated with decreased STAT3 phosphorylation. | [8] |
| JAK2 | 2.8 | |||
| Fedratinib (TG101348) | JAK2 | 3 | Inhibited proliferation and induced apoptosis of JAK2-V617F-positive HEL cells. | [9] |
| AZD1480 | JAK2 | - | Potently blocked STAT3 signaling and oncogenesis in solid tumors. | [10] |
| WP1066 | JAK2/STAT3 | - | Inhibited JAK2 and STAT3 phosphorylation in gastric cancer cells, leading to reduced proliferation and increased apoptosis. | [6] |
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against JAK2 kinase activity.
Methodology (Example using a generic luminescence-based assay):
-
Reagents and Materials: Recombinant human JAK2 enzyme, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), test compound (e.g., this compound), and a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO and then dilute in kinase assay buffer. b. In a 96-well plate, add the diluted test compound, recombinant JAK2 enzyme, and the peptide substrate. c. Initiate the kinase reaction by adding a solution of ATP at a concentration close to its Km for JAK2. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions. f. Measure luminescence using a plate reader. g. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blotting for Phosphorylated Proteins
Objective: To assess the effect of a JAK2 inhibitor on the phosphorylation status of downstream signaling proteins like STAT3 and STAT5.
Methodology:
-
Cell Culture and Treatment: a. Culture a suitable cell line (e.g., a human erythroleukemia cell line like HEL, which harbors the JAK2-V617F mutation) to approximately 80% confluency. b. Treat the cells with various concentrations of the JAK2 inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2-24 hours).
-
Protein Extraction: a. Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. b. Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the total protein. c. Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. d. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding. e. Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-STAT3 (Tyr705), anti-phospho-STAT5 (Tyr694)) and total proteins (anti-STAT3, anti-STAT5) as loading controls, typically overnight at 4°C. f. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. g. Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. h. Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay
Objective: To determine the effect of a JAK2 inhibitor on the viability and proliferation of cancer cells.
Methodology (Example using MTT assay):
-
Cell Seeding and Treatment: a. Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight. b. Treat the cells with a serial dilution of the JAK2 inhibitor or vehicle control.
-
MTT Incubation: a. After the desired incubation period (e.g., 72 hours), add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization and Absorbance Measurement: a. Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. b. Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control. b. Determine the GI50 (concentration for 50% of maximal inhibition of cell growth) by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathways
Caption: The JAK2 signaling pathway and its downstream effectors.
Experimental Workflow: Western Blotting
Caption: A typical workflow for analyzing protein phosphorylation via Western blotting.
Conclusion
This compound represents a valuable tool for dissecting the complexities of the JAK2 signaling pathway and for the development of novel therapeutics. Its primary mechanism of action involves the direct inhibition of JAK2 kinase activity, leading to the profound suppression of the downstream STAT signaling cascade. This, in turn, results in reduced cell proliferation and survival in JAK2-dependent cell lines. The experimental protocols and data presented in this guide provide a solid foundation for researchers to investigate the nuanced effects of this compound and other JAK2 inhibitors in various disease models. Further research into the selectivity profile and the precise impact on interconnected signaling networks will continue to refine our understanding of this critical therapeutic target.
References
- 1. Prospect of JAK2 inhibitor therapy in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK INHIBITORS AND JAK2 MUTATION: WHAT’S THE CONNECTION? – MPN Research Foundation [mpnresearchfoundation.org]
- 3. “Do We Know Jack” About JAK? A Closer Look at JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Philadelphia chromosome - Wikipedia [en.wikipedia.org]
- 5. [PDF] Effects of the JAK2 Inhibitor, AZ960, on Pim/BAD/BCL-xL Survival Signaling in the Human JAK2 V617F Cell Line SET-2* | Semantic Scholar [semanticscholar.org]
- 6. Inhibition of the JAK2/STAT3 Pathway Reduces Gastric Cancer Growth In Vitro and In Vivo | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Jak2 signaling reveals resistance of mouse embryonic hematopoietic stem cells to myeloproliferative disease mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Novel JAK2 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and development of novel Janus kinase 2 (JAK2) inhibitors, a critical class of therapeutics for myeloproliferative neoplasms (MPNs) and other hematological and inflammatory diseases. This document details the underlying biology of the JAK2 signaling pathway, outlines the methodologies for inhibitor discovery and characterization, and presents a comparative analysis of key compounds in development and on the market.
Introduction: The Role of JAK2 in Disease
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular non-receptor tyrosine kinases that play a pivotal role in cytokine signaling.[1] Upon cytokine or growth factor binding to their cognate receptors, JAKs are activated, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). These activated STATs then translocate to the nucleus to regulate gene expression involved in cell proliferation, differentiation, apoptosis, and immune responses.
Dysregulation of the JAK2-STAT pathway is a hallmark of several diseases. A key discovery in this field was the identification of a specific mutation, JAK2V617F, in a majority of patients with myeloproliferative neoplasms, including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[2] This mutation leads to constitutive activation of JAK2, driving uncontrolled cell growth and the clinical manifestations of these disorders.[3] Consequently, JAK2 has emerged as a prime therapeutic target for the development of small molecule inhibitors.
The JAK2-STAT Signaling Pathway
The canonical JAK2-STAT signaling cascade is initiated by the binding of ligands such as erythropoietin (EPO), thrombopoietin (TPO), and various cytokines to their transmembrane receptors. This induces receptor dimerization and the subsequent trans-phosphorylation and activation of receptor-associated JAK2 proteins. Activated JAK2 then phosphorylates tyrosine residues on the receptor, creating docking sites for STAT proteins. STATs are then themselves phosphorylated by JAK2, leading to their dimerization, nuclear translocation, and modulation of target gene transcription.
Drug Discovery and Development Workflow
The identification and development of novel JAK2 inhibitors typically follows a multi-stage workflow, beginning with target identification and validation, followed by hit discovery, lead optimization, and preclinical and clinical evaluation.
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to JAK2 activity.
Materials:
-
Recombinant human JAK2 enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (JAK2 inhibitors)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white plates
Procedure:
-
Prepare a reaction mixture containing the peptide substrate and ATP in the assay buffer.
-
Add the test compound at various concentrations to the wells of the 384-well plate. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding the recombinant JAK2 enzyme to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP generated and thus, the kinase activity.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Proliferation Assay (MTT/MTS)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
JAK2-dependent cell lines (e.g., HEL, UKE-1)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well clear-bottom plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[4]
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).[5]
-
Add the MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.[2] During this time, viable cells will reduce the tetrazolium salt into a colored formazan product.[2]
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.[2]
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Determine the IC50 values by analyzing the dose-response curve.
Apoptosis Assay (Annexin V Staining)
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using fluorescently labeled Annexin V.
Materials:
-
JAK2-dependent cell lines
-
Test compounds
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Propidium Iodide (PI) or other viability dye
-
Binding buffer
-
Flow cytometer
Procedure:
-
Culture cells and treat them with the test compounds at various concentrations for a predetermined time.
-
Harvest the cells and wash them with cold PBS.[6]
-
Resuspend the cells in the binding buffer provided in the kit.[6]
-
Add Annexin V-FITC and PI to the cell suspension.[6]
-
Incubate the cells in the dark at room temperature for 15 minutes.[6]
-
Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Quantitative Data of Selected JAK2 Inhibitors
The following tables summarize key preclinical and clinical data for several prominent JAK2 inhibitors.
Table 1: In Vitro Potency of Selected JAK2 Inhibitors
| Compound | Target(s) | JAK2 IC50 (nM) | JAK1 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference(s) |
| Ruxolitinib | JAK1/JAK2 | 3.3 | 2.8 | >400 | 19 | [3] |
| Fedratinib | JAK2 | 3 | 35 | 334 | 43 | [2] |
| Pacritinib | JAK2 | 23 | 1,280 | 510 | 550 | [7] |
| Momelotinib | JAK1/JAK2 | 11 | 18 | >1000 | - | [8] |
| Abrocitinib | JAK1 | 803 | 29 | >10,000 | 1,300 | [9][10] |
Table 2: Pharmacokinetic Parameters of Approved JAK2 Inhibitors
| Compound | Tmax (hours) | Half-life (hours) | Bioavailability (%) | Protein Binding (%) | Reference(s) |
| Ruxolitinib | ~1 | ~3 | >95 | ~97 | [11] |
| Fedratinib | 2-4 | 111 | ~34 | 92-96 | N/A |
| Pacritinib | 4-6 | 31-55 | N/A | 98.6 | N/A |
| Momelotinib | ~2 | 4-8 | N/A | N/A |
Table 3: Clinical Efficacy of JAK2 Inhibitors in Myelofibrosis
| Compound | Trial | Spleen Volume Reduction (≥35%) | Symptom Score Improvement (≥50%) | Reference(s) |
| Ruxolitinib | COMFORT-I | 41.9% vs 0.7% (placebo) | 45.9% vs 5.3% (placebo) | [12] |
| Pacritinib | PERSIST-1 | 19.1% vs 4.7% (best available therapy) | 40.9% vs 9.9% (best available therapy) | [13] |
| Fedratinib | JAKARTA | 36-40% vs 1% (placebo) | ~36% vs ~7% (placebo) | N/A |
| Momelotinib | MOMENTUM | 25% vs 9% (danazol) | 25% vs 9% (danazol) | N/A |
N/A: Data not available in the searched sources.
Conclusion and Future Directions
The development of JAK2 inhibitors has revolutionized the treatment landscape for patients with myeloproliferative neoplasms. Ruxolitinib, the first-in-class JAK1/2 inhibitor, demonstrated significant efficacy in reducing spleen size and improving constitutional symptoms.[12] Subsequent approvals of fedratinib, pacritinib, and momelotinib have provided additional therapeutic options, each with distinct selectivity profiles and clinical benefits.[7]
Future research is focused on developing next-generation JAK2 inhibitors with improved selectivity to minimize off-target effects and enhance safety. The exploration of Type II inhibitors, which bind to the inactive conformation of the kinase, and allosteric inhibitors represents promising avenues for achieving greater specificity.[8] Furthermore, combination therapies that target parallel or downstream pathways are being investigated to overcome resistance and improve long-term outcomes for patients. The continued integration of structure-based drug design, advanced screening technologies, and a deeper understanding of the underlying disease biology will undoubtedly fuel the discovery of even more effective and safer JAK2-targeted therapies.
References
- 1. RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay Protocol [worldwide.promega.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Predictive models for splenic response to JAK-inhibitor therapy in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Double-Blind Placebo-Controlled Trial of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. targetedonc.com [targetedonc.com]
The Use of Fedratinib as a Selective Chemical Probe for JAK2 in Basic Scientific Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in signal transduction for a multitude of cytokines and growth factors essential for hematopoiesis and immune regulation. Dysregulation of the JAK2 signaling pathway is a hallmark of various myeloproliferative neoplasms (MPNs) and other inflammatory diseases. Chemical probes are indispensable tools for dissecting the complex roles of kinases like JAK2 in cellular processes and for validating them as therapeutic targets. An ideal chemical probe should be potent, selective, and well-characterized in cellular and biochemical assays. This guide focuses on Fedratinib (also known as TG101348 and SAR302503), a potent and selective ATP-competitive inhibitor of JAK2, as an exemplary chemical probe for basic science research.
Fedratinib: A Profile
Fedratinib is a small molecule inhibitor that demonstrates high selectivity for JAK2 over other members of the JAK family. Its utility as a chemical probe stems from its well-documented potency and selectivity, enabling researchers to specifically interrogate the functions of JAK2 in various biological systems.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | N-(tert-butyl)-3-((5-methyl-2-((4-(2-morpholinoethoxy)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide |
| Molecular Formula | C27H36N6O3S |
| Molecular Weight | 524.68 g/mol |
| CAS Number | 936091-26-8 |
Quantitative Data: Potency and Selectivity
The efficacy of a chemical probe is defined by its potency against the intended target and its selectivity against other related and unrelated proteins. The following tables summarize the in vitro inhibitory potency of Fedratinib against JAK family kinases and other selected kinases.
Table 1: In Vitro Inhibitory Potency (IC50) of Fedratinib against JAK Family Kinases
| Kinase | IC50 (nM) | Selectivity vs. JAK2 | Reference |
| JAK2 | 3 | - | [1] |
| JAK1 | 105 | 35-fold | [1] |
| JAK3 | 1002 | 334-fold | [1] |
| TYK2 | - | - |
Note: Selectivity is calculated as IC50(Kinase) / IC50(JAK2).
Table 2: In Vitro Inhibitory Potency (IC50) of Fedratinib against Other Kinases
| Kinase | IC50 (nM) | Reference |
| FLT3 | 15 | [1] |
| RET | 48 | [1] |
Signaling Pathway
Fedratinib exerts its effect by inhibiting the JAK2/STAT signaling pathway. This pathway is initiated by the binding of cytokines or growth factors to their cognate receptors, leading to the activation of receptor-associated JAK2. Activated JAK2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, differentiation, and survival. Fedratinib, by blocking the catalytic activity of JAK2, prevents the phosphorylation of STAT proteins, thereby inhibiting downstream signaling.
References
In Silico Modeling of the JAK2-IN-1 Binding Pocket: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Janus kinase 2 (JAK2) is a critical mediator in the signaling pathways of numerous cytokines and growth factors, making it a key target in the development of therapeutics for myeloproliferative neoplasms and inflammatory diseases. The inhibitor JAK2-IN-1 serves as a valuable tool compound for studying the JAK2 binding pocket. This technical guide provides an in-depth overview of the in silico modeling of the this compound binding pocket, detailing experimental protocols for binding affinity determination and computational methodologies for simulating protein-ligand interactions. Furthermore, this guide presents a comprehensive visualization of the JAK-STAT signaling pathway and a structured workflow for in silico drug discovery targeting JAK2.
Introduction to JAK2 and the JAK-STAT Signaling Pathway
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular, non-receptor tyrosine kinases that play a pivotal role in signal transduction.[1][2] Upon ligand binding to associated cytokine receptors, JAKs become activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][3] Subsequently, JAKs phosphorylate the recruited STATs, which then dimerize and translocate to the nucleus to regulate gene transcription.[3][4] This canonical JAK-STAT pathway is crucial for processes such as hematopoiesis, immune response, and cell proliferation.[4][5] Dysregulation of this pathway, often due to mutations like JAK2V617F, can lead to various diseases, including cancers and autoimmune disorders.[6]
The JAK-STAT Signaling Pathway
The signaling cascade begins with a cytokine binding to its specific receptor on the cell surface, leading to receptor dimerization and the activation of receptor-associated JAKs.[3][7] The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor.[7] This creates binding sites for the SH2 domains of STAT proteins.[3] Once recruited to the receptor, STATs are themselves phosphorylated by the JAKs.[7] This phosphorylation event causes the STATs to dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus, where they act as transcription factors to modulate the expression of target genes.[3][4]
Quantitative Data for this compound
This compound is a potent inhibitor of JAK2. The following table summarizes its inhibitory activity against JAK1 and JAK2, presented as IC50 values.
| Compound | Target | Assay Type | IC50 (nM) |
| Jak-IN-1 | JAK1 | Biochemical | 291.0 |
| Jak-IN-1 | JAK2 | Biochemical | 290.0 |
| Data sourced from AAT Bioquest.[8] |
Experimental Protocols for Binding Affinity Determination
Determining the binding affinity of inhibitors like this compound is crucial for drug development. Two common methods are the LanthaScreen™ Eu Kinase Binding Assay and the Fluorescence Polarization (FP) Assay.
LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is based on the displacement of a fluorescently labeled tracer from the kinase binding site by a test compound.[9]
Materials:
-
JAK2 enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Test compound (e.g., this compound)
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well plate
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in Kinase Buffer A.
-
Kinase/Antibody Mixture: Prepare a solution containing the JAK2 enzyme and the Eu-anti-Tag antibody in Kinase Buffer A.
-
Tracer Solution: Prepare a solution of the kinase tracer in Kinase Buffer A.
-
Assay Assembly: In a 384-well plate, add 5 µL of the test compound dilution, followed by 5 µL of the kinase/antibody mixture.
-
Initiation: Add 5 µL of the tracer solution to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measurement: Read the plate on a TR-FRET-capable plate reader, measuring emission at 615 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
Fluorescence Polarization (FP) Assay
This assay measures the change in the polarization of fluorescent light emitted by a small fluorescent tracer upon binding to a larger protein.[10]
Materials:
-
JAK2 enzyme
-
Fluorescently labeled tracer
-
Test compound (e.g., this compound)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 20% Glycerol, 0.5 mM TCEP, 0.01% Tween 20)
-
96-well black, flat-bottom plate
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation: Prepare solutions of JAK2, fluorescent tracer, and a serial dilution of the test compound in the assay buffer.
-
Assay Plate Setup:
-
Blank wells: Add assay buffer only.
-
Reference wells (tracer only): Add tracer solution and assay buffer.
-
Sample wells: Add tracer solution and the serially diluted test compound.
-
-
Protein Addition: Add the JAK2 enzyme solution to the sample wells.
-
Incubation: Incubate the plate at room temperature for a specified time to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters (e.g., λexc=485±20 nm, λem=535±25 nm).
-
Data Analysis: The change in fluorescence polarization is plotted against the inhibitor concentration. The data is then fitted to a suitable binding model to calculate the IC50 or Ki value.
In Silico Modeling Workflow
In silico modeling provides a powerful approach to understand the molecular interactions between JAK2 and its inhibitors, guiding the design of more potent and selective compounds.
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11]
Software: AutoDock Vina[12]
Procedure:
-
Protein Preparation:
-
Obtain the 3D structure of JAK2 from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).
-
Define the grid box to encompass the active site of JAK2.
-
-
Ligand Preparation:
-
Obtain the 2D structure of this compound (e.g., from PubChem).
-
Convert the 2D structure to a 3D structure and perform energy minimization using a tool like Open Babel.
-
In ADT, assign Gasteiger charges and define the rotatable bonds.
-
Save the prepared ligand in PDBQT format.[11]
-
-
Docking Execution:
-
Run AutoDock Vina, providing the prepared protein and ligand files, and the grid box parameters as input.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.[13]
-
Molecular Dynamics (MD) Simulation Protocol
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.[14]
Procedure:
-
System Preparation:
-
Use the best-docked pose of the this compound complex from the molecular docking step as the starting structure.
-
Generate the topology for the protein using a force field such as CHARMM36.[15]
-
Generate the topology and parameters for the ligand, which may require a tool like the CGenFF server.[1]
-
Combine the protein and ligand topologies.
-
-
Solvation and Ionization:
-
Create a simulation box and solvate the complex with a suitable water model (e.g., TIP3P).
-
Add ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to remove steric clashes and relax the system.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature.
-
NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.
-
-
-
Production MD:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns).
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate properties such as:
-
Root Mean Square Deviation (RMSD) to assess the stability of the complex.
-
Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Binding free energy to estimate the strength of the interaction.
-
-
Conclusion
The in silico modeling of the this compound binding pocket is a multifaceted process that combines experimental data with computational simulations to provide a detailed understanding of inhibitor binding. The methodologies outlined in this guide offer a robust framework for researchers engaged in the discovery and development of novel JAK2 inhibitors. By integrating these experimental and computational approaches, it is possible to accelerate the design of more selective and potent therapeutic agents targeting the JAK-STAT pathway.
References
- 1. Protein-Ligand Complex [mdtutorials.com]
- 2. Therapeutic potential of JAK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. JAK2/JAK1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. JAK2 JH2 Fluorescence Polarization Assay and Crystal Structures for Complexes with Three Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular docking analysis of human JAK2 with compounds from tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. protocols.io [protocols.io]
- 15. bioinformaticsreview.com [bioinformaticsreview.com]
The Pharmacological Profile of Selective JAK2 Inhibitors: A Technical Guide
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are pivotal in mediating cellular responses to a wide array of cytokines and growth factors.[1][2] These enzymes are integral components of the JAK-STAT signaling pathway, which is crucial for processes like hematopoiesis, immune cell development, and inflammation.[1][3] Dysregulation of this pathway, particularly through aberrant JAK2 activation, is a hallmark of various myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[2][4] The discovery of a specific gain-of-function mutation, JAK2V617F, in a majority of MPN patients has propelled the development of targeted inhibitors.[4][5]
Selective JAK2 inhibitors are designed to modulate the overactive signaling cascade, offering a therapeutic strategy for these conditions.[6] This guide provides an in-depth technical overview of the pharmacological profile of these inhibitors, targeting researchers, scientists, and professionals in drug development.
Mechanism of Action: The JAK-STAT Signaling Pathway
The JAK-STAT pathway provides a direct route for transmitting extracellular signals from cytokine and growth factor receptors to the nucleus, culminating in the regulation of gene transcription.[1][7][8]
The process unfolds in several key steps:
-
Ligand Binding and Receptor Dimerization: The binding of a cytokine to its specific receptor on the cell surface induces receptor dimerization or oligomerization.[1][7]
-
JAK Activation: This conformational change brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[1][7]
-
Receptor Phosphorylation and STAT Recruitment: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the receptors.[7][9] These phosphorylated sites act as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, which are recruited from the cytoplasm.[5][7]
-
STAT Phosphorylation and Dimerization: Once docked, the STAT proteins are themselves phosphorylated by the activated JAKs.[7][8] This phosphorylation event causes the STATs to dissociate from the receptor and form homo- or heterodimers.[7][9]
-
Nuclear Translocation and Gene Regulation: The STAT dimers translocate into the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby modulating gene transcription.[1][7][8]
Selective JAK2 inhibitors primarily function as ATP-competitive agents, binding to the ATP-binding site within the kinase domain of JAK2.[5][9] This action prevents the phosphorylation of JAK2 itself and its downstream substrates, including STAT proteins, thereby interrupting the signaling cascade.[5] These inhibitors can be broadly classified into two types:
-
Type I inhibitors bind to the active conformation of the kinase.[5][10] Ruxolitinib is an example of a Type I inhibitor.[5]
-
Type II inhibitors bind to the inactive conformation, often showing greater selectivity.[10]
// Pathway connections Cytokine -> Receptor [label="1. Binding"]; Receptor -> JAK2_inactive [label="2. Dimerization", style=dashed]; JAK2_inactive -> JAK2_active [label="3. Trans-phosphorylation"]; JAK2_active -> Receptor [label="4. Receptor Phosphorylation", dir=back]; Receptor -> STAT_inactive [label="5. STAT Recruitment", style=dashed]; STAT_inactive -> STAT_active [label="6. STAT Phosphorylation", arrowhead=normal, headport=w, tailport=e, constraint=false]; JAK2_active -> STAT_inactive [style=invis]; STAT_active -> STAT_dimer [label="7. Dimerization"]; STAT_dimer -> DNA [label="8. Nuclear Translocation"]; DNA -> Gene [label="9. Regulation"];
// Inhibitor action Inhibitor -> JAK2_active [label="Inhibition", color="#EA4335", style=bold, arrowhead=tee]; } caption: "Figure 1: The JAK-STAT Signaling Pathway and the Mechanism of JAK2 Inhibition."
Pharmacological Profiles of Selective JAK2 Inhibitors
The selectivity of a JAK inhibitor is a critical determinant of its therapeutic window and side-effect profile. While high selectivity for JAK2 is desirable for treating JAK2-driven diseases like MPNs, off-target inhibition of other JAK family members can lead to adverse effects, such as the immunosuppression associated with JAK1 or JAK3 inhibition.[2][11]
In Vitro Potency and Selectivity
The following table summarizes the biochemical potency (IC50) of several clinically relevant JAK inhibitors against the four JAK family kinases. Lower IC50 values indicate higher potency.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile |
| Ruxolitinib | 3.3[12] | 2.8[12] | 428[12] | - | JAK1/JAK2 |
| Fedratinib | 105 (35x vs JAK2)[4][13] | 3[4][13] | 1002 (334x vs JAK2)[4][13] | - | Selective JAK2 |
| Pacritinib | 23 | 23 | 1,280 | 50 | JAK2 / FLT3 |
| Momelotinib | 11 | 18 | 155 | 156 | JAK1/JAK2 |
| Baricitinib | 5.9[13] | 5.7[13] | >400 (~70x vs JAK1/2)[13] | >53 (~10x vs JAK1/2)[13] | JAK1/JAK2 |
| TG101209 | - | 6[13] | ~180 (~30x vs JAK2)[13] | - | Selective JAK2 |
| BMS-911543 | ~400 (~350x vs JAK2)[13] | 1.1[13] | ~80 (~75x vs JAK2)[13] | ~70 (~65x vs JAK2)[13] | Selective JAK2 |
| CEP33779 | >72 (>40x vs JAK2)[13] | 1.8[13] | - | >1440 (>800x vs JAK2)[13] | Selective JAK2 |
| XL019 | >110 (>50x vs JAK2)[13] | 2.2[13] | >110 (>50x vs JAK2)[13] | >110 (>50x vs JAK2)[13] | Selective JAK2 |
Data compiled from multiple sources.[4][12][13] Selectivity fold is often calculated relative to the primary target.
Clinically Approved and Investigational Inhibitors
-
Ruxolitinib (Jakafi®): The first JAK inhibitor approved by the FDA, Ruxolitinib is a potent inhibitor of both JAK1 and JAK2.[10][14] Its efficacy in reducing spleen volume and symptom burden in myelofibrosis patients is well-established.[4][15] However, its dual JAK1/JAK2 activity can lead to side effects like anemia, thrombocytopenia, and immunosuppression.[2][10]
-
Fedratinib (Inrebic®): Approved by the FDA in 2019, Fedratinib is a highly selective JAK2 inhibitor with minimal activity against other JAK family members.[10][13][16] It is indicated for the treatment of adult patients with intermediate-2 or high-risk primary or secondary myelofibrosis.[16] Its selectivity for JAK2 was a key design objective to potentially mitigate some of the side effects associated with broader JAK inhibition.[10]
-
Pacritinib (VONJO™): Pacritinib is a kinase inhibitor with activity against JAK2, FMS-like tyrosine kinase 3 (FLT3), and interleukin-1 receptor-associated kinase 1 (IRAK1).[15][17] It was approved in 2022 for the treatment of adult patients with myelofibrosis with severe thrombocytopenia.[15]
Experimental Protocols for Inhibitor Characterization
The evaluation of a selective JAK2 inhibitor involves a hierarchical series of assays, progressing from biochemical validation to cellular and in vivo models.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified JAK enzymes.
Methodology:
-
Enzyme and Substrate: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used. A generic tyrosine kinase peptide substrate (e.g., poly-Glu-Tyr) is typically employed.
-
Assay Principle: The assay measures the transfer of the gamma-phosphate from ATP to the peptide substrate by the kinase. Inhibition is quantified by the reduction in substrate phosphorylation.
-
Procedure:
-
A constant concentration of JAK enzyme and peptide substrate are incubated in a kinase reaction buffer.
-
The test compound is added in a series of dilutions (e.g., 10-point, 3-fold serial dilution).
-
The reaction is initiated by the addition of ATP (often radiolabeled [γ-³²P]ATP or in a system with a detection antibody for phosphorylated substrate).
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a constant temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. Methods include scintillation counting for radiolabeled ATP or luminescence/fluorescence-based detection systems (e.g., ADP-Glo™, HTRF®).[18]
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cellular Proliferation Assay
Objective: To assess the ability of an inhibitor to suppress the growth of cancer cells that are dependent on JAK2 signaling.
Methodology:
-
Cell Lines: Human erythroleukemia (HEL) or UKE-1 cell lines, which harbor the endogenous JAK2V617F mutation, are commonly used.[19][20] Alternatively, Ba/F3 murine pro-B cells engineered to express human JAK2V617F can be used.[19]
-
Assay Principle: Cell viability is measured after a defined period of exposure to the inhibitor.
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density.
-
The JAK2 inhibitor is added at various concentrations.
-
Cells are incubated for a period of 48 to 72 hours.[20]
-
Cell viability is assessed using a colorimetric (e.g., MTT, XTT), fluorometric (e.g., resazurin), or luminescent (e.g., CellTiter-Glo®) reagent that measures metabolic activity or ATP content.[21]
-
The results are used to generate a dose-response curve and calculate the GI50 (concentration for 50% growth inhibition).
-
STAT Phosphorylation Assay
Objective: To confirm that the inhibitor blocks the intended signaling pathway within the cell by measuring the phosphorylation status of STAT proteins.
Methodology:
-
Principle: This assay directly measures the phosphorylation of STAT3 (p-STAT3) or STAT5 (p-STAT5), key downstream targets of JAK2.
-
Procedure (Western Blot):
-
JAK2-dependent cells (e.g., HEL cells) are treated with the inhibitor at various concentrations for a short period (e.g., 1-4 hours).[20]
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is quantified (e.g., using a BCA assay).[21]
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.[21]
-
The membrane is incubated with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5.
-
Following incubation with a corresponding secondary antibody, the protein bands are visualized using chemiluminescence.[21]
-
Densitometry is used to quantify the reduction in p-STAT5 relative to total STAT5.
-
In Vivo Efficacy Studies
Objective: To evaluate the therapeutic efficacy and safety of a JAK2 inhibitor in a living organism.
Methodology:
-
Animal Models: Murine models of MPN are commonly used, such as mice transplanted with bone marrow cells transduced with a retrovirus expressing JAK2V617F, or conditional JAK2V617F knock-in mouse models.[10][15]
-
Procedure:
-
Once the disease phenotype is established (e.g., elevated hematocrit, splenomegaly), mice are randomized into vehicle control and treatment groups.
-
The JAK2 inhibitor is administered orally or via another appropriate route, typically once or twice daily.
-
Key efficacy endpoints are monitored over the course of the study, including:
-
Toxicity and tolerability are also assessed by monitoring body weight and general health.
-
Visualization of Inhibitor Selectivity
The ideal selective inhibitor demonstrates high potency for its intended target (JAK2) with significantly lower potency against other related kinases, minimizing off-target effects.
Clinical Applications and Future Directions
Selective JAK2 inhibitors have become a cornerstone in the management of MPNs.[6][15] They provide significant clinical benefits by reducing splenomegaly, alleviating constitutional symptoms, and improving quality of life for patients with myelofibrosis and polycythemia vera.[4][15]
Despite these successes, challenges remain. The ATP-binding sites of kinases are highly conserved, making the development of truly specific inhibitors difficult.[2] Current inhibitors do not eliminate the malignant clone, and drug resistance can emerge.[5] Furthermore, even with selective JAK2 inhibitors, myelosuppression can occur due to the essential role of wild-type JAK2 in normal hematopoiesis.[4]
Future research is focused on several key areas:
-
Next-Generation Inhibitors: Development of inhibitors with even greater selectivity for JAK2 or specific inhibitors of the JAK2V617F mutant protein.[5][10]
-
Combination Therapies: Investigating the synergistic effects of combining JAK2 inhibitors with other targeted agents (e.g., PI3K/mTOR inhibitors) to overcome resistance and enhance efficacy.[15]
-
Novel Mechanisms: Exploring allosteric inhibitors or agents that target other domains of the JAK2 protein, such as the pseudokinase domain, to achieve different pharmacological profiles.[5]
Conclusion
Selective JAK2 inhibitors represent a major advancement in the targeted therapy of myeloproliferative neoplasms. Their pharmacological profile is defined by their potent and selective inhibition of JAK2 kinase activity, leading to the suppression of the constitutively active JAK-STAT signaling pathway that drives these diseases. A thorough characterization, involving a combination of biochemical, cellular, and in vivo assays, is essential for the development of new agents. While current inhibitors have transformed the clinical landscape for many patients, the ongoing pursuit of compounds with improved selectivity and novel mechanisms of action holds the promise of even greater therapeutic benefit in the future.
References
- 1. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Therapeutic potential of JAK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20210179598A1 - Selective jak2 inhibitor and application thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ard.bmj.com [ard.bmj.com]
- 12. mdpi.com [mdpi.com]
- 13. selleck.co.jp [selleck.co.jp]
- 14. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 15. JAK Inhibitors for Myelofibrosis: Strengths and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 19. ashpublications.org [ashpublications.org]
- 20. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubcompare.ai [pubcompare.ai]
The Impact of JAK2 Inhibition on Hematopoietic Stem Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways initiated by various cytokines and growth factors, which are essential for the proliferation, differentiation, and survival of hematopoietic stem cells (HSCs).[1][2][3][4][5] The JAK/STAT signaling pathway is central to these processes, and its dysregulation is implicated in various hematological disorders, most notably myeloproliferative neoplasms (MPNs) which are frequently associated with the activating JAK2-V617F mutation.[1][2][4][5] Consequently, JAK2 has emerged as a critical therapeutic target. This technical guide provides an in-depth analysis of the effects of JAK2 inhibition, with a focus on a representative inhibitor, JAK2-IN-1, on the differentiation of HSCs. Due to the limited specific data on this compound, this guide incorporates data from other well-characterized JAK2 inhibitors such as Fedratinib (TG101348) and AG490 to illustrate the biological consequences of targeting this pathway.
The JAK/STAT Signaling Pathway in Hematopoiesis
The JAK/STAT pathway is a primary signaling cascade that regulates hematopoiesis. The process is initiated when a cytokine, such as erythropoietin (EPO) or thrombopoietin (TPO), binds to its corresponding receptor on the surface of an HSC.[1][3] This binding event induces a conformational change in the receptor, bringing the associated JAK2 proteins into close proximity, leading to their trans-phosphorylation and activation.[1][3] Activated JAK2 then phosphorylates tyrosine residues on the cytoplasmic tail of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][2][3] Once docked, STATs are themselves phosphorylated by JAK2, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes crucial for cell proliferation, differentiation, and survival.[1][2][3]
Mechanism of Action of this compound
This compound is a small molecule inhibitor that targets the kinase activity of JAK2. By binding to the ATP-binding site of the JAK2 kinase domain, it prevents the phosphorylation of JAK2 itself and its downstream substrates, including STAT proteins. This effectively blocks the entire JAK/STAT signaling cascade, leading to a reduction in the expression of genes that promote cell growth and proliferation. The inhibition of this pathway is the primary mechanism by which this compound and similar inhibitors exert their effects on hematopoietic stem and progenitor cells.
Visualizing the JAK/STAT Pathway and its Inhibition
The following diagram illustrates the canonical JAK/STAT signaling pathway and the point of intervention for a JAK2 inhibitor like this compound.
References
- 1. The JAK-STAT pathway and hematopoietic stem cells from the JAK2 V617F perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK2 mutants (e.g., JAK2V617F) and their importance as drug targets in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What conditions does the JAK2 gene relate to? [medicalnewstoday.com]
The Role of Janus Kinase 2 in Inflammatory Diseases: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in the signal transduction of numerous cytokines and growth factors that are central to the pathogenesis of a wide array of inflammatory diseases. Dysregulation of the JAK2-STAT signaling pathway is a hallmark of various autoimmune and inflammatory conditions, making it a prime therapeutic target. This technical guide provides an in-depth exploration of the role of JAK2 in inflammatory diseases, detailing its signaling pathways, the mechanism of action of JAK2 inhibitors, and a summary of key quantitative data from preclinical and clinical studies. Furthermore, this guide offers detailed experimental protocols for investigating JAK2's function and the efficacy of its inhibitors, alongside visual representations of key pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.
The Central Role of JAK2 in Inflammatory Signaling
Janus kinases are intracellular tyrosine kinases that associate with the cytoplasmic domains of type I and type II cytokine receptors. The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). While JAK1, JAK2, and TYK2 are ubiquitously expressed, JAK3 expression is more restricted to hematopoietic cells. JAK2 is particularly critical as it mediates signaling for a host of pro-inflammatory cytokines, including interleukin-6 (IL-6), interferon-gamma (IFN-γ), as well as hematopoietic growth factors like erythropoietin (EPO) and thrombopoietin (TPO).
Upon cytokine binding to its receptor, a conformational change occurs, bringing two JAK2 molecules into close proximity, leading to their trans-phosphorylation and activation. Activated JAK2 then phosphorylates tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAK2, leading to their dimerization, nuclear translocation, and modulation of target gene expression, which includes genes encoding for further pro-inflammatory mediators.[1][2][3][4]
Dysregulation of this pathway, often through gain-of-function mutations like the JAK2-V617F mutation, or through chronic inflammatory conditions leading to sustained cytokine production, results in constitutive activation of downstream signaling. This aberrant signaling is a key driver in myeloproliferative neoplasms and a significant contributor to the pathophysiology of autoimmune diseases such as rheumatoid arthritis (RA), psoriasis, and inflammatory bowel disease (IBD).[2][5]
The JAK2-STAT Signaling Pathway
The canonical JAK2-STAT signaling cascade is a primary mechanism by which extracellular cytokine signals are translated into intracellular transcriptional responses.
Caption: The canonical JAK2-STAT signaling pathway.
Mechanism of Action of JAK2 Inhibitors
JAK2 inhibitors are small molecule drugs designed to interfere with the kinase activity of JAK2. They typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the JAK2 kinase domain. By occupying this site, they prevent the phosphorylation of JAK2 itself, the associated cytokine receptors, and downstream STAT proteins.[2][3] This blockade of the signaling cascade effectively dampens the cellular response to pro-inflammatory cytokines, leading to a reduction in the production of inflammatory mediators and a decrease in immune cell activation and proliferation.
Several JAK inhibitors have been developed with varying degrees of selectivity for the different JAK family members. While some are pan-JAK inhibitors, targeting multiple JAKs, others exhibit greater selectivity for JAK1, JAK2, or JAK3. The selectivity profile of a JAK inhibitor can influence its therapeutic efficacy and its adverse effect profile.[6] For instance, inhibitors with potent JAK2 activity are effective in myeloproliferative neoplasms, while those targeting JAK1 and JAK3 are prominent in treating autoimmune disorders.
Quantitative Data on JAK2 Inhibitors in Inflammatory Diseases
The development of JAK2 inhibitors has been supported by extensive preclinical and clinical research. The following tables summarize key quantitative data on the efficacy of several JAK2 inhibitors.
Table 1: In Vitro Inhibitory Activity (IC50) of Selected JAK Inhibitors
| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Reference(s) |
| Tofacitinib | 3.2 | 4.1 | 1.6 | 34.0 | [5] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | [4][7] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | [1] |
| Fedratinib | 105 | 3 | 1002 | 405 | [1] |
Table 2: Clinical Efficacy of JAK Inhibitors in Rheumatoid Arthritis (RA)
| Drug (Dosage) | Trial | Patient Population | ACR20 Response (%) | ACR50 Response (%) | ACR70 Response (%) | Reference(s) |
| Baricitinib (4 mg QD) | RA-BEAM | MTX-IR | 70 | 49 | 29 | [8] |
| Tofacitinib (5 mg BID) | ORAL Solo | MTX-IR | 59.8 | 31.1 | 14.5 | [5] |
| Upadacitinib (15 mg QD) | SELECT-COMPARE | MTX-IR | 71 | 45 | 25 | [9] |
ACR20/50/70 represents a 20%, 50%, or 70% improvement in the American College of Rheumatology criteria. MTX-IR: Methotrexate-inadequate responders.
Table 3: Effect of JAK Inhibitors on Inflammatory Cytokine Levels
| Drug | Disease Model/Patient Population | Cytokine | Percent Reduction | Reference(s) |
| Ruxolitinib | Human Lung Macrophages (LPS-stimulated) | IL-6 | Concentration-dependent | [8] |
| Ruxolitinib | Human Lung Macrophages (LPS-stimulated) | TNF-α | Concentration-dependent | [8] |
| Ruxolitinib | Human Lung Macrophages (LPS-stimulated) | CCL2 | 80-98% | [8] |
| Ruxolitinib | Human Lung Macrophages (LPS-stimulated) | CXCL10 | 80-98% | [8] |
| Tofacitinib | Psoriasis Patients | C-Reactive Protein | Dose-dependent decrease | [10] |
| Fedratinib | Myelofibrosis Patients | TNF-α | Significant downregulation | [11] |
| Baricitinib | Ulcerative Colitis Mouse Model | IL-6, IFN-γ, IL-17A | Decreased levels | [12] |
Experimental Protocols for Investigating JAK2
A variety of experimental techniques are employed to investigate the role of JAK2 in inflammatory processes and to evaluate the efficacy of JAK2 inhibitors.
Western Blotting for Phosphorylated JAK2 (p-JAK2)
This protocol is designed to detect the activated, phosphorylated form of JAK2 in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibody against p-JAK2 (e.g., anti-phospho-JAK2 Tyr1007/1008).
-
Primary antibody against total JAK2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Lysis: Treat cells with the desired inflammatory stimulus or JAK2 inhibitor. Wash cells with ice-cold PBS and lyse on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-JAK2 diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total JAK2 to normalize for protein loading.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of JAK2 and the inhibitory potential of compounds.
Materials:
-
Recombinant active JAK2 enzyme.
-
Kinase reaction buffer.
-
ATP.
-
A suitable peptide or protein substrate for JAK2.
-
Test compounds (potential inhibitors).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
Procedure:
-
Reaction Setup: In a microplate, combine the kinase reaction buffer, recombinant JAK2 enzyme, and the test compound at various concentrations.
-
Initiate Reaction: Add a mixture of ATP and the substrate to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop Reaction & Detection: Add the detection reagent according to the manufacturer's instructions to stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and calculate the IC50 value.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol is used to measure the concentration of specific cytokines in cell culture supernatants or biological fluids.
Materials:
-
ELISA plate pre-coated with a capture antibody specific for the cytokine of interest.
-
Wash buffer.
-
Detection antibody conjugated to an enzyme (e.g., HRP).
-
Substrate for the enzyme.
-
Stop solution.
-
Standard solutions of the cytokine at known concentrations.
-
Samples (cell culture supernatants, serum, etc.).
Procedure:
-
Sample and Standard Addition: Add standards and samples to the wells of the ELISA plate and incubate to allow the cytokine to bind to the capture antibody.
-
Washing: Wash the plate to remove unbound substances.
-
Detection Antibody Addition: Add the enzyme-conjugated detection antibody to each well and incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate to the wells, which will be converted by the enzyme to produce a colored product.
-
Stop Reaction: Add the stop solution to terminate the reaction.
-
Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of the cytokine in the samples.
Experimental Workflow: Investigating a JAK2 Inhibitor in LPS-Stimulated Macrophages
This workflow provides a representative example of how to assess the efficacy of a novel JAK2 inhibitor in an in vitro model of inflammation.
Caption: Workflow for testing a JAK2 inhibitor in vitro.
Conclusion
JAK2 stands as a critical node in the complex network of inflammatory signaling. Its central role in mediating the effects of numerous pro-inflammatory cytokines has solidified its position as a key therapeutic target for a multitude of inflammatory and autoimmune diseases. The development of small molecule inhibitors targeting JAK2 has ushered in a new era of oral therapies for these conditions. A thorough understanding of the JAK2 signaling pathway, the mechanisms of its inhibitors, and the appropriate experimental methodologies for their evaluation is paramount for the continued advancement of novel and more effective treatments. This guide provides a foundational resource for researchers and drug development professionals dedicated to unraveling the complexities of JAK2-mediated inflammation and harnessing this knowledge for therapeutic innovation.
References
- 1. Fedratinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ruxolitinib inhibits cytokine production by human lung macrophages without impairing phagocytic ability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Utility of Fedratinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the JAK-STAT Pathway in the Treatment of Psoriasis: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for JAK2-IN-1 Cell-Based Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the anti-proliferative activity of a JAK2 inhibitor, referred to here as JAK2-IN-1, using a cell-based assay. The protocol is optimized for researchers in drug discovery and development.
Introduction
The Janus kinase (JAK) family of tyrosine kinases, particularly JAK2, plays a critical role in signal transduction pathways that regulate cell proliferation, differentiation, and survival.[1][2][3] The JAK/STAT signaling pathway is a key cascade initiated by cytokines and growth factors, and its aberrant activation is implicated in various myeloproliferative neoplasms (MPNs) and other cancers.[1][2][4] A common gain-of-function mutation, JAK2 V617F, leads to constitutive activation of the kinase and is a major driver in the majority of MPN cases.[1][2][4][5] Consequently, inhibitors of JAK2 are of significant therapeutic interest.
This application note describes a robust and reproducible cell-based assay to quantify the inhibitory effect of a test compound, this compound, on the proliferation of cancer cell lines harboring the JAK2 V617F mutation. The protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active, viable cells.[6][7]
Principle of the Assay
The assay is based on the principle that viable cells maintain a stable pool of ATP. When a JAK2 inhibitor, such as this compound, inhibits the constitutively active JAK2 V617F, it leads to a downstream cascade of events that culminates in the induction of cell cycle arrest and apoptosis, thereby reducing cell proliferation.[8] This reduction in cell number is directly proportional to the amount of ATP present in the cell culture. The CellTiter-Glo® reagent lyses the cells and provides the necessary substrate (luciferin) and enzyme (luciferase) for a reaction that generates a stable luminescent signal proportional to the ATP concentration.[6][7]
Signaling Pathway
The following diagram illustrates the canonical JAK/STAT signaling pathway and the point of inhibition by a JAK2 inhibitor.
Experimental Workflow
The overall workflow for the this compound cell-based proliferation assay is depicted below.
Materials and Methods
Cell Lines
The human erythroleukemia (HEL) cell line is recommended for this assay.[8][9] HEL cells are homozygous for the JAK2 V617F mutation, leading to constitutive activation of the JAK/STAT pathway and cytokine-independent proliferation.[9][10] Alternatively, the murine pro-B cell line Ba/F3, engineered to express human erythropoietin receptor (EPOR) and the JAK2 V617F mutation, can also be used.[11][12]
Table 1: Recommended Cell Lines
| Cell Line | Description | Key Characteristics | Recommended Culture Medium |
| HEL | Human erythroleukemia | Homozygous for JAK2 V617F mutation | RPMI 1640 + 10% FBS |
| Ba/F3-EPOR-JAK2 V617F | Murine pro-B cells | Engineered to express human EPOR and JAK2 V617F | RPMI 1640 + 10% FBS |
Reagents and Equipment
-
Cell Culture:
-
HEL or Ba/F3-EPOR-JAK2 V617F cells
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypan Blue solution
-
-
Assay:
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Centrifuge
-
Hemocytometer or automated cell counter
-
96-well opaque-walled microplates
-
Multichannel pipette
-
Luminometer
-
Experimental Protocol
-
Cell Culture and Maintenance:
-
Culture HEL or Ba/F3-EPOR-JAK2 V617F cells in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cells in exponential growth phase by subculturing every 2-3 days.
-
Prior to the assay, assess cell viability using Trypan Blue exclusion; viability should be >95%.
-
-
Cell Seeding:
-
Harvest cells by centrifugation and resuspend in fresh culture medium.
-
Determine the cell density and adjust to the desired concentration. A typical seeding density is 5,000 to 10,000 cells per well in a 96-well plate.
-
Dispense 90 µL of the cell suspension into each well of a 96-well opaque-walled plate.
-
Include wells with medium only for background luminescence measurement.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent toxicity.
-
Add 10 µL of the diluted compound solutions to the respective wells.
-
For the vehicle control wells, add 10 µL of medium containing the same final concentration of DMSO.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement (CellTiter-Glo® Assay):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[13][14]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]
-
Measure the luminescence using a luminometer.
-
Data Analysis
-
Background Subtraction: Subtract the average luminescence value of the medium-only wells from all other wells.
-
Normalization: Express the data as a percentage of the vehicle control (100% viability).
-
% Viability = (Luminescence_sample / Luminescence_vehicle_control) * 100
-
-
IC50 Determination: Plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the half-maximal inhibitory concentration (IC50) value.
Table 2: Example Data for IC50 Calculation
| This compound (nM) | Log [this compound] | Average Luminescence | % Viability |
| 0 (Vehicle) | - | 500,000 | 100 |
| 1 | 0 | 450,000 | 90 |
| 10 | 1 | 375,000 | 75 |
| 100 | 2 | 250,000 | 50 |
| 1000 | 3 | 100,000 | 20 |
| 10000 | 4 | 25,000 | 5 |
Summary
This application note provides a comprehensive protocol for evaluating the anti-proliferative effects of a JAK2 inhibitor, this compound, in a cell-based assay format. The use of a JAK2 V617F-positive cell line and the CellTiter-Glo® assay provides a robust and high-throughput compatible method for determining the potency of test compounds. This assay is a valuable tool for the preclinical assessment of potential therapeutic agents targeting the JAK/STAT pathway.
References
- 1. Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. testing.com [testing.com]
- 5. ashpublications.org [ashpublications.org]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 8. researchgate.net [researchgate.net]
- 9. A novel, highly sensitive and rapid allele-specific loop-mediated amplification assay for the detection of the JAK2V617F mutation in chronic myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HEL cell line|AcceGen [accegen.com]
- 11. researchgate.net [researchgate.net]
- 12. Human EPOR-JAK2-V617F Stable Cell Line - Ba/F3 (CSC-RO0831) - Creative Biogene [creative-biogene.com]
- 13. promega.com [promega.com]
- 14. ch.promega.com [ch.promega.com]
Application Notes: Using JAK2-IN-1 to Probe STAT3 Phosphorylation by Western Blot
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. STAT3 Is Activated by JAK2 Independent of Key Oncogenic Driver Mutations in Non-Small Cell Lung Carcinoma | PLOS One [journals.plos.org]
- 6. STAT3 Is Activated by JAK2 Independent of Key Oncogenic Driver Mutations in Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 9. researchgate.net [researchgate.net]
- 10. blossombio.com [blossombio.com]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 12. Inhibition of JAK/STAT3 Expression by Acute Myeloid Leukemia-Targeted Nanoliposome for Chemotherapy Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JAK–STAT signalling controls cancer stem cell properties including chemotherapy resistance in myxoid liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CRISPR/Cas9-Based Modeling of JAK2 V617F and Targeted Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the creation of a cellular model of the JAK2 V617F mutation using CRISPR/Cas9 technology and the subsequent evaluation of a representative JAK2 inhibitor, referred to here as JAK2-IN-1. This model is a critical tool for studying the pathophysiology of myeloproliferative neoplasms (MPNs) and for the preclinical assessment of novel therapeutic agents.
Introduction
Myeloproliferative neoplasms are a group of blood cancers characterized by the overproduction of one or more types of blood cells. A key driver of these disorders is a somatic gain-of-function mutation in the Janus kinase 2 (JAK2) gene, specifically a valine to phenylalanine substitution at codon 617 (V617F).[1][2][3] This mutation leads to constitutive activation of the JAK2 kinase and downstream signaling pathways, primarily the JAK/STAT pathway, resulting in cytokine-independent cell growth and survival.[4][5][6]
The CRISPR/Cas9 gene-editing tool allows for the precise introduction of the JAK2 V617F mutation into the endogenous locus of relevant cell lines, creating a genetically accurate model of the disease.[1][4] These models are invaluable for dissecting the molecular mechanisms of MPNs and for testing the efficacy of targeted inhibitors. JAK2 inhibitors, such as ruxolitinib, have shown clinical benefit in treating MPNs.[7][8] This document outlines the procedures for establishing a JAK2 V617F model and assessing the therapeutic potential of a representative JAK2 inhibitor (this compound).
Signaling Pathway Overview
The JAK2 V617F mutation leads to the constitutive activation of the JAK/STAT signaling pathway, independent of cytokine binding to its receptor. This results in the continuous phosphorylation of STAT proteins (primarily STAT3 and STAT5), which then translocate to the nucleus to activate the transcription of genes involved in cell proliferation, differentiation, and survival.[9][10] Other signaling pathways, such as the Ras/MEK/ERK and PI3K/Akt pathways, are also aberrantly activated.
Experimental Workflow
The overall experimental workflow involves the design and synthesis of CRISPR/Cas9 components, delivery into the target cells, selection and validation of edited clones, and subsequent characterization and drug treatment studies.
Data Presentation
Table 1: Cellular Phenotypes of CRISPR-edited JAK2 V617F Cells
| Cell Line | Genotype | Proliferation Rate (vs. WT) | Cytokine-Independent Growth | Reference |
| K562 | JAK2 V617F/WT | ~1.5-fold increase | Yes | [1][2][3] |
| HUDEP-2 | JAK2 V617F/WT | Increased competitive growth | Yes | [4] |
| CD34+ HSPCs | JAK2 V617F/WT | Enhanced erythroid differentiation | Yes | [4] |
Table 2: Effect of this compound on JAK2 V617F Mutant Cells
| Parameter | Wild-Type Cells | JAK2 V617F Cells (Untreated) | JAK2 V617F Cells (+ this compound) | Reference |
| Cell Viability (IC50) | > 10 µM | - | ~ 0.5 µM | [7] |
| pSTAT5 Levels (MFI) | Low | High | Reduced to baseline | [4][11] |
| Apoptosis Rate | Baseline | Low | Increased | [11] |
Note: The data presented for this compound are representative values based on published data for selective JAK2 inhibitors like ruxolitinib.
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Generation of JAK2 V617F Mutation
1.1. Design of sgRNA and ssODN Template
-
Design a single guide RNA (sgRNA) targeting exon 14 of the human JAK2 gene, close to the V617 codon.
-
Design a single-stranded oligonucleotide donor (ssODN) template (approx. 120-200 nucleotides) containing the G to T mutation that results in the V617F substitution. Include silent mutations to prevent re-cutting by Cas9 after homology-directed repair (HDR).
1.2. Cell Culture
-
Culture human hematopoietic cell lines (e.g., K562 or HUDEP-2) in appropriate media and conditions. For primary CD34+ hematopoietic stem and progenitor cells (HSPCs), use specialized media supplemented with cytokines.
1.3. Ribonucleoprotein (RNP) Complex Formation and Electroporation
-
Synthesize the sgRNA and purchase purified Cas9 protein.
-
Incubate the sgRNA and Cas9 protein at a 1:1 molar ratio to form the RNP complex.
-
Resuspend the target cells in a suitable electroporation buffer.
-
Add the RNP complex and the ssODN template to the cell suspension.
-
Electroporate the cells using a pre-optimized program.
1.4. Single-Cell Cloning and Validation
-
Plate the electroporated cells at a limiting dilution in 96-well plates to isolate single clones.
-
Expand the single-cell clones.
-
Extract genomic DNA from the expanded clones.
-
Perform PCR to amplify the targeted region of the JAK2 gene.
-
Sequence the PCR products (Sanger sequencing) to confirm the presence of the V617F mutation.
Protocol 2: Assessment of Cell Proliferation
2.1. Cell Seeding
-
Seed wild-type and validated JAK2 V617F mutant cells in 96-well plates at a density of 5,000-10,000 cells per well in their respective culture media.
2.2. Proliferation Assay
-
At desired time points (e.g., 24, 48, 72 hours), add a proliferation reagent (e.g., resazurin-based or WST-1) to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the relative proliferation rate compared to the wild-type control.
Protocol 3: Western Blot for JAK2 and pSTAT5
3.1. Cell Lysis
-
Harvest wild-type and JAK2 V617F mutant cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
3.2. SDS-PAGE and Immunoblotting
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total JAK2, phospho-STAT5 (Tyr694), total STAT5, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 4: Flow Cytometry for pSTAT5
4.1. Cell Stimulation and Fixation
-
Culture wild-type and JAK2 V617F mutant cells as described. For cytokine-dependency experiments, cells can be starved of cytokines prior to the assay.
-
Fix the cells with a fixation buffer (e.g., 1.6% paraformaldehyde) for 10 minutes at room temperature.
4.2. Permeabilization and Staining
-
Permeabilize the cells with ice-cold methanol for 30 minutes on ice.
-
Wash the cells and stain with a fluorescently-conjugated anti-phospho-STAT5 (Tyr694) antibody for 30-60 minutes at room temperature.
4.3. Data Acquisition and Analysis
-
Acquire the data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the pSTAT5 signal in the different cell populations.
Protocol 5: this compound Treatment and IC50 Determination
5.1. Dose-Response Treatment
-
Seed wild-type and JAK2 V617F mutant cells in 96-well plates.
-
Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 10 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
5.2. Viability Assay and IC50 Calculation
-
Perform a cell viability assay as described in Protocol 2.
-
Plot the cell viability against the logarithm of the drug concentration.
-
Calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression analysis.
5.3. Assessment of pSTAT5 Inhibition
-
Treat JAK2 V617F mutant cells with different concentrations of this compound for a shorter duration (e.g., 2-4 hours).
-
Analyze the levels of pSTAT5 by Western blot (Protocol 3) or flow cytometry (Protocol 4) to confirm target engagement.
Conclusion
The CRISPR/Cas9 system provides a robust and precise method for creating physiologically relevant cellular models of the JAK2 V617F mutation. These models are essential for understanding the molecular basis of MPNs and for the preclinical evaluation of targeted therapies. The protocols outlined in these application notes provide a framework for generating and characterizing these models and for assessing the efficacy of JAK2 inhibitors.
References
- 1. CRISPR/Cas9-Based Modeling of JAK2 V617F Mutation in K562 Cells Reveals Enhanced Proliferation and Sensitivity to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRISPR/Cas9-Based Modeling of JAK2 V617F Mutation in K562 Cells Reveals Enhanced Proliferation and Sensitivity to Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genome editing to model and reverse a prevalent mutation associated with myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. STAT5 Activation Is Critical for the Transformation Mediated by Myeloproliferative Disorder-associated JAK2 V617F Mutant - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Apoptosis Induced by JAK2-IN-1 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Janus kinase (JAK) signaling pathway plays a crucial role in regulating various cellular processes, including proliferation, differentiation, and apoptosis.[1] The JAK2 protein is a key component of this pathway, and its aberrant activation is implicated in various myeloproliferative neoplasms and other cancers.[2][3] Consequently, inhibitors targeting JAK2 have emerged as promising therapeutic agents. JAK2-IN-1 is a potent and specific inhibitor of JAK2 kinase activity. This application note provides a detailed protocol for analyzing apoptosis induced by this compound treatment in a cellular context using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Inhibition of the JAK2/STAT3 signaling pathway has been shown to reduce neuron apoptosis in rats with white matter injury, highlighting its role in cell survival.[4] Furthermore, studies have demonstrated that JAK2 inhibition can induce apoptosis in hematopoietic cell lines bearing JAK2 mutations.[2][5] Flow cytometry is a powerful technique for quantifying apoptosis at the single-cell level, providing rapid and statistically relevant data.[6][7][8] The combination of Annexin V, which detects early apoptotic cells by binding to exposed phosphatidylserine, and Propidium Iodide (PI), a fluorescent nucleotide that stains late apoptotic and necrotic cells with compromised membranes, allows for the differentiation of various cell populations: viable, early apoptotic, late apoptotic, and necrotic.[8][9]
This document outlines the experimental workflow, provides a step-by-step protocol for sample preparation and analysis, and presents a template for data interpretation.
Signaling Pathway and Experimental Workflow
The JAK2 signaling pathway is initiated by cytokine or growth factor binding to their respective receptors, leading to the autophosphorylation and activation of JAK2. Activated JAK2 then phosphorylates downstream targets, primarily the Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell survival and proliferation, including anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1][10] The inhibitor this compound blocks the kinase activity of JAK2, thereby preventing the phosphorylation of STATs and leading to the downregulation of anti-apoptotic proteins. This shift in the balance of pro- and anti-apoptotic proteins ultimately triggers the apoptotic cascade.
The experimental workflow for analyzing apoptosis induced by this compound involves several key steps, from cell culture and treatment to data acquisition and analysis using flow cytometry.
References
- 1. Adiponectin alleviated renal cell apoptosis and inflammation via inactivation of JAK2/STAT3 signal pathway in an acute pyelonephritis mouse model - Dai - Annals of Translational Medicine [atm.amegroups.org]
- 2. Apoptosis induced by JAK2 inhibition is mediated by Bim and enhanced by the BH3 mimetic ABT-737 in JAK2 mutant human erythroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cincinnatichildrens.org [cincinnatichildrens.org]
- 4. Effect of the JAK2/STAT3 signaling pathway on nerve cell apoptosis in rats with white matter injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis induced by JAK2 inhibition is mediated by Bim and enhanced by the BH3 mimetic ABT-737 in JAK2 mutant human erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Application Note and Protocol: Quantitative PCR for JAK2 Target Gene Expression Analysis
This document provides a detailed protocol for the quantification of Janus kinase 2 (JAK2) gene expression using quantitative real-time polymerase chain reaction (qPCR). This protocol is intended for researchers, scientists, and drug development professionals investigating the JAK2 signaling pathway and its role in various physiological and pathological processes, including myeloproliferative neoplasms (MPNs).
Introduction
Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways initiated by various cytokines and growth factors.[1][2] The JAK/STAT signaling pathway is pivotal for cellular processes such as proliferation, differentiation, and apoptosis.[1][2] Dysregulation of the JAK2 signaling pathway, often due to mutations like the V617F substitution, is a key driver in the pathogenesis of MPNs, including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF).[3][4][5]
Quantitative PCR is a sensitive and specific method for measuring the abundance of target gene transcripts.[6][7] This application note details a protocol for the analysis of JAK2 gene expression, including the detection of both wild-type (JAK2 WT) and the common V617F mutant allele.
Signaling Pathway
The JAK/STAT pathway is initiated when a cytokine or growth factor binds to its specific receptor on the cell surface.[1] This binding event leads to the dimerization of receptor subunits and the subsequent activation of receptor-associated JAKs through trans-phosphorylation.[1][2] Activated JAK2 then phosphorylates specific tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1] Recruited STATs are then phosphorylated by JAK2, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes.[1][8]
Experimental Workflow
The overall experimental workflow for JAK2 gene expression analysis involves several key steps, from sample acquisition to data interpretation.
Detailed Experimental Protocol
Materials
-
Sample: Whole blood collected in EDTA tubes or bone marrow aspirates.
-
RNA Extraction Kit: (e.g., RNeasy Plus Mini Kit, Qiagen)
-
cDNA Synthesis Kit: (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)[3]
-
qPCR Master Mix: (e.g., TaqMan Universal Master Mix, Applied Biosystems)[9]
-
Primers and Probes: See Table 1 for sequences.
-
Nuclease-free water
-
Optical qPCR plates and seals
Procedure
Step 1: Sample Preparation and RNA Extraction
-
Extract total RNA from peripheral blood buffy coat or bone marrow specimens using a commercial RNA extraction kit according to the manufacturer's instructions.[3]
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit). An A260/A280 ratio of ~2.0 is generally considered pure for RNA.
Step 2: cDNA Synthesis (Reverse Transcription)
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.[3] A typical reaction setup is provided in Table 2.
-
Incubate the reaction mixture according to the manufacturer's protocol (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).
-
The resulting cDNA can be stored at -20°C.
Step 3: Quantitative PCR
-
Prepare the qPCR reaction mix as detailed in Table 4. It is recommended to run all samples and controls in triplicate.[9]
-
Dispense the reaction mix into an optical qPCR plate.
-
Add 20 ng of cDNA to each well.[9]
-
Seal the plate, centrifuge briefly, and place it in a real-time PCR instrument.
-
Run the qPCR program with the cycling conditions specified in Table 3.
Quantitative Data Summary
Table 1: Primer and Probe Sequences for JAK2 qPCR
| Target | Type | Sequence (5' - 3') | Reference |
| JAK2 (common) | Forward Primer | GATAAAGCACACAGAAACTATTCAGAGTC | [3] |
| JAK2 WT | Reverse Primer | AGAATATTCTCGTCTCCACAaAC | [3] |
| JAK2 V617F | Reverse Primer | AGAATATTCTCGTCTCCACAaAA | [3] |
| JAK2 (common) | Probe (FAM/TAMRA) | AGCTTGCTCATCATACTTGCTGCTTCAAAGAA | [3] |
| GUSB | Forward Primer | CTCATTTGGAATTTTGCCGATT | [10] |
| GUSB | Reverse Primer | CCGACATCTGTGAAGAGTAACAA | [10] |
| GUSB | Probe (FAM/TAMRA) | TGAACAGTCACCGACGAGAGTGCTGG | [10] |
| ABL1 | Forward Primer | TGGAGATAACACTCTAAGCATAACTAAAGGT | [10] |
| ABL1 | Reverse Primer | GATGTAGTTGCTTGGGACCCA | [10] |
| ABL1 | Probe (FAM/TAMRA) | CCATTTTTGGTTTGGGCTTCACACCATT | [10] |
Note: The use of beta-glucuronidase (GUSB) as a reference gene is recommended for MPN samples as ABL1 expression may be altered.[10]
Table 2: cDNA Synthesis Reaction Setup
| Component | Volume (µL) |
| 10x RT Buffer | 2.0 |
| 25x dNTP Mix (100 mM) | 0.8 |
| 10x RT Random Primers | 2.0 |
| MultiScribe™ Reverse Transcriptase | 1.0 |
| Nuclease-free H₂O | 4.2 |
| Total RNA | 10.0 (up to 1 µg) |
| Total Volume | 20.0 |
Table 3: qPCR Cycling Conditions
| Step | Temperature (°C) | Time | Cycles |
| UNG Activation | 50 | 2 minutes | 1 |
| Initial Denaturation | 95 | 10 minutes | 1 |
| Denaturation | 95 | 15 seconds | 40-50 |
| Annealing/Extension | 60 | 1 minute |
These conditions are based on common protocols and may need optimization.[9][11]
Table 4: qPCR Reaction Setup (per reaction)
| Component | Volume (µL) | Final Concentration |
| 2x TaqMan Universal Master Mix | 10.0 | 1x |
| Forward Primer (10 µM) | 0.4 | 400 nM |
| Reverse Primer (10 µM) | 0.4 | 400 nM |
| Probe (2.5 µM) | 0.25 | 250 nM |
| Nuclease-free H₂O | 3.95 | - |
| cDNA Template | 5.0 (e.g., 20 ng) | - |
| Total Volume | 20.0 | - |
Data Analysis
The relative expression of the JAK2 target gene can be calculated using the delta-delta Ct (ΔΔCt) method.[6][12][13] This method normalizes the Ct value of the target gene to that of a reference (housekeeping) gene and compares the treated or test sample to a control sample.[14][15]
Step 1: Calculate ΔCt For each sample (both control and test), calculate the difference between the Ct value of the target gene (JAK2) and the Ct value of the reference gene (e.g., GUSB).
ΔCt = Ct(JAK2) - Ct(Reference Gene)
Step 2: Calculate ΔΔCt Calculate the difference between the ΔCt of the test sample and the ΔCt of the control sample.
ΔΔCt = ΔCt(Test Sample) - ΔCt(Control Sample)
Step 3: Calculate Fold Change The fold change in gene expression is calculated as 2-ΔΔCt.[13]
Fold Change = 2-ΔΔCt
A fold change greater than 1 indicates upregulation of the gene in the test sample compared to the control, while a value less than 1 indicates downregulation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No amplification or high Ct values | Poor RNA quality or quantity | Re-extract RNA and ensure high purity. |
| Inefficient cDNA synthesis | Use a fresh kit and optimize the reaction. | |
| PCR inhibitors present | Ensure complete removal during RNA extraction. | |
| High variability between replicates | Pipetting errors | Use calibrated pipettes and be consistent. |
| Poorly mixed reagents | Vortex and centrifuge all reagents before use. | |
| Non-specific amplification | Primer-dimer formation | Optimize primer concentrations and annealing temperature. |
| Genomic DNA contamination | Treat RNA with DNase I before cDNA synthesis. |
Conclusion
This protocol provides a robust and reliable method for the quantitative analysis of JAK2 gene expression. Accurate quantification of JAK2 transcripts is essential for understanding its role in disease and for the development of targeted therapies. Adherence to good laboratory practices, including proper controls and data analysis, is crucial for obtaining meaningful results.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Design and Evaluation of a Real-Time PCR Assay for Quantification of JAK2 V617F and Wild-Type JAK2 Transcript Levels in the Clinical Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qiagen.com [qiagen.com]
- 5. myhematology.com [myhematology.com]
- 6. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. usermanual.wiki [usermanual.wiki]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Determination of JAK2 V617F by TaqMan: An Absolute Measure of Averaged Copies per Cell That May Be Associated with the Different Types of Myeloproliferative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A highly specific q-RT-PCR assay to address the relevance of the JAK2WT and JAK2V617F expression levels and control genes in Ph-negative myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparison of qPCR and ddPCR used for quantification of the JAK2 V617F allele burden in Ph negative MPNs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. toptipbio.com [toptipbio.com]
- 13. What is the comparative or ??Ct method for qPCR assay data analysis? How is the comparative or ??Ct method for qPCR assay data analysis performed? [qiagen.com]
- 14. The Delta-Delta Ct Method — Inclass Activities 170218 documentation [2017-spring-bioinfo.readthedocs.io]
- 15. horizondiscovery.com [horizondiscovery.com]
Application Notes and Protocols for Co-immunoprecipitation Assay to Study JAK2 Protein Interactions with JAK2-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases plays a pivotal role in cytokine and growth factor signaling, making them critical targets in the study and treatment of various diseases, including myeloproliferative neoplasms, autoimmune disorders, and cancers.[1][2] The JAK2 protein, in particular, is a key mediator in these pathways, and its aberrant activity is frequently implicated in disease pathogenesis. Small molecule inhibitors targeting JAK2 are therefore of significant interest in drug development.
This document provides a detailed application note and a comprehensive protocol for utilizing a co-immunoprecipitation (Co-IP) assay to investigate the protein-protein interactions of JAK2, with a specific focus on the effects of a small molecule inhibitor, JAK2-IN-1. Co-immunoprecipitation is a powerful technique for identifying and characterizing protein complexes under physiological conditions.[3][4][5] By treating cells with this compound, researchers can elucidate how this inhibitor modulates the interaction of JAK2 with its binding partners, providing valuable insights into its mechanism of action.
This compound is a potent, cell-permeable, and ATP-competitive inhibitor of JAK2.[6][7] By competing with ATP for the binding site in the kinase domain, this compound is expected to inhibit the phosphorylation cascade initiated by JAK2, thereby affecting its interaction with downstream signaling molecules such as Signal Transducer and Activator of Transcription (STAT) proteins. This protocol will focus on the interaction between JAK2 and STAT5, a well-established downstream target.[8][9]
Signaling Pathway Diagram
The following diagram illustrates the canonical JAK2/STAT5 signaling pathway and the proposed point of intervention for this compound.
Caption: JAK2/STAT5 signaling pathway and inhibition by this compound.
Experimental Protocols
This section provides a detailed protocol for a co-immunoprecipitation assay to study the effect of this compound on the interaction between JAK2 and STAT5.
Materials and Reagents
-
Cell Lines: Human cell line expressing endogenous JAK2 and STAT5 (e.g., HEL 92.1.7, K562).
-
Antibodies:
-
Anti-JAK2 antibody (for immunoprecipitation and western blot)
-
Anti-STAT5 antibody (for western blot)
-
Normal Rabbit/Mouse IgG (Isotype control)
-
-
Inhibitor: this compound (dissolved in DMSO)
-
Lysis Buffer: Non-denaturing lysis buffer (e.g., 1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, with freshly added protease and phosphatase inhibitors).
-
Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% NP-40).
-
Elution Buffer: 2x Laemmli sample buffer.
-
Beads: Protein A/G magnetic beads or agarose beads.
-
Reagents for Western Blot: SDS-PAGE gels, transfer membranes, blocking buffer, primary and secondary antibodies, and chemiluminescent substrate.
Experimental Workflow Diagram
Caption: Co-immunoprecipitation Experimental Workflow.
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for the specified time (e.g., 1-4 hours). Optimal concentration and time should be determined empirically.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification and Pre-clearing:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
(Optional but recommended) Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator. This step reduces non-specific binding.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Take an aliquot of the pre-cleared lysate to serve as the "Input" control.
-
To the remaining lysate (e.g., 1 mg of total protein), add the anti-JAK2 antibody or an isotype control IgG.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add pre-washed protein A/G beads to the lysate-antibody mixture.
-
Incubate for 1-2 hours at 4°C with gentle rotation to capture the immune complexes.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for SDS-PAGE.
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Separate the eluted proteins and the "Input" samples by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Probe the membrane with primary antibodies against JAK2 and STAT5.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Presentation and Analysis
Quantitative analysis of the co-immunoprecipitated proteins can be performed using densitometry to measure the band intensities from the western blots.[10][11] The amount of co-immunoprecipitated STAT5 should be normalized to the amount of immunoprecipitated JAK2 to account for any variations in pull-down efficiency.
Table 1: Densitometric Analysis of JAK2 and STAT5 Protein Levels
| Sample Condition | Input (Relative Intensity) | IP: JAK2 (Relative Intensity) | Co-IP: STAT5 (Relative Intensity) | Normalized STAT5/JAK2 Ratio | % Inhibition of Interaction |
| Vehicle (DMSO) | |||||
| JAK2 | 1.00 | 1.00 | - | - | 0% |
| STAT5 | 1.00 | - | 1.00 | 1.00 | |
| This compound (1 µM) | |||||
| JAK2 | 1.02 | 0.98 | - | - | 65% |
| STAT5 | 0.99 | - | 0.34 | 0.35 | |
| This compound (5 µM) | |||||
| JAK2 | 0.98 | 1.01 | - | - | 88% |
| STAT5 | 1.01 | - | 0.12 | 0.12 | |
| Isotype IgG Control | |||||
| JAK2 | 1.00 | 0.05 | - | - | - |
| STAT5 | 1.00 | - | 0.02 | - |
Note: Values are representative and should be determined experimentally. The "% Inhibition of Interaction" is calculated relative to the vehicle control.
Logical Relationship Diagram
The following diagram illustrates the logical flow for interpreting the results of the Co-IP experiment.
Caption: Interpretation of Co-IP Results.
Conclusion
The co-immunoprecipitation assay is an invaluable tool for elucidating the mechanism of action of kinase inhibitors like this compound. By following the detailed protocol and data analysis guidelines presented here, researchers can effectively investigate how such inhibitors modulate the protein-protein interactions within the JAK2 signaling pathway. This information is crucial for advancing our understanding of JAK2-mediated signaling in health and disease and for the development of novel therapeutic strategies.
References
- 1. Janus kinase 2 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 4. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 5. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Getting Started | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. mdpi.com [mdpi.com]
- 9. Jak2-Stat5 interactions analyzed in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Co-immunoprecipitation and semi-quantitative immunoblotting for the analysis of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Colony formation assay protocol for hematopoietic progenitors with JAK2-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Colony Formation Assay, also known as the Colony-Forming Cell (CFC) assay, is a fundamental in vitro method used to study the proliferation and differentiation of hematopoietic progenitor cells. This assay is critical in hematology research and for evaluating the efficacy of therapeutic agents targeting hematopoietic malignancies. The Janus kinase (JAK) signaling pathway, particularly JAK2, plays a crucial role in the development and function of hematopoietic stem cells.[1] Constitutive activation of the JAK2/STAT pathway, often due to mutations like JAK2 V617F, is a hallmark of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[1]
JAK2-IN-1 is a potent inhibitor of JAK2 kinase activity. These application notes provide a detailed protocol for utilizing this compound in a methylcellulose-based colony formation assay to assess its impact on the clonogenic potential of hematopoietic progenitors, particularly those harboring activating JAK2 mutations.
Signaling Pathway
The JAK/STAT signaling cascade is essential for transmitting signals from cytokine and growth factor receptors on the cell surface to the nucleus, thereby regulating gene expression involved in cell proliferation, differentiation, and survival. In hematopoietic cells, cytokines like erythropoietin (EPO) and thrombopoietin (TPO) activate JAK2. The constitutively active JAK2 V617F mutant leads to cytokine-independent signaling and uncontrolled cell growth. This compound inhibits this aberrant signaling by blocking the kinase activity of JAK2.
Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the major steps for performing the colony formation assay with hematopoietic progenitors and this compound.
Caption: Workflow for the hematopoietic progenitor colony formation assay with this compound.
Detailed Experimental Protocol
This protocol is designed for assessing the effect of this compound on hematopoietic progenitors from bone marrow, peripheral blood, or cord blood.
1. Materials and Reagents
-
Cells: Fresh or cryopreserved human hematopoietic progenitor cells (e.g., CD34+ cells or mononuclear cells).
-
Media:
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
Methylcellulose-based medium for human cells (e.g., MethoCult™)
-
-
Reagents:
-
This compound (prepare stock solution in DMSO, store at -20°C)
-
Cytokine cocktail appropriate for the desired colony types (e.g., SCF, IL-3, EPO, TPO, GM-CSF)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
-
Equipment and Consumables:
-
35 mm culture dishes
-
Syringes (3 mL and 10 mL) and blunt-end needles (16G)
-
Pipettes and sterile tips
-
Hemocytometer or automated cell counter
-
Humidified incubator (37°C, 5% CO2)
-
Inverted microscope
-
2. Preparation of this compound Working Solutions
-
Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C.
-
On the day of the experiment, perform serial dilutions of the stock solution in sterile IMDM or PBS to achieve 100X the final desired concentrations. This minimizes the final DMSO concentration in the culture.
-
Note: The optimal concentration of this compound should be determined empirically. A suggested starting range is 10 nM to 10 µM.
-
3. Preparation of Hematopoietic Progenitor Cells
-
Thaw cryopreserved cells rapidly in a 37°C water bath.
-
Transfer cells to a 15 mL conical tube containing pre-warmed IMDM with 10% FBS.
-
Centrifuge at 300 x g for 10 minutes.
-
Resuspend the cell pellet in IMDM with 2% FBS.
-
Perform a cell count and assess viability using Trypan Blue exclusion.
4. Plating in Methylcellulose
-
Thaw the methylcellulose medium at room temperature or 4°C overnight.
-
Vortex the methylcellulose vigorously to ensure it is homogenous. Let it stand to allow bubbles to dissipate.
-
In a sterile tube, combine the cells, 100X this compound working solutions (or vehicle control - DMSO), and any additional cytokines. The total volume of additives should not exceed 10% of the final culture volume.
-
Add the cell/inhibitor mixture to the methylcellulose medium. A common ratio is 0.3 mL of cell suspension to 3 mL of methylcellulose.
-
Vortex the tube thoroughly to ensure even distribution of cells and inhibitor.
-
Using a 3 mL syringe with a 16G blunt-end needle, dispense 1.1 mL of the methylcellulose mixture into each 35 mm culture dish.
-
Gently rotate the dish to spread the medium evenly.
-
Prepare duplicate or triplicate plates for each condition.
5. Incubation
-
Place the 35 mm dishes inside a larger 100 mm dish containing an open, water-filled 35 mm dish to maintain humidity.
-
Incubate at 37°C in a humidified incubator with 5% CO2 for 10 to 14 days.[2] Avoid disturbing the plates during incubation.
6. Colony Scoring and Enumeration
-
After the incubation period, use an inverted microscope to identify and count the different types of hematopoietic colonies.
-
Colonies are typically classified based on their morphology:
-
BFU-E (Burst-Forming Unit-Erythroid): Large, reddish colonies composed of multiple clusters of hemoglobinized cells.
-
CFU-GM (Colony-Forming Unit-Granulocyte, Macrophage): Compact, colorless colonies of granulocytes and/or diffuse colonies of macrophages.
-
CFU-GEMM (Colony-Forming Unit-Granulocyte, Erythroid, Macrophage, Megakaryocyte): Large, multi-lineage colonies often containing both red and colorless cells.
-
Data Presentation
The following tables present illustrative quantitative data on the effect of this compound on colony formation from hematopoietic progenitors derived from both a healthy donor and a patient with a JAK2 V617F-positive myeloproliferative neoplasm.
Table 1: Effect of this compound on Colony Formation from Healthy Donor Hematopoietic Progenitors
| This compound Conc. (µM) | BFU-E (Colonies/10^4 cells) | CFU-GM (Colonies/10^4 cells) | Total Colonies (Colonies/10^4 cells) | % Inhibition (Total Colonies) |
| 0 (Vehicle) | 55 ± 5 | 40 ± 4 | 95 ± 9 | 0% |
| 0.1 | 52 ± 6 | 38 ± 3 | 90 ± 9 | 5.3% |
| 1.0 | 45 ± 4 | 30 ± 5 | 75 ± 9 | 21.1% |
| 10.0 | 20 ± 3 | 15 ± 2 | 35 ± 5 | 63.2% |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Colony Formation from JAK2 V617F+ MPN Patient Hematopoietic Progenitors
| This compound Conc. (µM) | BFU-E (Colonies/10^4 cells) | CFU-GM (Colonies/10^4 cells) | Total Colonies (Colonies/10^4 cells) | % Inhibition (Total Colonies) |
| 0 (Vehicle) | 150 ± 12 | 80 ± 7 | 230 ± 19 | 0% |
| 0.1 | 95 ± 10 | 50 ± 6 | 145 ± 16 | 37.0% |
| 1.0 | 30 ± 5 | 15 ± 3 | 45 ± 8 | 80.4% |
| 10.0 | 5 ± 2 | 2 ± 1 | 7 ± 3 | 97.0% |
Data are presented as mean ± standard deviation.
Summary of Findings
As illustrated in the tables, hematopoietic progenitors from the JAK2 V617F-positive MPN patient are expected to show significantly higher sensitivity to this compound compared to those from the healthy donor. This is evident from the greater percentage of inhibition of total colony formation at lower concentrations of the inhibitor. This differential sensitivity highlights the dependence of the malignant progenitors on the constitutively active JAK2 signaling pathway.
Conclusion
This protocol provides a robust framework for evaluating the in vitro efficacy of this compound on hematopoietic progenitor colony formation. The colony formation assay is an indispensable tool for preclinical drug development, allowing for the quantification of a compound's cytostatic or cytotoxic effects on both normal and malignant hematopoietic progenitors. The data generated can be used to determine the IC50 of the inhibitor and to assess its therapeutic window.
References
Troubleshooting & Optimization
JAK2-IN-1 solubility and stability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of JAK2-IN-1 in cell culture media. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is advisable to use a fresh, anhydrous grade of DMSO to minimize moisture, which can affect the stability of the compound.
Q2: How should I store the this compound stock solution?
A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C. For short-term storage (up to one month), -20°C is acceptable. For long-term storage (up to six months), -80°C is recommended. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture media?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should typically not exceed 0.1%. It is crucial to include a vehicle control (media with the same final concentration of DMSO without the inhibitor) in your experiments to account for any effects of the solvent on cell viability and function.
Q4: I observed precipitation after diluting my this compound stock solution into the cell culture medium. What could be the cause and how can I prevent it?
A4: Precipitation upon dilution of a DMSO stock solution into aqueous cell culture media is a common issue for many small molecule inhibitors and can be attributed to several factors:
-
Exceeding Solubility Limit: The concentration of this compound in the final culture medium may be above its aqueous solubility limit.
-
Improper Mixing: Adding the concentrated DMSO stock directly to the full volume of media can cause the compound to crash out of solution.
-
Temperature Shock: Adding a cold stock solution to warm media can decrease the solubility of the compound.
To prevent precipitation, consider the following troubleshooting steps outlined in the guide below.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
Precipitation of this compound in your cell culture medium can lead to inaccurate experimental results and potential cytotoxicity. This guide provides a systematic approach to troubleshoot and resolve this issue.
Visualizing the Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing this compound precipitation in cell culture experiments.
Quantitative Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| DMSO | ≥ 50 mg/mL |
| Ethanol | Sparingly Soluble |
| Water | Insoluble |
Table 2: Experimental Determination of this compound Solubility in Cell Culture Media
| Cell Culture Medium | Serum Concentration | Maximum Soluble Concentration (µM) | Method of Determination |
| DMEM | 10% FBS | User Determined | Nephelometry or Visual Inspection |
| RPMI-1640 | 10% FBS | User Determined | Nephelometry or Visual Inspection |
| Serum-Free Medium | 0% | User Determined | Nephelometry or Visual Inspection |
Table 3: Stability of this compound in Cell Culture Media at 37°C
| Cell Culture Medium | Serum Concentration | Half-life (hours) | Degradation Products | Method of Determination |
| DMEM | 10% FBS | User Determined | User Determined | HPLC-MS |
| RPMI-1640 | 10% FBS | User Determined | User Determined | HPLC-MS |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility of this compound in Cell Culture Media
This protocol outlines a method to determine the kinetic solubility of this compound in your specific cell culture medium using visual inspection or nephelometry.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
-
Nephelometer (optional) or a standard plate reader capable of measuring absorbance
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in the cell culture medium. For example, if your highest desired final concentration is 10 µM, prepare concentrations ranging from 0.5 µM to 20 µM. Ensure the final DMSO concentration is consistent across all samples and is non-toxic to your cells (typically ≤ 0.1%).
-
Incubation: Aliquot the dilutions into a 96-well plate or microcentrifuge tubes. Incubate the samples under standard cell culture conditions (37°C, 5% CO₂) for a duration relevant to your experiments (e.g., 2, 24, 48 hours).
-
Assessment of Precipitation:
-
Visual Inspection: Carefully observe each dilution for any signs of precipitation (cloudiness, visible particles). The highest concentration that remains clear is the approximate kinetic solubility.
-
Nephelometry: Measure the light scattering of each sample using a nephelometer. A significant increase in scattering compared to the vehicle control indicates precipitation.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance can indicate the presence of a precipitate.
-
Protocol 2: Assessment of this compound Stability in Cell Culture Media
This protocol uses High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to determine the stability of this compound over time in cell culture media.
Materials:
-
This compound stock solution
-
Cell culture medium of interest
-
Incubator (37°C, 5% CO₂)
-
HPLC-MS system
-
Acetonitrile, methanol, and other necessary solvents for HPLC
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the cell culture medium at a concentration below its determined solubility limit.
-
Incubation: Incubate the solution at 37°C.
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the solution.
-
Sample Processing: Stop the degradation process by adding an equal volume of cold acetonitrile or methanol to precipitate proteins. Centrifuge the samples to pellet the precipitated material.
-
HPLC-MS Analysis: Analyze the supernatant by HPLC-MS to quantify the remaining concentration of this compound. The appearance of new peaks may indicate degradation products.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life of the compound in the medium.
JAK/STAT Signaling Pathway
JAK2 is a critical component of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway. This pathway is essential for mediating cellular responses to a variety of cytokines and growth factors.
Caption: A simplified diagram of the JAK/STAT signaling pathway and the inhibitory action of this compound.
Determining optimal concentration of JAK2-IN-1 for in vitro experiments
Technical Support Center: JAK2-IN-1
Welcome to the technical support center for this compound. This guide provides essential information, protocols, and troubleshooting advice to help you determine the optimal concentration of this compound for your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of Janus Kinase 2 (JAK2).[1] The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokine and growth factor receptors on the cell surface to the nucleus.[2][3] Upon ligand binding, receptor-associated JAKs activate each other through trans-phosphorylation.[2][4] Activated JAK2 then phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[4][5] These phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes involved in cell proliferation, differentiation, and survival.[2][4] this compound blocks the kinase activity of JAK2, thereby preventing the phosphorylation of STAT proteins and inhibiting the downstream signaling cascade.[1][5]
Q2: What is a good starting concentration range for my initial experiments?
A2: A good starting point is to perform a dose-response curve spanning a wide range of concentrations, from low nanomolar (nM) to mid-micromolar (µM). Based on published data for various JAK2 inhibitors, a range of 10 nM to 10 µM is often appropriate for initial cell viability and target inhibition assays.[1][5][6] The optimal concentration will be highly dependent on the cell line and the specific experimental endpoint.
Q3: How do I distinguish between specific inhibition of JAK2 signaling and general cytotoxicity?
A3: This is a critical step. First, determine the concentration of this compound that causes significant cell death using a cell viability assay (e.g., MTT, MTS, or AlamarBlue). The concentration that inhibits 50% of cell growth is known as the GI50 or IC50 for viability. For subsequent functional assays, you should use concentrations well below the GI50 value. The optimal concentration for your experiment should effectively inhibit the phosphorylation of STAT3 (p-STAT3), a direct downstream target of JAK2, without causing substantial cell death.
Q4: My IC50 value is different from what is reported in the literature. What could be the reason?
A4: Discrepancies in IC50 values are common and can be attributed to several factors:
-
Cell Line Differences: Different cell lines have varying levels of JAK2 expression, mutation status (e.g., JAK2-V617F), and pathway dependency.[7]
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and incubation time can all influence the apparent potency of the inhibitor.
-
Assay Method: The type of assay used (e.g., biochemical kinase assay vs. cell-based proliferation assay) will yield different IC50 values.[5][8] Biochemical assays measure direct enzyme inhibition and typically give lower IC50s than cell-based assays, which reflect additional factors like cell permeability and off-target effects.
Q5: I am not observing any inhibition of p-STAT3. What should I do?
A5: Please refer to the troubleshooting guide and decision tree diagram in the sections below. Common causes include:
-
Inactive Compound: Ensure the inhibitor has been stored correctly and has not degraded. Prepare fresh stock solutions.
-
Insufficient Concentration or Incubation Time: The concentration may be too low or the treatment time too short to see an effect. Try increasing the concentration (if not cytotoxic) and/or performing a time-course experiment.
-
Cell Line Insensitivity: The cell line you are using may not rely on the JAK2-STAT3 pathway for survival, or it may have alternative signaling pathways activated.[9]
-
Technical Issues: Verify your Western blot protocol, including antibody quality and transfer efficiency.
Quantitative Data Summary
The potency of JAK2 inhibitors varies significantly across different cell lines and assay types. The tables below summarize typical effective concentrations (EC50) and half-maximal inhibitory concentrations (IC50) for various JAK2 inhibitors reported in the literature. Use this data as a reference to establish an appropriate concentration range for this compound.
Table 1: IC50/EC50 of JAK2 Inhibitors in Cell-Based Proliferation/Viability Assays
| Cell Line | JAK2 Status | Inhibitor | IC50 / EC50 | Reference |
| HEL | V617F Mutant | Ruxolitinib | Sub-micromolar | [7] |
| UKE-1 | V617F Mutant | Fedratinib | Sub-micromolar | [7] |
| SET2 | V617F Mutant | Pacritinib | Sub-micromolar | [7] |
| Ba/F3-EpoR-JAK2 V617F | V617F Mutant | CYT387 | ~500 nM | [5] |
| cHL & MLBCL lines | Amplified | Fedratinib | 0.313 – 5 µM | [1] |
| A549, KP-4, HeLa, etc. | Not specified | Compound [I] | 8 - 18 nM | [6] |
Table 2: IC50 of JAK2 Inhibitors in Biochemical Kinase Assays
| Inhibitor | Target | IC50 | Reference |
| Fedratinib (TG101348) | JAK2 | ~3 nM | [1] |
| Ruxolitinib (INCB018424) | JAK2 | ~2.8 nM | [5] |
| XL019 | JAK2 | ~2 nM | [5] |
| CYT387 | JAK2 | ~18 nM | [5] |
| Compound [I] | JAK2 | ~74 nM | [6] |
Visualized Pathways and Workflows
JAK2/STAT3 Signaling Pathway
The following diagram illustrates the canonical JAK2/STAT3 signaling pathway that is targeted by this compound.
Caption: The JAK2/STAT3 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Determining Optimal Concentration
This workflow provides a step-by-step process for identifying the ideal concentration of this compound.
Caption: Workflow for identifying the optimal experimental dose of this compound.
Troubleshooting Decision Tree
Encountering issues? Follow this logical guide to troubleshoot common experimental problems.
Caption: A decision tree for troubleshooting common issues with this compound experiments.
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is designed to determine the cytotoxic effects of this compound on a chosen cell line.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and resume growth for 24 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to create 2X working concentrations of the desired final concentrations (e.g., from 20 µM down to 20 nM).
-
-
Treatment:
-
Remove the old medium from the cells and add 50 µL of fresh medium.
-
Add 50 µL of the 2X working solutions to the corresponding wells to achieve a 1X final concentration. Include vehicle-only (DMSO) controls.
-
Incubate the plate for a specified period (e.g., 72 hours).[7]
-
-
Viability Measurement (AlamarBlue Example):
-
Add AlamarBlue reagent (10% of the total volume) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure fluorescence or absorbance according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the results to the vehicle-treated control wells (defined as 100% viability).
-
Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression model to calculate the GI50/IC50 value.
-
Protocol 2: Western Blot for p-STAT3 Inhibition
This protocol assesses the direct effect of this compound on its downstream target, p-STAT3.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow until they reach ~70-80% confluency.
-
Treat the cells with non-toxic concentrations of this compound (determined from Protocol 1) and a vehicle control for the desired time (e.g., 1, 6, or 24 hours).
-
If the cell line has low basal p-STAT3, you may need to stimulate the pathway with an appropriate cytokine (e.g., IL-6) for 15-30 minutes before lysis.[5]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 12,000 rpm for 5 minutes at 4°C to pellet cell debris.[10]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.[10]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[10]
-
Incubate the membrane overnight at 4°C with primary antibodies against p-STAT3, total STAT3, and a loading control (e.g., β-actin or GAPDH).[10][12]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[10]
-
-
Detection and Analysis:
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal to determine the extent of inhibition.[10]
-
References
- 1. Selective JAK2 Inhibition Specifically Decreases Hodgkin Lymphoma and Mediastinal Large B-cell Lymphoma Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development and Use of Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms | Oncohema Key [oncohemakey.com]
- 4. JAK2 Inhibitors: What’s the true therapeutic potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK2 inhibitors: are they the solution? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of dual-target inhibitors of microtubule polymerization and JAK2 | BioWorld [bioworld.com]
- 7. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 9. Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blotting analysis of ICAM-1, p-JAK2, JAK2, STAT3, p-STAT3, SOCS1 and SOCS3 [bio-protocol.org]
- 11. Inhibition of JAK/STAT3 Expression by Acute Myeloid Leukemia-Targeted Nanoliposome for Chemotherapy Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Acquired Resistance to JAK2 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming acquired resistance to Janus kinase 2 (JAK2) inhibitors in cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to JAK2 inhibitors?
A1: Acquired resistance to JAK2 inhibitors primarily arises from two main mechanisms:
-
Reactivation of the JAK-STAT pathway: This can occur through the formation of JAK2 heterodimers with other JAK family members (e.g., JAK1, TYK2), which can lead to persistent downstream signaling despite the presence of a JAK2-specific inhibitor.
-
Activation of bypass signaling pathways: Cancer cells can develop resistance by activating alternative signaling pathways to maintain proliferation and survival. Commonly observed bypass pathways include the MAPK/ERK and PI3K/AKT/mTOR pathways. Upregulation of receptor tyrosine kinases, such as AXL, can also contribute to the activation of these alternative routes.[1][2]
Q2: Can secondary mutations in the JAK2 kinase domain cause resistance?
A2: Yes, acquired point mutations within the ATP-binding pocket of the JAK2 kinase domain can confer resistance to type I JAK2 inhibitors like ruxolitinib. These mutations can sterically hinder inhibitor binding or alter the conformation of the kinase, reducing the inhibitor's efficacy. A notable example is the G993A mutation, which has been shown to confer resistance to both type I and type II JAK2 inhibitors.[3][4]
Q3: What is the difference between type I and type II JAK2 inhibitors in the context of resistance?
A3: Type I and type II inhibitors bind to different conformational states of the JAK2 kinase.
-
Type I inhibitors (e.g., ruxolitinib, fedratinib) are ATP-competitive and bind to the active conformation of the kinase. Resistance can emerge through mutations in the ATP-binding pocket that prevent inhibitor binding.
-
Type II inhibitors (e.g., CHZ868) bind to the inactive conformation of the kinase, often in an allosteric site adjacent to the ATP-binding pocket. While some mutations can confer resistance to type II inhibitors, they may remain effective against certain type I inhibitor-resistant mutants.
Q4: What are some strategies to overcome acquired resistance to JAK2 inhibitors?
A4: Several strategies are being explored to overcome acquired resistance:
-
Combination Therapies: Combining a JAK2 inhibitor with an inhibitor of a key bypass pathway has shown promise. Examples include combinations with:
-
Development of Novel Inhibitors: The development of next-generation and type II JAK2 inhibitors aims to overcome resistance mediated by specific kinase domain mutations.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cell Viability Assays
Problem: You are observing significant variability in the half-maximal inhibitory concentration (IC50) of your JAK2 inhibitor between experiments.
| Potential Cause | Recommended Solution |
| Cell Health and Passage Number | Ensure cells are in the logarithmic growth phase and use a consistent, low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Inconsistent Seeding Density | Use a hemocytometer or an automated cell counter to ensure a consistent number of cells are seeded in each well. |
| Compound Dilution Inaccuracy | Prepare fresh serial dilutions of the inhibitor for each experiment. Verify pipette calibration regularly. |
| Assay Incubation Time | Maintain a consistent incubation time with the inhibitor. IC50 values can be time-dependent.[1] |
| Edge Effects in Microplates | To minimize evaporation from outer wells, fill the peripheral wells with sterile media or PBS and do not use them for experimental data. |
Guide 2: Issues with Western Blotting for JAK-STAT Pathway Proteins
Problem: You are experiencing high background, non-specific bands, or weak signals when performing Western blots for phosphorylated or total JAK2, STAT3, or STAT5.
| Potential Cause | Recommended Solution |
| High Background | Optimize blocking conditions by trying different blocking agents (e.g., 5% non-fat milk vs. 5% BSA in TBST) and increasing the duration of washing steps. |
| Non-Specific Bands | Titrate the primary antibody to determine the optimal concentration. Ensure the antibody is validated for the specific application and species. Consider using a blocking peptide if available. |
| Weak or No Signal for Phospho-proteins | Prepare cell lysates quickly on ice and always include phosphatase and protease inhibitors in your lysis buffer.[8] Consider stimulating cells with an appropriate cytokine (e.g., IL-3, EPO) to induce phosphorylation as a positive control. |
| "Smiling" Bands | Ensure even polymerization of the gel and run the gel at a lower voltage for a longer duration. |
| Paradoxical Hyperphosphorylation of JAK2 | Be aware that some ATP-competitive inhibitors, like ruxolitinib, can paradoxically increase the phosphorylation of JAK2 at its activation loop (Tyr1007/1008) by protecting it from phosphatases. This is an intrinsic mechanism and not necessarily an indication of increased kinase activity.[9] |
Quantitative Data Summary
Table 1: Fold-Increase in IC50 for Ruxolitinib in Resistant Cell Lines
| Cell Line | Resistance Mechanism | Fold-Increase in IC50 (vs. Parental) |
| Ba/F3-EpoR-JAK2V617F | E985K mutation | ~9-fold |
| Ba/F3-EpoR-JAK2V617F | Y931C mutation | ~33-fold |
| SET2 | Chronic Ruxolitinib Exposure | >85-fold |
Data synthesized from multiple sources.
Table 2: Cross-Resistance of Ruxolitinib-Resistant Mutants to Other JAK2 Inhibitors
| JAK2 Mutation | Ruxolitinib (Fold-Increase IC50) | Fedratinib (Fold-Increase IC50) | Lestaurtinib (Fold-Increase IC50) | CHZ868 (Type II) |
| V617F+Y931C | High | Sensitive | Resistant | Sensitive |
| V617F+L983F | High | Sensitive | Resistant | Sensitive |
Data indicates that some ruxolitinib-resistant mutations remain sensitive to other type I inhibitors and type II inhibitors.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay for IC50 Determination
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to attach overnight. For suspension cells, seed at a density of 20,000-50,000 cells/well.
-
Compound Treatment: Prepare serial dilutions of the JAK2 inhibitor in complete medium. Remove the old medium from the adherent cells and add 100 µL of the compound-containing medium to each well. For suspension cells, add the compound directly to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression model to determine the IC50 value.[1][10]
Protocol 2: Western Blotting for Phospho-JAK2 and Phospho-STAT3
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[8][11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-JAK2 (Tyr1007/1008), total JAK2, phospho-STAT3 (Tyr705), and total STAT3 overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanisms of acquired resistance to JAK2 inhibitors.
Caption: Experimental workflow for studying JAK2 inhibitor resistance.
Caption: Troubleshooting flowchart for inconsistent IC50 values.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized Workflow for Proteomics and Phosphoproteomics with Limited Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ch.promega.com [ch.promega.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. JAK2V617F mRNA metabolism in myeloproliferative neoplasm cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. blossombio.com [blossombio.com]
- 9. Co-immunoprecipitation protocol to investigate cytokine receptor-associated proteins, e.g., Janus kinases or other associated signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. origene.com [origene.com]
Technical Support Center: Understanding Off-Target Effects of the Multi-Kinase Inhibitor AT9283
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of AT9283, a potent inhibitor of Janus kinase 2 (JAK2) and other kinases. Understanding the complete inhibitory profile of this compound is critical for accurate interpretation of experimental results and for anticipating its broader biological consequences.
Frequently Asked Questions (FAQs)
Q1: What is AT9283 and what are its primary intended targets?
A1: AT9283 is a small molecule, multi-targeted kinase inhibitor. While it is a potent inhibitor of JAK2, it was also designed to potently inhibit Aurora kinases A and B.[1][2] Its activity against both JAK2 and Aurora kinases makes it a subject of investigation for therapeutic potential in myeloproliferative disorders and other hematological malignancies.[1]
Q2: What are the known major off-target kinases for AT9283?
A2: Besides its intended targets (JAK2, Aurora A, and Aurora B), AT9283 is known to potently inhibit other kinases, including JAK3, Abelson kinase (Abl), including the drug-resistant T315I mutant, and Flt3.[2][3] This polypharmacology means that cellular effects observed after treatment with AT9283 may not be solely attributable to JAK2 inhibition.
Q3: Why is it important to consider the off-target effects of a JAK2 inhibitor in my experiments?
A3: Off-target effects can lead to misinterpretation of experimental data. For example, a cellular phenotype such as cell cycle arrest or apoptosis might be attributed to the inhibition of JAK2, when it could be a result of inhibiting Aurora kinases, which are key regulators of mitosis.[1][4] Understanding the full selectivity profile is crucial for correctly assigning the molecular mechanism responsible for an observed biological outcome.
Q4: My cells are showing a strong mitotic arrest phenotype after AT9283 treatment. Is this expected from JAK2 inhibition?
A4: While JAK2 plays a role in cell proliferation, a strong mitotic arrest phenotype is more characteristic of Aurora kinase inhibition. Aurora kinases A and B are critical for centrosome maturation, spindle assembly, and cytokinesis.[5][6] The potent inhibition of Aurora A and B by AT9283 is the likely cause of such a phenotype.[1][7]
Troubleshooting Guides
Issue: Unexpected Cellular Phenotype Observed
You are using AT9283 as a specific JAK2 inhibitor, but you observe a phenotype that is not consistent with the known functions of JAK2 (e.g., defects in chromosome segregation).
Troubleshooting Steps:
-
Consult the Kinase Inhibition Profile: Refer to the quantitative data on AT9283's activity against a panel of kinases. Note the potent inhibition of Aurora kinases A and B, which are directly involved in regulating mitosis.[7]
-
Use a More Selective Inhibitor: As a control experiment, treat your cells with a more selective JAK2 inhibitor that has minimal activity against Aurora kinases. If the unexpected phenotype disappears, it is likely an off-target effect of AT9283.
-
Phenocopy with Off-Target Inhibitors: Use a selective Aurora kinase inhibitor (e.g., Alisertib/MLN8237). If this compound recapitulates the phenotype you observed with AT9283, it provides strong evidence that the effect is due to Aurora kinase inhibition.
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete Aurora Kinase A or B. If the depletion of these off-target kinases results in a similar phenotype, it confirms the off-target effect.
-
Rescue Experiment: In cells where the primary target (JAK2) has been knocked down, treatment with AT9283 should still produce the off-target phenotype.
Data Presentation
Table 1: Inhibitory Profile of AT9283 Against a Panel of Kinases
The following table summarizes the half-maximal inhibitory concentrations (IC50) of AT9283 against its on-target and key off-target kinases, demonstrating its multi-targeted nature.
| Target Kinase | IC50 (nM) | Kinase Family | Primary Cellular Function |
| Aurora A | ~3 | Serine/Threonine Kinase | Mitosis, Spindle Assembly |
| Aurora B | ~3 | Serine/Threonine Kinase | Mitosis, Chromosome Segregation |
| JAK2 | 1.2 | Tyrosine Kinase | Cytokine Signaling, Hematopoiesis |
| JAK3 | 1.1 | Tyrosine Kinase | Cytokine Signaling, Immune Response |
| Abl (T315I) | 4 | Tyrosine Kinase | Cell Proliferation, Cell Migration |
Data compiled from multiple sources.[3][7]
Experimental Protocols
Protocol 1: Biochemical Kinase Assay for IC50 Determination
This protocol outlines a general method for determining the IC50 value of an inhibitor against a purified kinase.
Objective: To quantify the concentration of AT9283 required to inhibit 50% of the activity of a specific kinase (e.g., Aurora A, JAK2).
Methodology:
-
Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay like ADP-Glo™, which measures the amount of ADP produced during the kinase reaction.[8]
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., Aurora A, JAK2)
-
Specific peptide substrate for the kinase
-
ATP (at or near the Km for the kinase)
-
AT9283 serially diluted in DMSO
-
Assay buffer (e.g., 10 mM MOPS, pH 7.0, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
-
-
Procedure:
-
Prepare a serial dilution of AT9283. Typically, a 10-point, 3-fold dilution series is used.
-
Add a small volume (e.g., 5 µL) of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the kinase and substrate mixture to the wells and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[8]
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a defined period (e.g., 60-120 minutes) at room temperature.[8]
-
Stop the reaction and measure the kinase activity using the detection reagent as per the manufacturer's instructions. For ADP-Glo™, this involves first depleting unused ATP, then converting the generated ADP to ATP, which is used to produce a luminescent signal.[8]
-
-
Data Analysis:
-
Normalize the data using 'no-enzyme' controls and vehicle (DMSO) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Assay to Differentiate On- vs. Off-Target Effects
Objective: To determine if the anti-proliferative effect of AT9283 in a cancer cell line is due to inhibition of JAK2 or off-target kinases like Aurora A/B.
Methodology:
-
Cell Lines: Use a cell line that is dependent on JAK2 signaling for proliferation and a control cell line that is not.
-
Reagents and Materials:
-
AT9283
-
A highly selective JAK2 inhibitor (Control Inhibitor A)
-
A highly selective Aurora kinase inhibitor (Control Inhibitor B)
-
Cell culture medium and supplements
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
siRNA targeting JAK2, Aurora A, and a non-targeting control
-
-
Procedure (Pharmacological Approach):
-
Plate cells at a suitable density in 96-well plates.
-
Treat cells with a dose-response curve of AT9283, Control Inhibitor A, and Control Inhibitor B.
-
Incubate for 72 hours.
-
Measure cell viability using a suitable assay.
-
-
Procedure (Genetic Approach):
-
Transfect cells with siRNAs targeting JAK2, Aurora A, or a non-targeting control.
-
After 48 hours, confirm knockdown by Western blot.
-
Assess the effect of the knockdown on cell proliferation.
-
Treat the JAK2-knockdown cells with AT9283. If the drug still inhibits proliferation, the effect is independent of JAK2 and thus an off-target effect.
-
-
Data Analysis:
-
Compare the IC50 values for proliferation inhibition. If the IC50 of AT9283 is much closer to that of the selective Aurora kinase inhibitor than the selective JAK2 inhibitor, the anti-proliferative effect is likely driven by Aurora kinase inhibition.
-
If the phenotype of Aurora A knockdown mirrors the effect of AT9283 treatment, this confirms the off-target mechanism.
-
Mandatory Visualizations
Signaling Pathways and Workflows
References
- 1. AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AT-9283, a small-molecule multi-targeted kinase inhibitor for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of JAK2-IN-1 in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the cytotoxicity of JAK2-IN-1 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that targets Janus kinase 2 (JAK2), a non-receptor tyrosine kinase.[1][2] JAK2 is a critical component of the JAK-STAT signaling pathway, which is essential for hematopoiesis and immune function.[3][4][5] The pathway is activated by cytokines and growth factors, leading to the phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins.[3][4] These phosphorylated STATs then translocate to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.[3][4] In certain diseases, such as myeloproliferative neoplasms (MPNs), mutations in the JAK2 gene, like the common JAK2V617F mutation, lead to constitutive activation of the JAK-STAT pathway, driving uncontrolled cell growth.[2][6][7] JAK2 inhibitors, like this compound, work by competing with ATP to block the kinase activity of JAK2, thereby inhibiting downstream signaling.[1][2]
Q2: Why am I observing high levels of cytotoxicity in my primary cell cultures when using this compound?
High cytotoxicity in primary cell cultures when using this compound can be attributed to several factors:
-
On-target toxicity: Since JAK2 is crucial for the survival and proliferation of normal hematopoietic cells, inhibiting its function can lead to apoptosis in these cells.[8] This is particularly relevant in primary hematopoietic stem and progenitor cells.
-
Off-target effects: Like many kinase inhibitors, this compound may inhibit other kinases with similar ATP-binding pockets, leading to unintended cytotoxic effects.
-
Inappropriate concentration: The optimal concentration of this compound is highly cell-type dependent. A concentration that is effective in a cancer cell line may be highly toxic to primary cells.
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at high concentrations.
-
Suboptimal culture conditions: Primary cells are more sensitive to culture conditions than immortalized cell lines. Factors like media composition, serum quality, and cell density can exacerbate the cytotoxic effects of the inhibitor.
Q3: What are the typical signs of cytotoxicity I should look for in my primary cell cultures?
Signs of cytotoxicity include:
-
A significant decrease in cell viability and number.
-
Changes in cell morphology, such as rounding, shrinking, and detachment from the culture surface.
-
Increased presence of floating, dead cells.
-
Reduced metabolic activity, as measured by assays like MTT or resazurin.
-
Induction of apoptosis, which can be detected by assays such as Annexin V staining.
Q4: What other signaling pathways might be affected by this compound?
Besides the canonical JAK-STAT pathway, constitutive activation of JAK2 has been shown to activate other signaling cascades, including the PI3K/AKT/mTOR and MAPK/ERK pathways.[4][6][9] Therefore, inhibition of JAK2 by this compound could also lead to the downregulation of these pathways, which are also involved in cell proliferation and survival.[6][10]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death even at low concentrations of this compound | Primary cells are highly sensitive to JAK2 inhibition. | Perform a dose-response curve with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 for your specific primary cell type. Use the lowest effective concentration for your experiments. |
| The solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration is kept to a minimum (ideally ≤ 0.1%) and is consistent across all experimental conditions, including vehicle controls. | |
| The primary cells are not healthy. | Use low-passage primary cells and ensure they are in the logarithmic growth phase before starting the experiment. Optimize cell culture conditions, including media, serum, and supplements. | |
| Inconsistent results between experiments | Variability in primary cell lots or passage number. | Use primary cells from the same donor or lot if possible and maintain a consistent passage number for your experiments. |
| Degradation of this compound stock solution. | Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Inhibitor seems to lose effectiveness over time in long-term cultures | Metabolism of this compound by the primary cells. | For long-term experiments (e.g., > 24 hours), consider replenishing the media with fresh this compound at regular intervals (e.g., every 24-48 hours). |
| Development of cellular resistance mechanisms. | This is less common in short-term primary cell cultures but can occur. Consider shorter incubation times or alternative inhibitors if resistance is suspected. |
Quantitative Data
The following table summarizes the 50% inhibitory concentration (IC50) values for the JAK1/2 inhibitor INCB018424 (ruxolitinib) in primary hematopoietic cells, which can serve as a reference for determining the starting concentration range for this compound.
| Cell Type | Condition | IC50 (nM) |
| Erythroid Progenitors (from Polycythemia Vera patients) | Epo-independent growth | 67[11] |
| Erythroid Progenitors (from healthy donors) | Epo-dependent growth | > 400[11] |
Note: These values are for INCB018424 and may differ for this compound. It is crucial to perform a dose-response experiment for your specific inhibitor and primary cell type.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
This protocol provides a method to assess cell viability by measuring the metabolic activity of primary cells treated with this compound.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 10 µM down to 0.1 nM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the old medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[12][13]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12] Mix gently to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the vehicle control (considered 100% viability) and plot the cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: Western Blot for Phospho-STAT3 to Confirm On-Target Effect
This protocol allows for the confirmation that this compound is inhibiting its intended target by measuring the phosphorylation of a key downstream effector, STAT3.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
Cytokine for stimulation (e.g., IL-6 or TPO, if necessary to induce pSTAT3 in your cell type)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 1-4 hours). If necessary, stimulate with a cytokine for the last 15-30 minutes of incubation to induce STAT3 phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add the chemiluminescent substrate.
-
-
Signal Detection: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-STAT3 antibody to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to the total-STAT3 signal.
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the cytotoxicity of this compound in primary cells.
References
- 1. Targeting JAK2 in the therapy of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK2 inhibitors: are they the solution? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MOLECULAR PATHWAYS: JAK/STAT PATHWAY: MUTATIONS, INHIBITORS, AND RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myeloproliferative neoplasms and the JAK/STAT signaling pathway: an overview | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 5. onclive.com [onclive.com]
- 6. JAK2-V617F-induced MAPK activity is regulated by PI3K and acts synergistically with PI3K on the proliferation of JAK2-V617F-positive cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK2 mutants (e.g., JAK2V617F) and their importance as drug targets in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Critical Role of Jak2 in the Maintenance and Function of Adult Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Proliferation and survival signaling from both Jak2-V617F and Lyn involving GSK3 and mTOR/p70S6K/4EBP1 in PVTL-1 cell line newly established from acute myeloid leukemia transformed from polycythemia vera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
Troubleshooting inconsistent results in JAK2-IN-1 kinase assays
Welcome to the technical support center for JAK2-IN-1 kinase assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the critical starting parameters to consider when setting up a this compound kinase assay?
A1: Before initiating your experiments, it is crucial to optimize several key parameters. The concentration of ATP should be carefully chosen to reflect the goals of your assay; for instance, using ATP concentrations that mimic cellular levels (e.g., 1mM) is essential for determining a compound's true specificity.[1] Additionally, the quality and activity of the JAK2 enzyme are paramount. Ensure that the kinase is not only pure but also functionally active, with the correct phosphorylation state and minimal aggregation, as high purity does not always equate to high activity.[2][3]
Q2: My results show high variability between replicates. What are the common causes?
A2: High variability can stem from several sources. Inconsistent liquid handling is a frequent cause, so ensure pipettes are calibrated and techniques are consistent. Another major factor is the assay conditions themselves. Variations in the concentrations of detergents, bovine serum albumin (BSA), and divalent cations like MnCl2 can significantly impact results.[1] Furthermore, the concentration of the solvent (commonly DMSO) used to dissolve this compound can affect enzyme activity, so it's important to maintain a consistent final DMSO concentration across all wells.[3] Finally, cell-based assays can exhibit inherent cell-to-cell variability in signaling pathways.[4]
Q3: Why are my IC50 values for this compound different from published data?
A3: Discrepancies in IC50 values can arise from differences in experimental protocols. Key factors include the ATP concentration used in the assay, as higher ATP levels will require more inhibitor to achieve 50% inhibition. The specific JAK2 construct or isoform used can also influence inhibitor binding and activity.[2] The choice of substrate, buffer components, and the specific assay technology (e.g., radiometric, fluorescence-based) can all contribute to shifts in measured potency.[1] It is also important to consider that moving from a biochemical assay with purified protein to a live-cell assay can alter compound potency due to factors like cell permeability and the presence of multi-protein complexes.[5]
Q4: My inhibitor, this compound, seems to lose its effect over time in cell-based assays. What could be the reason?
A4: A gradual loss of inhibitor efficacy in cell-based systems can indicate the development of resistance. Prolonged exposure to some JAK inhibitors has been shown to lead to a reactivation of the JAK-STAT signaling pathway.[6][7] This can happen through various adaptive mechanisms within the cells. It is also possible that the compound is unstable in the culture medium over the time course of the experiment.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound kinase assays.
Issue 1: No or Very Low Kinase Activity Detected
| Possible Cause | Recommended Solution |
| Inactive Enzyme | Verify the activity of the JAK2 enzyme stock. Purity on a gel does not guarantee activity.[2] Consider purchasing a new lot or testing a different supplier. Ensure proper storage conditions. |
| Incorrect Assay Buffer | Check the pH, salt concentration, and presence of necessary cofactors (e.g., Mg2+, Mn2+) in your kinase reaction buffer.[1] |
| Substrate Issues | Confirm you are using the correct substrate for JAK2 and that its concentration is optimal. The choice of substrate can greatly influence test outcomes.[1] |
| Sub-optimal ATP Concentration | The ATP concentration should be at or near the Km for ATP for your specific JAK2 enzyme unless otherwise required by the experimental design.[8] |
Issue 2: High Background Signal
| Possible Cause | Recommended Solution |
| Enzyme Autophosphorylation | High concentrations of JAK2 can lead to significant autophosphorylation, which may be detected by your assay system and contribute to the background.[3] Try reducing the enzyme concentration. |
| Assay Reagent Interference | The inhibitor compound (this compound) or the detection reagents may autofluoresce or interfere with the signal. Run controls without the enzyme to check for background signal from other components. |
| Contaminated Reagents | Use fresh, high-quality reagents, including ATP and buffer components. |
Issue 3: Inconsistent IC50 Curves
| Possible Cause | Recommended Solution |
| Compound Solubility/Aggregation | Ensure this compound is fully dissolved. Poor solubility can lead to inaccurate concentrations and inconsistent inhibition. Consider a brief sonication or vortexing of the stock solution. |
| Inaccurate Serial Dilutions | Carefully prepare the inhibitor dilution series. Small errors at the highest concentrations will be magnified throughout the dilution series. |
| Variable Incubation Times | Ensure that incubation times for the kinase reaction and with the inhibitor are consistent across all experiments. |
| Edge Effects on Assay Plate | Plate "edge effects" can be caused by temperature or evaporation gradients. Avoid using the outer wells of the plate for your assay points, or ensure proper plate sealing and incubation. |
Experimental Protocols & Methodologies
A successful and reproducible this compound kinase assay requires careful optimization of the experimental conditions.
Key Experimental Parameters
The following table summarizes critical parameters that often require optimization.
| Parameter | Typical Range | Rationale & Considerations |
| JAK2 Enzyme Concentration | 1-10 nM | Should be in the linear range of the assay. High concentrations can increase background due to autophosphorylation.[3] |
| ATP Concentration | 1 µM - 1 mM | Can be set at the Km value for routine screens or at physiological levels (~1 mM) to assess cellular potency.[1] |
| Substrate Concentration | Variable | Should be optimized for the specific substrate and enzyme pair. |
| This compound Concentration | Logarithmic scale | A wide range of concentrations (e.g., 10-point, 3-fold dilutions) is needed to generate a full IC50 curve. |
| DMSO Concentration | < 1% (final) | High concentrations of DMSO can inhibit kinase activity.[3] Keep the final concentration constant across all wells. |
| Incubation Time | 30-60 minutes | The reaction should be stopped within the linear phase of product formation.[8] |
Visualizations
JAK2 Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary mechanism for a wide array of cytokines and growth factors to transmit signals from the cell membrane to the nucleus.[9][10]
Caption: The canonical JAK/STAT signaling pathway.
General Experimental Workflow for a this compound Kinase Assay
This workflow outlines the typical steps for performing an in vitro biochemical assay to determine the IC50 value of this compound.
Caption: A generalized workflow for a this compound in vitro kinase assay.
Troubleshooting Logic Flowchart
When faced with inconsistent results, this flowchart can help diagnose the potential source of the problem.
Caption: A decision tree for troubleshooting inconsistent kinase assay data.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determinants of Cell-to-Cell Variability in Protein Kinase Signaling | PLOS Computational Biology [journals.plos.org]
- 5. promegaconnections.com [promegaconnections.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
How to address poor bioavailability of JAK2-IN-1 in animal studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor oral bioavailability of the selective Janus kinase 2 (JAK2) inhibitor, JAK2-IN-1, in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is oral bioavailability and why is it a critical parameter in animal studies?
A: Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is a critical parameter as it determines the amount of the active compound available to reach its target site, like the JAK2 kinase, and exert a therapeutic effect. Low bioavailability can lead to insufficient target engagement, a lack of efficacy in preclinical models, and high variability in experimental results.
Q2: Why do many small molecule kinase inhibitors, such as this compound, often exhibit poor bioavailability?
A: Many kinase inhibitors, including those targeting JAK2, have molecular properties that can lead to poor oral bioavailability.[1] These properties often include low aqueous solubility and high lipophilicity (a tendency to dissolve in fats or lipids).[1][2] This combination can result in poor dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption. Additionally, some kinase inhibitors may be subject to extensive first-pass metabolism in the gut wall or liver, or be affected by efflux transporters that pump the compound back into the GI lumen, further reducing the amount of drug that reaches systemic circulation.[1][3]
Q3: What are the primary formulation strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
A: There are several established strategies to enhance the bioavailability of poorly water-soluble drugs.[4] These can be broadly categorized as:
-
Particle Size Reduction: Decreasing the particle size of the drug, through methods like micronization or nanosizing, increases the surface area-to-volume ratio.[5] This enhances the dissolution rate as described by the Noyes-Whitney equation.[6]
-
Amorphous Formulations: Converting the crystalline form of a drug to a higher-energy amorphous state can improve its solubility and dissolution rate.[7] Solid dispersions, where the drug is dispersed in a polymer matrix, are a common example.[8]
-
Lipid-Based Formulations: These formulations present the drug in a solubilized or pre-dissolved state, bypassing the dissolution step in the GI tract.[7] They can range from simple oil solutions to complex self-emulsifying drug delivery systems (SEDDS), which spontaneously form fine emulsions upon contact with GI fluids.[8][9]
-
Solubilizing Excipients: The use of co-solvents, surfactants, or complexing agents like cyclodextrins can directly increase the solubility of the drug in the formulation and the GI tract.[8][10]
Signaling Pathway Context
The diagram below illustrates the canonical JAK/STAT signaling pathway, which is often constitutively activated in myeloproliferative neoplasms due to mutations in JAK2.[11][12] this compound is designed to inhibit the kinase activity of JAK2, thereby blocking downstream signaling.
Caption: JAK2/STAT signaling pathway and the point of inhibition by this compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during in vivo studies with this compound.
Issue 1: Low or Undetectable Plasma Concentrations of this compound After Oral Dosing
-
Potential Cause: The primary reason is likely extremely poor dissolution of the compound from the administered formulation in the gastrointestinal (GI) tract. This is a common challenge for compounds with low aqueous solubility.[10]
-
Troubleshooting Steps:
-
Re-evaluate the Formulation: An aqueous suspension with a simple suspending agent may be inadequate. A systematic approach to formulation development is necessary.
-
Implement Enabling Formulations: Test formulations specifically designed to enhance solubility. Start with simpler approaches like co-solvent systems before moving to more complex lipid-based systems.[7][10]
-
Characterize the Compound: Ensure you have accurate data on the physicochemical properties of this compound, such as its solubility in different pH buffers and organic solvents, and its crystalline form (polymorphism).[8]
-
Consider an Intravenous (IV) Dose: If not already done, administering an IV dose will determine the compound's clearance and volume of distribution. This allows for the calculation of absolute bioavailability and helps to distinguish between poor absorption and rapid elimination.
-
Issue 2: High Inter-Animal Variability in Plasma Exposure (AUC and Cmax)
-
Potential Cause: High variability is often linked to inconsistent dissolution and absorption, which can be exacerbated by physiological differences between animals.[13] Potential factors include food effects, which can alter GI pH and emptying time, and differences in GI motility.[13]
-
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure all animals are fasted for a consistent period (e.g., overnight) before dosing to minimize food-related variability.[13]
-
Improve the Formulation: Advanced formulations like amorphous solid dispersions or SEDDS can reduce the dependency of absorption on GI conditions, leading to more consistent results.[13] These formulations present the drug in a more readily absorbable state.[9]
-
Increase Sample Size: A larger number of animals per group can help provide more statistical power to obtain a reliable mean pharmacokinetic profile.[13]
-
Verify Formulation Homogeneity: Ensure the prepared formulation is homogeneous and that the dosing technique is consistent across all animals to minimize dose-related errors.
-
Caption: A decision tree for troubleshooting poor in vivo bioavailability.
Data Presentation: Comparative Pharmacokinetics
The following table presents hypothetical pharmacokinetic data for this compound in rats following a 10 mg/kg oral dose, illustrating the potential improvements achieved with different formulation strategies. Such improvements are well-documented for poorly soluble compounds.[9][14]
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 55 ± 25 | 4.0 | 350 ± 180 | 100% (Reference) |
| Co-solvent Solution | 120 ± 45 | 2.0 | 780 ± 250 | 223% |
| Nanosuspension | 250 ± 70 | 1.5 | 1850 ± 550 | 529% |
| SEDDS | 480 ± 110 | 1.0 | 3200 ± 780 | 914% |
| Data are presented as hypothetical mean ± standard deviation. |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol describes the preparation of a lipid-based SEDDS formulation, a strategy known to enhance the oral absorption of poorly soluble compounds.[7][9]
-
Component Selection:
-
Oil Phase: Select a suitable oil (e.g., Capryol™ 90, Labrafil® M 1944 CS).
-
Surfactant: Select a surfactant with a high HLB value (e.g., Kolliphor® EL, Tween® 80).[10]
-
Co-surfactant/Co-solvent: Select a co-surfactant (e.g., Labrasol®) or co-solvent (e.g., Transcutol® HP) to improve drug solubility and emulsification.
-
-
Solubility Screening: Determine the solubility of this compound in each of the selected excipients to identify the components with the highest solubilizing capacity.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant into a clear glass vial. A common starting ratio is 40:40:20 (Oil:Surfactant:Co-surfactant).
-
Heat the mixture in a water bath at 40°C and vortex until a clear, homogenous solution is formed.
-
Add the calculated amount of this compound to the excipient mixture to achieve the desired final concentration (e.g., 10 mg/mL).
-
Continue to vortex and/or sonicate the mixture at 40°C until the this compound is completely dissolved.
-
-
Characterization:
-
Visual Assessment: The final formulation should be a clear, yellowish, homogenous liquid.
-
Emulsification Study: Add 100 µL of the SEDDS formulation to 10 mL of water in a glass beaker with gentle stirring. The formulation should rapidly disperse to form a fine, bluish-white emulsion, indicating successful self-emulsification.
-
Protocol 2: Assessment of Oral Bioavailability in a Rat Model
This protocol outlines a standard pharmacokinetic study in rats to evaluate the performance of a this compound formulation.[13][15]
-
Animal Preparation:
-
Use male Sprague-Dawley rats (250-300g).
-
Acclimatize animals for at least 3 days prior to the study.
-
Fast animals overnight (approx. 12-16 hours) before dosing, with free access to water.[13]
-
-
Dosing:
-
Weigh each animal immediately before dosing.
-
Administer the prepared this compound formulation (e.g., SEDDS from Protocol 1) via oral gavage at the target dose (e.g., 10 mg/kg). The dosing volume should be consistent (e.g., 5 mL/kg).
-
-
Blood Sampling:
-
Collect blood samples (approx. 150-200 µL) from the tail vein or other appropriate site into tubes containing an anticoagulant (e.g., K2-EDTA).
-
A typical sampling schedule would be: pre-dose (0 hr), and 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Plasma Processing:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Caption: A typical experimental workflow for an in vivo bioavailability study.
References
- 1. research.monash.edu [research.monash.edu]
- 2. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. mdpi.com [mdpi.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Selective Janus Kinase 2 (JAK2) Pseudokinase Ligands with a Diaminotriazole Core - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JAK2 inhibitors: are they the solution? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell Line Contamination in JAK2-IN-1 Experiments
This technical support center is designed for researchers, scientists, and drug development professionals encountering issues with experiments involving the JAK2 inhibitor, JAK2-IN-1. Cell line contamination is a pervasive issue that can lead to unreliable and irreproducible results. This guide provides detailed troubleshooting steps and answers to frequently asked questions to help you identify, resolve, and prevent cell line contamination.
Frequently Asked Questions (FAQs)
Q1: What is cell line contamination and how can it affect my this compound experiment?
A1: Cell line contamination refers to the presence of unintended cells (cross-contamination) or microorganisms (e.g., mycoplasma, bacteria, yeast) in your cell culture.[1] This can significantly impact your results by:
-
Altering the cellular response to this compound: A contaminating cell line may have a different genetic makeup and signaling pathway activity, leading to an inaccurate assessment of the inhibitor's efficacy.
-
Causing false positives or negatives: Contaminants can produce substances that interfere with assay reagents or are cytotoxic themselves.[1]
-
Changing growth rates and metabolism: Contaminants compete for nutrients and can alter the fundamental characteristics of your cell line.[1][2]
The use of misidentified or cross-contaminated cell lines is a major cause of irreproducible research.[3][4] Studies have shown that a significant percentage of cell lines used in research are misidentified.[5][6]
Q2: I'm seeing inconsistent results in my cell viability assays after treating with this compound. Could this be due to contamination?
A2: Yes, inconsistent dose-response curves are a common indicator of cell line cross-contamination.[1] If your culture is a mix of the intended cell line and a more resistant or sensitive one, the overall response to this compound will fluctuate between experiments. It is crucial to perform cell line authentication to ensure you are working with the correct cells.[1]
Q3: My cells are growing slower than usual and their morphology has changed. What should I do?
A3: A sudden change in growth rate and morphology can be a sign of microbial contamination (like bacteria or yeast) or cross-contamination with a different, slower-growing cell line.[1] You should immediately inspect the culture under a microscope. If you suspect microbial contamination, it is best to discard the culture and any shared reagents to prevent further spread.[1] If you suspect cross-contamination, cell line authentication is necessary.[1]
Q4: What are the most common types of cell line contaminants?
A4: The most common contaminants are:
-
Mycoplasma: These small bacteria are a frequent and often undetected contaminant in cell cultures.[7] They can alter cell metabolism, growth, and gene expression.[7]
-
Other Cell Lines: Cross-contamination with another, often more aggressive, cell line is a major issue. The HeLa cell line is a notorious contaminant.[8]
-
Bacteria, Yeast, and Molds: These are typically visible and cause rapid deterioration of the cell culture.[1]
Troubleshooting Guide
This guide addresses common experimental issues that may be linked to cell line contamination when working with this compound.
| Observed Problem | Potential Cause (related to contamination) | Recommended Action(s) |
| Inconsistent IC50 values for this compound across replicate experiments. | The cell line is cross-contaminated with another cell line that has a different sensitivity to the inhibitor.[1] | 1. Authenticate your cell line using Short Tandem Repeat (STR) profiling.[1][9] 2. Compare the resulting STR profile with a reference profile from a reputable cell bank. 3. If misidentified, acquire a new, authenticated vial of the correct cell line.[10] |
| Unexpected cell death in the vehicle control group. | 1. Mycoplasma contamination is stressing the cells or inducing apoptosis.[2] 2. The presence of a fast-growing, more sensitive contaminating cell line. | 1. Test for mycoplasma using a PCR-based detection kit or DNA staining.[11][12] 2. If positive, discard the culture and decontaminate the incubator and biosafety cabinet. 3. Perform STR profiling to check for cross-contamination. |
| Loss of this compound efficacy over several passages. | The original cell line is being outcompeted and replaced by a resistant, contaminating cell line. | 1. Perform STR profiling on both early and late passage cells to detect any changes in the cell line's identity. 2. Always use low-passage cells for experiments and maintain a well-documented cell banking system. |
| Sudden changes in cell morphology or growth rate. | Microbial contamination (bacteria, yeast) or cross-contamination with a faster-growing cell line.[1] | 1. Immediately examine the culture with a high-magnification microscope.[1] 2. Cease all work with the culture to prevent further spread.[1] 3. If microbial contamination is suspected, discard the culture and all shared reagents.[1] 4. If cross-contamination is suspected, perform STR profiling.[1] |
Prevalence of Cell Line Misidentification
The issue of cell line misidentification is well-documented. Below is a summary of findings from various studies.
| Study Finding | Reported Percentage of Problematic Cell Lines | Reference |
| Estimated percentage of misidentified or cross-contaminated cell lines. | 15-36% | [6][13] |
| Analysis of 278 widely used tumor cell lines revealed cross-contamination/misidentification. | 46.0% | [14] |
| Percentage of human hematopoietic cell lines found to be cross-contaminated. | 14.8% | [13] |
Key Experimental Protocols
Protocol 1: Cell Line Authentication using Short Tandem Repeat (STR) Profiling
STR profiling is the gold standard for authenticating human cell lines.[9][15] It involves the analysis of short, repetitive DNA sequences that are highly variable between individuals, creating a unique genetic fingerprint for each cell line.[16]
Methodology:
-
Sample Preparation: Isolate genomic DNA from your cultured cells. Typically, 1-2 ng of DNA is sufficient.[15]
-
PCR Amplification: Amplify at least eight core STR loci, plus a gender-determining marker (amelogenin), using a commercially available kit.[4][9] These kits use fluorescently labeled primers.
-
Capillary Electrophoresis: Separate the amplified, fluorescently labeled DNA fragments by size using capillary electrophoresis.[9]
-
Data Analysis: The output is a series of peaks corresponding to the different STR alleles. This profile is then compared to a reference STR database (e.g., from ATCC or DSMZ). A match of ≥80% is required to confirm the identity of a human cell line.[9]
Protocol 2: Mycoplasma Detection by PCR
PCR-based methods are rapid, highly sensitive, and can detect a wide range of mycoplasma species.[11][12][17]
Methodology:
-
Sample Collection: Collect 1-2 mL of the cell culture supernatant from a culture that is 60-80% confluent and has been incubated for at least 2-3 days.[1]
-
DNA Extraction: Extract DNA from the supernatant. Commercial kits are available for this purpose.
-
PCR Amplification: Perform PCR using primers that target the highly conserved 16S rRNA gene of mycoplasma.[7] Include a positive control (mycoplasma DNA) and a negative control (sterile water).
-
Gel Electrophoresis: Analyze the PCR products on an agarose gel. The presence of a band of the expected size in your sample lane indicates mycoplasma contamination.
Protocol 3: Cell Viability Measurement using MTT Assay
The MTT assay is a colorimetric assay used to assess cell viability by measuring the metabolic activity of mitochondria.
Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[18]
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours in a humidified atmosphere (e.g., +37°C, 5-6.5% CO2). Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[19]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. The intensity of the purple color is directly proportional to the number of viable cells.
Visual Guides and Workflows
JAK-STAT Signaling Pathway and Inhibition by this compound
The JAK-STAT pathway is a crucial signaling cascade for numerous cytokines and growth factors.[20] JAK2 inhibitors like this compound block this pathway by binding to the kinase domain of JAK2, preventing the phosphorylation and subsequent activation of STAT proteins.[21][22]
Caption: The JAK-STAT signaling pathway and its inhibition by this compound.
Troubleshooting Workflow for Inconsistent Experimental Results
This workflow provides a logical sequence of steps to diagnose the root cause of inconsistent data in your this compound experiments.
Caption: A step-by-step workflow for troubleshooting inconsistent experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Mycoplasma detection in cell cultures: a comparison of four methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Culture Academy [procellsystem.com]
- 4. Human Cell Line Authentication Through STR Profiling: Center for Genetic Medicine: Feinberg School of Medicine: Northwestern University [cgm.northwestern.edu]
- 5. The ghosts of HeLa: How cell line misidentification contaminates the scientific literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idexxbioresearch.com [idexxbioresearch.com]
- 7. biocompare.com [biocompare.com]
- 8. Misidentified cell lines: failures of peer review, varying journal responses to misidentification inquiries, and strategies for safeguarding biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. The repercussions of using misidentified cell lines | Culture Collections [culturecollections.org.uk]
- 11. Mycoplasma Detection, Prevention, and Elimination in Cell Culture [sigmaaldrich.com]
- 12. The Stealthy Invader â How to Detect a Mycoplasma Contamination? | Minerva Biolabs GmbH [news.minerva-biolabs.com]
- 13. False human hematopoietic cell lines: cross-contaminations and misinterpretations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigation of Cross-Contamination and Misidentification of 278 Widely Used Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Authentication of Human and Mouse Cell Lines by Short Tandem Repeat (STR) DNA Genotype Analysis - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. 細胞株認証 [promega.jp]
- 17. rapidmicrobiology.com [rapidmicrobiology.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of JAK2-IN-1 in long-term storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the proper handling, storage, and use of JAK2-IN-1, a potent inhibitor of Janus kinase 2. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in your experiments, thereby preventing degradation and ensuring reproducible results.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
A1: Solid this compound should be stored in a tightly sealed vial at -20°C for long-term stability, where it can be kept for up to 6 months.[1] Before use, it is recommended to allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[1]
Q2: What is the best way to prepare and store this compound stock solutions?
A2: It is recommended to prepare a concentrated stock solution in an anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol.[2] For long-term storage, stock solutions should be aliquoted into single-use volumes in tightly sealed vials and stored at -20°C for up to one month.[1] Some suppliers recommend storage at -80°C for periods up to 6 months.[3] Avoid repeated freeze-thaw cycles as this can lead to compound degradation. Wherever possible, solutions should be prepared and used on the same day.[1]
Q3: My this compound solution appears to have precipitated after dilution in aqueous media. What should I do?
A3: Precipitation can occur when a concentrated DMSO stock solution is diluted directly into an aqueous buffer. To prevent this, it is best to perform serial dilutions of the DMSO stock in DMSO first, and then add the final diluted sample to your aqueous medium.[4] The final DMSO concentration in your experiment should typically be kept below 0.5% to avoid solvent-induced toxicity.
Q4: I am observing a decrease in the inhibitory activity of my this compound over time. What could be the cause?
A4: A loss of inhibitory activity is a common indicator of compound degradation. This compound, which contains a pyridinone moiety, may be susceptible to degradation through hydrolysis, oxidation, or photolysis, especially when in solution.[1] It is crucial to follow proper storage procedures and to regularly check the purity of your stock solutions, particularly if they have been stored for an extended period.
Q5: How can I check the purity and integrity of my stored this compound?
A5: The purity of your this compound solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from any degradation products and provide a quantitative measure of its purity.
Troubleshooting Guide: Inconsistent Experimental Results
Unexpected or inconsistent results in your experiments can often be traced back to issues with your inhibitor. This guide will help you troubleshoot common problems that may be related to the degradation of this compound.
| Observed Issue | Potential Cause Related to Degradation | Recommended Troubleshooting Steps |
| Reduced or no inhibition of JAK2 activity | The active concentration of this compound is lower than expected due to degradation in the stock solution or experimental medium. | 1. Prepare fresh dilutions: Always prepare fresh working solutions from a properly stored stock aliquot for each experiment. 2. Assess stock solution integrity: If the problem persists, analyze the purity of your stock solution using HPLC or LC-MS (see Experimental Protocols section). 3. Use a positive control: Include a fresh, validated batch of this compound or another known JAK2 inhibitor in your experiment to confirm assay performance. |
| High variability between replicate experiments | Inconsistent degradation of this compound due to variations in handling, such as different exposure times to light or room temperature. | 1. Standardize handling procedures: Ensure that all aliquots and working solutions are handled consistently, minimizing exposure to light and elevated temperatures. 2. Minimize freeze-thaw cycles: Use single-use aliquots of your stock solution to avoid degradation caused by repeated temperature changes. |
| Unexpected cellular phenotypes or off-target effects | Degradation products of this compound may have different biological activities, leading to unforeseen effects on your cells. | 1. Confirm on-target inhibition: Use a downstream biomarker of JAK2 activity (e.g., phosphorylation of STAT3) to verify that the observed phenotype correlates with JAK2 inhibition. 2. Analyze for degradation products: Use LC-MS to identify any potential degradation products in your inhibitor solution that might be causing off-target effects. 3. Use a structurally distinct inhibitor: Compare the effects of this compound with another JAK2 inhibitor that has a different chemical scaffold to help distinguish on-target from off-target effects. |
Quantitative Data on Small Molecule Stability in DMSO
| Storage Condition | Duration | Probability of Observing Intact Compound |
| Room Temperature | 3 Months | 92% |
| Room Temperature | 6 Months | 83% |
| Room Temperature | 1 Year | 52%[5] |
| 4°C (in 90% DMSO/10% water) | 2 Years | 85%[6] |
Note: The presence of water in DMSO can accelerate the degradation of some compounds.[7] It is recommended to use anhydrous DMSO for the preparation of stock solutions.
Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of a this compound solution. Specific parameters may need to be optimized for your particular instrument and column.
Methodology:
-
Sample Preparation:
-
Dilute a small amount of your this compound stock solution in the mobile phase to a final concentration of approximately 10-20 µg/mL.
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example:
-
Start with 95% water / 5% acetonitrile.
-
Ramp to 5% water / 95% acetonitrile over 15 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV detector at an appropriate wavelength for this compound (a wavelength scan should be performed to determine the optimal wavelength).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of all detected signals.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 2: Identification of Degradation Products by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol can be used to identify potential degradation products in your this compound sample.
Methodology:
-
Sample Preparation:
-
Prepare your sample as described in the HPLC protocol.
-
-
LC-MS System and Conditions:
-
Use an HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).
-
The HPLC conditions can be similar to those described in Protocol 1.
-
Mass Spectrometry:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Perform a full scan to detect the molecular weights of all components in the sample.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion of this compound and any other detected peaks to obtain fragmentation patterns for structural elucidation.
-
-
-
Data Analysis:
-
Compare the mass spectra of your stored sample to that of a fresh, high-purity standard of this compound.
-
The presence of new peaks with different mass-to-charge ratios (m/z) in the stored sample indicates the formation of degradation products.
-
The fragmentation patterns from the MS/MS analysis can be used to propose the structures of these degradation products.
-
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: Potential chemical degradation pathways for this compound in solution.
References
Technical Support Center: Interpreting Unexpected Phenotypes in JAK2-IN-1 Treated Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes observed in cells treated with JAK2-IN-1, a potent inhibitor of Janus kinase 2 (JAK2).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the Janus kinase 2 (JAK2) protein.[1][2] It functions by binding to the ATP-binding site of the JAK2 kinase domain, preventing the phosphorylation of downstream STAT (Signal Transducer and Activator of Transcription) proteins.[3] This inhibition blocks the JAK/STAT signaling pathway, which is crucial for the proliferation, differentiation, and survival of many cell types, particularly hematopoietic cells.[4][5][6] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms (MPNs).[2][7]
Q2: What are some known off-target effects of JAK2 inhibitors like this compound?
A2: While designed to be specific for JAK2, many kinase inhibitors, including those targeting JAK2, can exhibit off-target effects by inhibiting other kinases with similar ATP-binding pockets.[8][9] These off-target effects can lead to unexpected cellular phenotypes. For instance, some JAK2 inhibitors have been shown to affect other members of the JAK family (JAK1, JAK3, TYK2) or other unrelated kinases, which can interfere with various signaling pathways.[9][10] The extent of these off-target effects can vary between different JAK2 inhibitors.[8]
Q3: We observed a paradoxical increase in the phosphorylation of a downstream effector after this compound treatment. What could be the cause?
A3: A paradoxical increase in downstream signaling despite inhibitor treatment can be a complex issue. Several factors could contribute to this observation:
-
Pathway Crosstalk and Feedback Loops: Inhibition of the JAK2 pathway can sometimes lead to the activation of compensatory signaling pathways.[11] For example, inhibition of one pathway might relieve a negative feedback loop on another, leading to its hyperactivation.
-
Off-Target Activation: While uncommon, it is possible that at certain concentrations, this compound could paradoxically activate another kinase through an off-target interaction.[12]
-
Cellular Heterogeneity: The cell population being studied may not be uniform. A subpopulation of cells resistant to this compound or with different signaling network properties could be responsible for the observed increase in phosphorylation.
Q4: Our cells are showing unexpected morphological changes or a decrease in viability at concentrations where we don't expect to see cytotoxicity. Why might this be happening?
A4: Unexpected morphological changes or cytotoxicity can arise from several factors:
-
On-Target Toxicity in Sensitive Cell Lines: Some cell lines are exquisitely dependent on JAK2 signaling for survival and proliferation. In these cells, even partial inhibition of JAK2 can lead to apoptosis or cell cycle arrest.
-
Off-Target Toxicity: The observed effects could be due to the inhibition of a kinase essential for cell survival or the maintenance of normal morphology.[8]
-
Solvent Effects: Ensure that the concentration of the solvent (e.g., DMSO) used to dissolve this compound is not causing toxicity. A vehicle-only control is crucial to rule this out.
-
Compound Purity and Stability: Impurities in the inhibitor preparation or degradation of the compound over time could lead to unexpected biological activities.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of STAT3 Phosphorylation
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the optimal IC50 in your specific cell line and experimental conditions. |
| Inhibitor Degradation | Prepare fresh stock solutions of this compound. Aliquot and store at -80°C to minimize freeze-thaw cycles. |
| Suboptimal Cell Stimulation | If using a cytokine to stimulate the JAK/STAT pathway, ensure the concentration and incubation time are appropriate to induce robust STAT3 phosphorylation in your control cells. |
| Technical Issues with Western Blotting | Optimize your Western blotting protocol for phospho-proteins. Use phosphatase inhibitors in your lysis buffer and block the membrane with BSA instead of milk, as milk contains phosphoproteins that can cause high background.[13][14] |
Issue 2: Unexpected Changes in Cell Viability
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | Investigate the effect of the inhibitor on other known off-target kinases through literature search or kinase profiling assays. |
| Cell Line Specific Sensitivity | Compare the viability effects of this compound across multiple cell lines to determine if the observed phenotype is specific to one cell type. |
| Apoptosis vs. Necrosis | Utilize assays that can distinguish between different modes of cell death, such as Annexin V/Propidium Iodide staining followed by flow cytometry.[15] |
| Solvent Toxicity | Run a vehicle control with the same concentration of solvent (e.g., DMSO) used for the highest concentration of this compound. |
Experimental Protocols
Western Blotting for Phosphorylated STAT3 (p-STAT3)
-
Cell Lysis:
-
Treat cells with this compound or vehicle control for the desired time.
-
If applicable, stimulate with an appropriate cytokine (e.g., IL-6) for 15-30 minutes.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[14]
-
Keep samples on ice at all times.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Denature samples by boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Detection:
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total STAT3 or a housekeeping protein like GAPDH or β-actin.
-
Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
-
Compound Treatment:
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound and a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[16]
-
-
Formazan Solubilization:
-
Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16]
-
The absorbance is directly proportional to the number of viable cells.
-
Visualizations
Caption: The canonical JAK2/STAT signaling pathway and the point of inhibition by this compound.
Caption: A streamlined workflow for Western blot analysis of phosphorylated proteins.
Caption: A logical framework for troubleshooting unexpected phenotypes.
References
- 1. healthcentral.com [healthcentral.com]
- 2. JAK INHIBITORS AND JAK2 MUTATION: WHAT’S THE CONNECTION? – MPN Research Foundation [mpnresearchfoundation.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 7. Update on JAK2 Inhibitors in Myeloproliferative Neoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Untwining Anti-Tumor and Immunosuppressive Effects of JAK Inhibitors—A Strategy for Hematological Malignancies? [mdpi.com]
- 10. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. researchgate.net [researchgate.net]
- 15. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head In Vitro Comparison: Fedratinib vs. Ruxolitinib in JAK2 Inhibition
For researchers and drug development professionals, the nuanced differences between kinase inhibitors can be critical. This guide provides an objective in vitro comparison of fedratinib (a selective JAK2 inhibitor) and ruxolitinib (a JAK1/JAK2 inhibitor), focusing on their efficacy in biochemical and cellular assays. The information is supported by experimental data and detailed protocols to aid in the design and interpretation of related studies.
The Janus kinase (JAK) family of enzymes, particularly JAK2, is a pivotal component of the signaling pathways that regulate hematopoiesis and immune function. Dysregulation of the JAK-STAT pathway is a hallmark of myeloproliferative neoplasms (MPNs). Fedratinib and ruxolitinib are two prominent inhibitors targeting this pathway, but with distinct selectivity profiles. Ruxolitinib is a potent inhibitor of both JAK1 and JAK2, while fedratinib exhibits greater selectivity for JAK2.[1][2][3] This difference in target engagement can translate to variations in efficacy and off-target effects.
Quantitative Comparison of In Vitro Efficacy
To facilitate a direct comparison, the following table summarizes the key in vitro efficacy parameters for fedratinib and ruxolitinib.
| Parameter | Fedratinib | Ruxolitinib |
| Kinase Inhibition (IC50, nM) | ||
| JAK1 | 105[4] | 3.3[4][5] |
| JAK2 | 3[4][6] | 2.8[4][5] |
| JAK3 | 1002[4] | 428[4][5] |
| TYK2 | 405[4] | 19[5] |
| Cell Proliferation (IC50) | Not available for HEL cells. IC50 of 600 nM in RS4;11 cells.[7] | 325 nM in HEL cells.[8] |
| Apoptosis Induction | Induces apoptosis in a dose-dependent manner.[3][9] | Induces apoptosis.[5][10][11] |
| Downstream Signaling | Inhibits phosphorylation of STAT3 and STAT5.[3][12] | Inhibits phosphorylation of STAT3 and STAT5.[5][8] |
Delving into the Mechanisms: Signaling and Experimental Workflow
The following diagrams illustrate the JAK-STAT signaling pathway targeted by these inhibitors and a typical experimental workflow for their in vitro evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.
Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of the kinase.
-
Reagent Preparation : Prepare a 3X solution of the test inhibitor (fedratinib or ruxolitinib) in kinase buffer. Prepare a 3X mixture of the JAK2 kinase and a europium-labeled anti-tag antibody in the same buffer. Prepare a 3X solution of an Alexa Fluor™ 647-labeled tracer.
-
Assay Procedure : In a 384-well plate, add 5 µL of the 3X inhibitor solution. Add 5 µL of the 3X kinase/antibody mixture. Add 5 µL of the 3X tracer solution.
-
Incubation and Detection : Incubate the plate at room temperature for 60 minutes, protected from light. Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis : The TR-FRET signal is inversely proportional to the amount of tracer displaced by the inhibitor. Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding : Seed HEL cells (a human erythroleukemia cell line with a homozygous JAK2V617F mutation) in a 96-well plate at a density of 1 x 10^5 cells per well and incubate for 24 hours.
-
Inhibitor Treatment : Treat the cells with various concentrations of fedratinib or ruxolitinib for 48-72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Normalize the absorbance values to the untreated control and calculate the IC50 value for cell proliferation.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment : Treat HEL cells with the desired concentrations of fedratinib or ruxolitinib for 48 hours.
-
Cell Staining : Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry : Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis : Quantify the percentage of apoptotic cells in each treatment group.
Conclusion
The in vitro data demonstrate that while both fedratinib and ruxolitinib are potent inhibitors of JAK2, ruxolitinib also exhibits strong inhibition of JAK1. This difference in selectivity may underlie their distinct biological activities and clinical profiles. Fedratinib's higher selectivity for JAK2 makes it a valuable tool for specifically interrogating the role of this kinase in cellular processes. Both compounds effectively inhibit the proliferation of JAK2-dependent cell lines and induce apoptosis, confirming their on-target cellular activity. The provided protocols offer a foundation for further comparative studies to elucidate the subtle yet significant differences between these and other JAK inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective JAK2 Inhibition Specifically Decreases Hodgkin Lymphoma and Mediastinal Large B-cell Lymphoma Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fedratinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Utility of Fedratinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination fedratinib and venetoclax has activity against human B-ALL with high FLT3 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modification of the Histone Landscape with JAK Inhibition in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fedratinib and gandotinib induce apoptosis and enhance the efficacy of tyrosine kinase inhibitors in human mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Ruxolitinib on Myeloproliferative Neoplasms via the Negative Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stathmin 1 inhibition amplifies ruxolitinib-induced apoptosis in JAK2V617F cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
A Head-to-Head Showdown: Selective vs. Pan-JAK Inhibitors in Myeloproliferative Neoplasm (MPN) Models
A Comparative Guide for Researchers and Drug Development Professionals
The discovery of activating mutations in the Janus kinase (JAK) signaling pathway as a primary driver of myeloproliferative neoplasms (MPNs) has revolutionized the therapeutic landscape for these chronic hematological malignancies. The subsequent development of JAK inhibitors has significantly improved the management of MPN-associated splenomegaly and constitutional symptoms. However, the existing armamentarium of JAK inhibitors exhibits a spectrum of selectivities against the four members of the JAK family (JAK1, JAK2, JAK3, and TYK2), leading to distinct efficacy and safety profiles. This guide provides a head-to-head comparison of selective versus pan-JAK inhibitors in preclinical MPN models, offering supporting experimental data to inform ongoing research and drug development efforts.
The JAK-STAT Signaling Pathway in MPNs
Dysregulated JAK-STAT signaling is a hallmark of MPNs. The binding of cytokines, such as erythropoietin (EPO) and thrombopoietin (TPO), to their receptors on hematopoietic cells triggers the activation of receptor-associated JAKs. This activation leads to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which then translocate to the nucleus to regulate the expression of genes involved in cell proliferation, differentiation, and survival. In the majority of MPN cases, a somatic mutation, most commonly JAK2V617F, leads to constitutive activation of the JAK-STAT pathway, driving the overproduction of blood cells.
Figure 1: Simplified JAK-STAT signaling pathway in MPNs.
Defining Selectivity: A Spectrum of Inhibition
JAK inhibitors can be broadly categorized based on their selectivity for the different JAK family members. This guide will focus on the preclinical comparison of the following classes:
-
Selective JAK2 Inhibitors: Primarily target JAK2, the key driver of erythropoiesis and thrombopoiesis. Pacritinib is a notable example, with additional activity against FLT3.
-
JAK1/JAK2 Inhibitors (often termed "pan-JAK" in the context of MPN-relevant JAKs): Inhibit both JAK1, which is crucial for inflammatory cytokine signaling, and JAK2. Ruxolitinib, the first FDA-approved JAK inhibitor for MPNs, falls into this category. Fedratinib and momelotinib also predominantly inhibit JAK1 and JAK2.
-
Type II JAK2 Inhibitors: A newer class of inhibitors that bind to the inactive conformation of the JAK2 kinase, offering a different mechanism of action compared to the ATP-competitive Type I inhibitors (e.g., ruxolitinib). Preclinical compounds like CHZ868 and the more recent AJ1-10502 represent this class.
Figure 2: Targeting profiles of different JAK inhibitor classes.
Head-to-Head Comparison in Preclinical MPN Models
Direct comparative studies in preclinical models are crucial for dissecting the nuanced differences between various JAK inhibitors. Below is a summary of quantitative data from such studies.
In Vitro Potency Against JAK2V617F-Mutant Cell Lines
The anti-proliferative effects of JAK inhibitors are a key measure of their potency. The half-maximal inhibitory concentration (IC50) is a standard metric for this assessment.
| Inhibitor | Class | HEL (JAK2V617F) IC50 (nM) | SET-2 (JAK2V617F) IC50 (nM) | UKE-1 (JAK2V617F) IC50 (nM) |
| Ruxolitinib | JAK1/2 (Type I) | ~325 | ~55 | ~73 |
| Fedratinib | JAK1/2 (Type I) | Varies by study | Varies by study | Varies by study |
| Momelotinib | JAK1/2 (Type I) | Varies by study | Varies by study | Varies by study |
| Pacritinib | Selective JAK2 (Type I) | Varies by study | Varies by study | Varies by study |
| CHZ868 | Type II JAK2 | Sensitive | Sensitive | Sensitive |
| AJ1-10502 | Type II JAK2 | Potent inhibition | Potent inhibition | Potent inhibition |
Note: IC50 values can vary between studies due to different experimental conditions. The table presents a synthesis of reported values. A comprehensive study showed ruxolitinib to be the most potent in anti-proliferative assays, followed by pacritinib, fedratinib, and momelotinib across four JAK2-mutant cell lines[1].
Efficacy in Murine Models of MPN
Murine models that recapitulate the features of human MPNs, such as splenomegaly, are invaluable for assessing the in vivo efficacy of novel therapeutics.
| Inhibitor | Model | Key Findings |
| Ruxolitinib | JAK2V617F knock-in | Marked reduction in splenomegaly and circulating inflammatory cytokines.[2][3] Preferential elimination of neoplastic cells, leading to prolonged survival.[2][3] |
| Pacritinib | Patient-Derived Xenograft (PDX) | Demonstrated the strongest effects in reducing leukemic engraftment, disease burden, and extending survival compared to ruxolitinib, fedratinib, and momelotinib in a head-to-head comparison.[1] |
| CHZ868 | Murine MPN models | Showed significant activity and induced reductions in mutant allele burden not observed with Type I JAK inhibitors.[2][4][5][6] Overcame resistance to Type I inhibitors.[2][4][5][6] |
| AJ1-10502 | Jak2 knock-in/knock-out | Reduced leukocytosis, improved hematocrit and platelet levels, and reduced spleen weight.[7] Significantly reduced the mutant allele fraction in peripheral blood and bone marrow, a feature not observed with ruxolitinib.[7] |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of experimental findings. Below are outlines of key experimental protocols used in the preclinical evaluation of JAK inhibitors.
Cell Viability Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate MPN cell lines (e.g., HEL, SET-2, UKE-1) in 96-well plates at a predetermined optimal density.
-
Drug Treatment: Add serial dilutions of the JAK inhibitors to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measurement: For MTT, add a solubilizing agent to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot for Phospho-STAT3 (p-STAT3)
This technique is used to detect the phosphorylation status of STAT3, a downstream target of JAK signaling, as a measure of pathway inhibition.
-
Cell Treatment and Lysis: Treat MPN cells with JAK inhibitors for a defined period. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for p-STAT3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT3 to normalize for protein loading.
Murine Model of MPN and Efficacy Assessment
This in vivo model is used to evaluate the therapeutic efficacy of JAK inhibitors in a setting that mimics human disease.
-
Model Generation: Induce an MPN-like phenotype in mice, for example, by transplanting bone marrow cells from a JAK2V617F knock-in mouse into lethally irradiated recipient mice.
-
Treatment: Once the disease is established (e.g., confirmed by elevated blood counts and splenomegaly), randomize the mice into treatment groups and administer the JAK inhibitors or vehicle control daily via oral gavage.
-
Monitoring: Monitor the mice regularly for signs of disease progression, including body weight and complete blood counts.
-
Efficacy Endpoints: At the end of the study, euthanize the mice and measure spleen weight and volume. Analyze peripheral blood and bone marrow for the mutant allele burden.
-
Histopathology: Perform histological analysis of the spleen and bone marrow to assess for changes in architecture and fibrosis.
Figure 3: General experimental workflow for preclinical evaluation.
Concluding Remarks
The preclinical data to date suggest that while both selective and pan-JAK inhibitors demonstrate efficacy in MPN models, there are important distinctions. Pan-JAK1/2 inhibitors like ruxolitinib effectively reduce splenomegaly and inflammatory cytokines.[2][3] More selective JAK2 inhibitors such as pacritinib have shown robust efficacy in reducing disease burden in preclinical models, particularly in patient-derived xenografts.[1] The emerging class of Type II JAK2 inhibitors holds promise for overcoming resistance to Type I inhibitors and may offer deeper molecular responses by reducing the mutant allele burden.[2][4][5][6][7]
The choice between a selective and a pan-JAK inhibitor in a clinical setting is complex and involves balancing on-target efficacy with potential off-target effects. The preclinical models and experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel JAK inhibitors with improved therapeutic profiles for patients with myeloproliferative neoplasms.
References
- 1. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHZ868, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CHZ868, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CHZ868, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms. | Tri-Institutional MD-PhD Program [mdphd.weill.cornell.edu]
- 6. NVP-CHZ868, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms - OAK Open Access Archive [oak.novartis.com]
- 7. Advancements in MPN Treatment: AJ1-10502, a Second-Generation JAK2 Inhibitor, Outperforms First-Generation Inhibitors in Preclinical Models [synapse.patsnap.com]
Synergistic Potential of JAK2 Inhibition with Chemotherapy in Leukemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies with conventional chemotherapy is a burgeoning area of research in oncology, aiming to enhance treatment efficacy and overcome resistance. This guide provides a comparative analysis of the synergistic effects observed when combining a JAK2 inhibitor, represented herein as "JAK2-IN-1," with standard chemotherapeutic agents in leukemia cells. The data presented is a synthesis of findings from preclinical studies investigating the therapeutic potential of specific JAK2 inhibitors such as ruxolitinib and fedratinib.
Performance Comparison: this compound in Combination with Chemotherapy
The synergistic activity of JAK2 inhibitors with other anti-leukemic agents has been evaluated in various leukemia subtypes, including B-cell acute lymphoblastic leukemia (B-ALL) and acute myeloid leukemia (AML). The following tables summarize the quantitative data from key studies, highlighting the enhanced efficacy of combination therapies.
Table 1: Synergistic Effects of Fedratinib (this compound) with Venetoclax in B-ALL Cell Lines
| Cell Line | Drug Combination | Key Findings | Combination Index (CI) | Reference |
| RS4;11 | 7.5 nM Venetoclax + 700 nM Fedratinib | Significantly increased cell death compared to single agents (p=0.0186 vs. Venetoclax; p=0.0035 vs. Fedratinib). Significantly decreased cell proliferation. | 0.40517 | [1] |
| RS4;11 | 5 nM Venetoclax + 525 nM Fedratinib | Significantly increased cell death compared to single agents (p=0.0451 vs. Venetoclax; p=0.0077 vs. Fedratinib). | 0.57258 | [2] |
| NALM-6 | 300 nM Venetoclax + 300 nM Fedratinib | Significantly increased cell death compared to single agent fedratinib (p=0.0103). | 0.67991 | [2] |
| SUP-B15 | 5 nM Venetoclax + 750 nM Fedratinib | Significantly increased cell death compared to single agent fedratinib (p=0.0081). | 0.19162 | [2] |
A Combination Index (CI) score of less than 1 indicates synergy between the tested agents.
Table 2: In Vivo Efficacy of Fedratinib (this compound) and Venetoclax Combination in a B-ALL Xenograft Model
| Animal Model | Treatment Group | Outcome | Reference |
| RS4;11 Xenograft in NSG mice | Combination Therapy (Fedratinib + Venetoclax) | Significant decrease in leukemic burden in peripheral blood compared to single agents (p=0.016770 vs. Venetoclax; p=0.00002 vs. Fedratinib). | [1] |
Table 3: Clinical Response of Ruxolitinib (this compound) in Combination with Cytarabine-Based Chemotherapy in Secondary AML
| Patient Case | Chemotherapy Regimen | Outcome | Reference |
| Patient 1 (sAML, no JAK2 mutation) | 5+2 induction chemotherapy + Ruxolitinib | Achieved Complete Remission (CR). | [3] |
| Patient 2 (sAML, JAK2 V617F mutation) | 5+2 induction chemotherapy + Ruxolitinib | Achieved Partial Remission (blast count decreased from 21% to 7%). | [3] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of synergy and the methodologies used to assess them, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: The JAK/STAT signaling cascade and points of inhibition.
Caption: A generalized workflow for in vitro synergy studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in the summarized data.
Cell Viability Assessment: MTS Assay
This protocol is adapted for determining cell proliferation in response to treatment.
-
Cell Plating: Seed leukemia cells in a 96-well plate at a density of 0.5-1.0×10⁵ cells/ml in 100 µL of culture medium.
-
Drug Treatment: Add the JAK2 inhibitor, chemotherapy agent, or the combination at desired concentrations. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[4][5]
-
Incubation with Reagent: Incubate the plate for 1 to 4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance.
Apoptosis Detection: Annexin V/PI Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Collection: Following drug treatment, harvest approximately 1-5 x 10⁵ cells by centrifugation.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; and late apoptotic/necrotic cells are positive for both stains.[6]
Protein Expression Analysis: Western Blotting
This technique is used to detect changes in protein levels, such as the phosphorylation of JAK2 and STAT3.
-
Cell Lysis: After treatment, collect and lyse the leukemia cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 50 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-JAK2, p-STAT3, total JAK2, total STAT3, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Washing: Wash the membrane multiple times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify band intensities to determine the relative changes in protein phosphorylation and expression.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Concomitant ruxolitinib with cytarabine-based induction chemotherapy in secondary acute myeloid leukemia evolving from myeloproliferative neoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the selectivity of JAK2-IN-1 for JAK2 over other JAK family members
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for predicting therapeutic efficacy and potential off-target effects. This guide provides a detailed comparison of the investigational inhibitor Fedratinib's selectivity for Janus Kinase 2 (JAK2) over other JAK family members, supported by experimental data and detailed protocols.
Fedratinib is a potent and selective inhibitor of JAK2, a key enzyme in the signaling pathways of various cytokines and growth factors that are crucial for hematopoiesis and immune function. Dysregulation of the JAK-STAT pathway, particularly through mutations like JAK2V617F, is a hallmark of myeloproliferative neoplasms (MPNs). Selective inhibition of JAK2 is therefore a primary therapeutic strategy for these disorders. This guide evaluates the selectivity of Fedratinib against the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2.
Comparative Selectivity of Fedratinib
The inhibitory activity of Fedratinib against the JAK family of kinases is typically determined through biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The following table summarizes the IC50 values for Fedratinib against each JAK family member, providing a clear quantitative comparison of its selectivity.
| Kinase Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Selectivity Fold (Biochemical, over JAK2) |
| JAK1 | 105 | - | 35-fold vs JAK2 |
| JAK2 | 3 | 126 (Ba/F3-JAK2V617F) | - |
| JAK3 | 996 | - | 332-fold vs JAK2 |
| TYK2 | - | - | - |
Note: Cellular IC50 values can vary depending on the cell line and assay conditions. The value presented for JAK2 is in Ba/F3 cells expressing the JAK2V617F mutation[1]. The selectivity fold is calculated by dividing the IC50 of the other JAK family member by the IC50 of JAK2.
As the data indicates, Fedratinib demonstrates significant selectivity for JAK2 in biochemical assays, with 35-fold and 332-fold less potency against JAK1 and JAK3, respectively[1]. This high degree of selectivity is a critical attribute for a therapeutic agent targeting JAK2-driven diseases, as it may minimize off-target effects associated with the inhibition of other JAK family members. For instance, inhibition of JAK1 can be associated with immunosuppression, while JAK3 inhibition can impact lymphocyte function.
Visualizing the JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. Understanding this pathway is crucial for contextualizing the action of JAK inhibitors.
Figure 1. A simplified diagram of the JAK-STAT signaling pathway.
Experimental Protocols
To ensure the reproducibility and accuracy of selectivity data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate JAK inhibitor selectivity.
Biochemical Kinase Assay (IC50 Determination)
This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK isoform.
Objective: To determine the concentration of the inhibitor required to reduce the kinase activity by 50%.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP (Adenosine triphosphate).
-
A specific peptide substrate for each kinase.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compounds (e.g., Fedratinib) at various concentrations.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay).
Procedure:
-
Enzyme and Substrate Preparation: The JAK enzyme and its corresponding peptide substrate are diluted in the assay buffer.
-
Compound Incubation: The test inhibitor is serially diluted and pre-incubated with the JAK enzyme.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP.
-
Reaction Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Detection: The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method, such as luminescence or fluorescence.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay (Ba/F3 Cells)
Cell-based assays provide a more biologically relevant context by measuring the inhibition of JAK-dependent cell proliferation. Ba/F3 cells, a murine pro-B cell line, are dependent on interleukin-3 (IL-3) for survival. When engineered to express a constitutively active JAK fusion protein (e.g., TEL-JAK2 or JAK2V617F), their survival becomes dependent on JAK signaling, making them an ideal model to screen for JAK inhibitors[2][3].
Objective: To determine the anti-proliferative activity of a JAK inhibitor in a cellular context.
Materials:
-
Ba/F3 cells stably expressing a constitutively active JAK fusion protein (e.g., TEL-JAK1, TEL-JAK2, TEL-JAK3, or TEL-TYK2).
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test compounds (e.g., Fedratinib) at various concentrations.
-
DMSO (vehicle control).
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
96-well white, clear-bottom assay plates.
Procedure:
-
Cell Seeding: Ba/F3 cells are washed to remove any residual IL-3 and seeded into 96-well plates in IL-3-free medium.
-
Compound Addition: The test inhibitor is serially diluted and added to the wells. Include wells with vehicle control (DMSO).
-
Incubation: The plate is incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement: The cell viability reagent is added to each well. The plate is mixed to induce cell lysis and then incubated to stabilize the luminescent signal.
-
Data Acquisition: Luminescence is read using a plate reader.
-
Data Analysis: The percentage of cell proliferation inhibition is calculated for each inhibitor concentration. The IC50 value is determined from the resulting dose-response curve.
Experimental Workflow for Selectivity Profiling
The process of determining the selectivity of a JAK inhibitor involves a systematic workflow, from initial biochemical screening to more complex cellular and in vivo studies.
Figure 2. A typical workflow for evaluating the selectivity of a JAK inhibitor.
Conclusion
The experimental data clearly demonstrates that Fedratinib is a potent and highly selective inhibitor of JAK2. Its selectivity profile, as determined by both biochemical and cellular assays, underscores its potential as a targeted therapy for JAK2-driven myeloproliferative neoplasms. The detailed experimental protocols provided in this guide offer a framework for the consistent and reliable evaluation of this and other JAK inhibitors, facilitating further research and development in this critical therapeutic area. It is important to note that while biochemical assays provide a direct measure of enzyme inhibition, cellular assays offer a more physiologically relevant assessment of an inhibitor's activity within a complex biological system. Therefore, a comprehensive evaluation of both is crucial for a thorough understanding of a compound's selectivity and potential clinical utility.
References
Orthogonal Validation of JAK2-IN-1 Effects Using Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical probe JAK2-IN-1 with genetic approaches for validating the cellular effects of inhibiting Janus kinase 2 (JAK2). By presenting supporting experimental data, detailed protocols, and clear visual aids, this document aims to assist researchers in designing robust experiments to confirm on-target effects and assess the specificity of JAK2 inhibitors.
Introduction to Orthogonal Validation
Orthogonal validation is a critical step in drug discovery and chemical biology. It involves using distinct methods to probe a biological hypothesis, thereby increasing confidence that the observed phenotype is a direct result of modulating the intended target. In the context of small molecule inhibitors like this compound, comparing its effects to those of genetic perturbations—such as siRNA-mediated knockdown or CRISPR-Cas9-mediated knockout of the target protein—provides a powerful strategy to confirm on-target activity and rule out potential off-target effects.[1][2]
The JAK2 protein is a non-receptor tyrosine kinase that plays a crucial role in signaling pathways initiated by various cytokines and growth factors, making it a key regulator of hematopoiesis.[3][4] Mutations in the JAK2 gene, particularly the V617F mutation, are associated with myeloproliferative neoplasms (MPNs), making JAK2 a significant therapeutic target.[5][6][7]
This guide will compare the phenotypic outcomes of using the chemical probe this compound with genetic knockdown and knockout of JAK2, focusing on downstream signaling and cellular proliferation.
Data Presentation: Chemical vs. Genetic Inhibition of JAK2
The following tables summarize quantitative data comparing the effects of this compound with siRNA-mediated knockdown and CRISPR-Cas9-mediated knockout of JAK2 on key cellular readouts.
| Parameter | This compound | JAK2 siRNA | JAK2 Knockout (CRISPR/Cas9) | Cell Line | Reference |
| Inhibition of STAT3 Phosphorylation (pSTAT3) | IC50: ~100-300 nM (Varies by cell type and assay conditions) | Significant reduction in pSTAT3 levels | Near complete abrogation of pSTAT3 | Various hematopoietic and cancer cell lines | [8][9][10] |
| Effect on Cell Viability/Proliferation | Dose-dependent decrease in viability of JAK2-dependent cells | Reduced proliferation and induction of apoptosis in JAK2-dependent cells | Inhibition of cell growth and proliferation | HEL (erythroleukemia), Ba/F3 (pro-B), various cancer cell lines | [11][12][13][14] |
| Specificity | Potential for off-target kinase inhibition | Highly specific to JAK2 mRNA; potential for off-target effects of the siRNA molecule itself | Highly specific to the JAK2 gene | N/A | [15] |
Table 1: Comparison of this compound and Genetic Approaches on Downstream Signaling and Cell Viability. This table highlights that while both chemical and genetic inhibition of JAK2 lead to similar downstream effects, the specificity and mechanism of action differ.
| Method | Advantages | Disadvantages |
| This compound (Chemical Probe) | - Dose- and time-dependent control of inhibition- Reversible- Applicable to a wide range of cell types and in vivo models | - Potential for off-target effects- Pharmacokinetic and stability considerations |
| JAK2 siRNA (Transient Knockdown) | - High specificity for the target mRNA- Relatively rapid and straightforward to implement | - Transient effect- Incomplete knockdown is common- Potential for off-target effects of the siRNA molecule |
| JAK2 CRISPR/Cas9 (Knockout) | - Complete and permanent loss of target protein function- High specificity | - Irreversible- Can be lethal if the target is essential for cell survival- More technically demanding and time-consuming to generate knockout cell lines |
Table 2: Advantages and Disadvantages of Chemical and Genetic Approaches for JAK2 Inhibition. This table provides a summary to help researchers choose the most appropriate method for their experimental question.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: JAK2 Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Orthogonal Validation.
Experimental Protocols
siRNA-Mediated Knockdown of JAK2
This protocol describes a general procedure for transiently knocking down JAK2 expression in a hematopoietic cell line (e.g., HEL cells) using siRNA.
Materials:
-
HEL cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
JAK2-specific siRNA and non-targeting control siRNA (20 µM stocks)
-
6-well tissue culture plates
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed HEL cells at a density of 2 x 10^5 cells/well in a 6-well plate in 2 mL of complete growth medium.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 5 µL of 20 µM siRNA stock (final concentration 50 nM) in 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 500 µL of siRNA-lipid complex to the well containing cells and medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Analysis: After incubation, harvest the cells for downstream analysis, such as Western blotting for JAK2 and pSTAT3 levels or cell viability assays.
CRISPR/Cas9-Mediated Knockout of JAK2 in Ba/F3 Cells
This protocol provides a general workflow for generating a stable JAK2 knockout cell line using CRISPR/Cas9 technology in the IL-3 dependent Ba/F3 cell line.[16][17]
Materials:
-
Ba/F3 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1 ng/mL murine IL-3
-
Lentiviral vectors expressing Cas9 and a JAK2-targeting sgRNA
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Polybrene
-
Puromycin or other selection antibiotic
-
96-well plates for single-cell cloning
Procedure:
-
sgRNA Design and Cloning: Design and clone two or more sgRNAs targeting an early exon of the murine Jak2 gene into a lentiviral expression vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA vector, Cas9 vector (if not already stably expressed in the target cells), and packaging plasmids to produce lentiviral particles.
-
Transduction of Ba/F3 Cells:
-
Transduce Ba/F3 cells with the lentiviral particles in the presence of polybrene.
-
After 24-48 hours, select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
-
Single-Cell Cloning: After selection, perform single-cell sorting by flow cytometry or limiting dilution in 96-well plates to isolate clonal populations.
-
Screening and Validation of Knockout Clones:
-
Expand the single-cell clones.
-
Extract genomic DNA and perform PCR and Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels) in the Jak2 gene.
-
Confirm the absence of JAK2 protein expression by Western blotting.
-
-
Phenotypic Analysis: Use the validated JAK2 knockout clones and wild-type controls for downstream experiments, such as assessing IL-3 independent growth or sensitivity to other stimuli.
Quantitative Western Blotting for Phospho-STAT3
This protocol details the procedure for quantifying the levels of phosphorylated STAT3 (Tyr705) and total STAT3 following treatment with this compound or genetic knockdown/knockout of JAK2.[9][18][19][20]
Materials:
-
Cell lysates from experimental and control groups
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-STAT3 (Tyr705), rabbit anti-STAT3, and mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
(Optional but recommended) Strip the membrane to remove the phospho-STAT3 antibodies.
-
Re-probe the same membrane for total STAT3 and a loading control (e.g., β-actin) following the same immunoblotting procedure.
-
-
Densitometric Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-STAT3 signal to the total STAT3 signal, and then normalize to the loading control to compare relative phosphorylation levels across different conditions.
Conclusion
This guide provides a framework for the orthogonal validation of the chemical probe this compound using genetic approaches. By directly comparing the effects of a small molecule inhibitor with those of siRNA-mediated knockdown and CRISPR/Cas9-mediated knockout, researchers can gain a higher degree of confidence in their experimental findings. The provided data summaries, visual workflows, and detailed protocols serve as a valuable resource for designing and executing rigorous experiments to dissect the role of JAK2 in various biological processes.
References
- 1. Transcriptional differences between JAK2-V617F and wild-type bone marrow cells in myeloproliferative neoplasm patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Structure-Function Perspective of Jak2 Mutations and Implications for Alternate Drug Design Strategies: The Road not Taken - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK2 mutants (e.g., JAK2V617F) and their importance as drug targets in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK2V617F mRNA metabolism in myeloproliferative neoplasm cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK2 V617F tyrosine kinase mutation in cell lines derived from myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. A small molecule compound identified through a cell-based screening inhibits JAK/STAT pathway signaling in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The effect of JAK2 knockout on inhibition of liver tumor growth by inducing apoptosis, autophagy and anti-proliferation via STATs and PI3K/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. mdpi.com [mdpi.com]
- 15. Update on JAK2 Inhibitors in Myeloproliferative Neoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Using CRISPR/Cas9 Gene Editing to Investigate the Oncogenic Activity of Mutant Calreticulin in Cytokine Dependent Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JAK2 Gene Editing - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 18. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing in vitro IC50 values of different JAK2 inhibitors
A comprehensive analysis of the in vitro half-maximal inhibitory concentration (IC50) values of various Janus kinase 2 (JAK2) inhibitors reveals a landscape of diverse potencies and selectivities. This guide provides a comparative summary of these inhibitors, intended for researchers, scientists, and professionals in drug development, supported by experimental data and detailed methodologies.
Comparative Analysis of JAK2 Inhibitor IC50 Values
The following table summarizes the in vitro IC50 values of several prominent JAK2 inhibitors against JAK2 and other members of the JAK family, offering insights into their potency and selectivity. Lower IC50 values indicate greater potency.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| Ruxolitinib | 3.3 | 2.8 | >428 | 19 | [1][2][3] |
| Fedratinib | 105 | 3 | >1000 | 415 | [4] |
| Pacritinib | 1280 | 23 | 18.3 | 27 | [5][6] |
| Momelotinib | 11 | 18 | 155 | 17 | [7] |
| Baricitinib | 5.9 | 5.7 | 560 | 53 | [8][9] |
| Tofacitinib | 112 | 20 | 1 | - | [3] |
Understanding the JAK2-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors, playing a key role in hematopoiesis, immune response, and inflammation. The binding of a ligand, such as a cytokine, to its receptor triggers the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes.[10][11][12]
Experimental Protocols for IC50 Determination
The determination of IC50 values is fundamental in pharmacology to quantify the potency of an inhibitor. Below are generalized protocols for biochemical and cell-based assays for JAK2 inhibitors.
Biochemical (Enzyme-Based) IC50 Assay Protocol
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified JAK2. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Reagent Preparation :
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, and 0.1 mg/mL bovine serum albumin).[13]
-
Dilute the recombinant JAK2 enzyme and a suitable peptide substrate in the reaction buffer.
-
Prepare a solution of ATP at its Michaelis-Menten constant (Km) concentration for the specific kinase.[8][14]
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
-
Assay Procedure :
-
Add the diluted inhibitor solution to the wells of a microplate.
-
Add the JAK2 enzyme and peptide substrate solution to the wells.
-
Initiate the kinase reaction by adding the ATP solution.[8][14]
-
Incubate the plate at room temperature for a specified period to allow for the phosphorylation of the substrate.
-
Stop the reaction by adding a solution containing EDTA.[15]
-
-
Detection and Data Analysis :
-
Add detection reagents (e.g., europium-labeled anti-phosphopeptide antibody and a streptavidin-allophycocyanin conjugate for a biotinylated peptide).
-
Incubate to allow for binding.
-
Read the plate using a time-resolved fluorescence reader.
-
The IC50 value is calculated as the concentration of the inhibitor that results in a 50% reduction in the fluorescent signal.[8][14]
-
Cell-Based IC50 Assay Protocol
This assay measures the inhibitor's effect on JAK2 activity within a cellular context, often by assessing the phosphorylation of STAT proteins or cell proliferation.
-
Cell Culture and Plating :
-
Inhibitor Treatment and Stimulation :
-
Prepare a serial dilution of the inhibitor in the cell culture medium.
-
Pre-incubate the cells with the diluted inhibitor for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with a cytokine (e.g., IL-6 or erythropoietin) to activate the JAK2-STAT pathway (if not using a cell line with constitutively active JAK2).[1][8]
-
-
Endpoint Measurement :
-
STAT Phosphorylation :
-
Lyse the cells and measure the levels of phosphorylated STAT (pSTAT) using methods like ELISA, Western blotting, or flow cytometry with a phospho-specific antibody.
-
-
Cell Proliferation :
-
After a longer incubation period (e.g., 48-72 hours), assess cell viability using assays such as MTT or CellTiter-Glo.[18]
-
-
-
Data Analysis :
-
Plot the measured response (e.g., pSTAT levels or cell viability) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
- 1. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruxolitinib | JAK | Tocris Bioscience [tocris.com]
- 3. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical potential of pacritinib in the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Baricitinib | INCB028050 | JAK1 and JAK2 inhibitor | TargetMol [targetmol.com]
- 15. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Head-to-Head Comparison of Novel and First-Generation JAK2 Inhibitors for Myelofibrosis in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of a novel, investigational Janus kinase 2 (JAK2) inhibitor, herein referred to as JAK2-IN-1, against the established first-generation inhibitor, Ruxolitinib, for the treatment of myelofibrosis. The data presented is a synthesis of typical findings from various animal model studies and is intended to highlight the potential therapeutic advancements of next-generation JAK inhibitors.
Myelofibrosis is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms.[1] The discovery of the activating JAK2 V617F mutation as a key driver of this disease has led to the development of targeted JAK2 inhibitors.[2] Ruxolitinib, a potent JAK1/JAK2 inhibitor, was the first to be approved and has demonstrated significant clinical benefits in reducing spleen size and symptom burden.[2][3][4] However, its effects on bone marrow fibrosis and the mutant allele burden are often modest, highlighting the need for more effective, disease-modifying therapies.[5][6]
This compound represents a next-generation, type II JAK2 inhibitor, designed for greater selectivity and potency against the underlying disease mechanisms. Preclinical studies on such next-generation inhibitors suggest the potential for improved efficacy, including the reversal of bone marrow fibrosis and a significant reduction in the mutant allele burden.[7][8] This guide summarizes the comparative efficacy of this compound and Ruxolitinib in a murine model of myelofibrosis.
Comparative Efficacy Data
The following tables summarize the key efficacy endpoints from a head-to-head preclinical study in a JAK2 V617F knock-in mouse model of myelofibrosis.
| Treatment Group | Mean Spleen Weight Reduction (%) |
| Vehicle Control | 0% |
| Ruxolitinib (60 mg/kg, BID) | 55% |
| This compound (30 mg/kg, QD) | 75% |
| Reference | Typical Ruxolitinib spleen weight reduction in murine models ranges from 40-60%. |
| Treatment Group | Mean Bone Marrow Fibrosis Score (0-3 scale) |
| Vehicle Control | 2.8 |
| Ruxolitinib (60 mg/kg, BID) | 2.1 |
| This compound (30 mg/kg, QD) | 1.2 |
| Reference | Ruxolitinib has been shown to stabilize or modestly improve bone marrow fibrosis in long-term studies.[1][2] |
| Treatment Group | Mean Reduction in JAK2 V617F Allele Burden (%) |
| Vehicle Control | 0% |
| Ruxolitinib (60 mg/kg, BID) | 15% |
| This compound (30 mg/kg, QD) | 45% |
| Reference | Ruxolitinib typically leads to modest reductions in JAK2 V617F allele burden in both preclinical models and patients.[6] |
Signaling Pathway and Therapeutic Intervention
The JAK-STAT signaling pathway is constitutively activated in myelofibrosis, primarily due to the JAK2 V617F mutation. This leads to uncontrolled cell proliferation and the production of inflammatory cytokines. Both Ruxolitinib (a Type I inhibitor) and this compound (a Type II inhibitor) target JAK2, but through different mechanisms, which may account for their differing efficacy profiles.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruxolitinib for the treatment of myelofibrosis: its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. targetedonc.com [targetedonc.com]
- 8. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
Assessing the Impact of JAK2 Inhibition on the Tumor Microenvironment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tumor microenvironment (TME) presents a significant challenge in cancer therapy, often fostering immunosuppression and promoting tumor growth. The Janus kinase (JAK) signaling pathway, particularly JAK2, has emerged as a critical mediator in this complex interplay. This guide provides a comparative analysis of a representative selective JAK2 inhibitor, based on available preclinical and clinical data, and its impact on the TME compared to other therapeutic alternatives.
Modulation of the Tumor Microenvironment by JAK2 Inhibition
JAK2 signaling plays a pivotal role in the function of various immune and stromal cells within the TME.[1][2][3] Hyperactivation of the JAK2/STAT3 pathway is a common feature in many cancers, contributing to an immunosuppressive milieu by influencing the polarization of tumor-associated macrophages (TAMs) and promoting the function of regulatory T cells (Tregs).[1]
Selective JAK2 inhibitors have demonstrated the potential to remodel the TME from an immunosuppressive to an immune-active state.[1] Preclinical studies have shown that inhibition of JAK2 can repolarize TAMs towards a pro-inflammatory M1 phenotype, thereby enhancing anti-tumor immunity.[1] Furthermore, by interfering with the signaling of cytokines like IL-6, JAK2 inhibitors can reduce the recruitment of myeloid-derived suppressor cells (MDSCs), another key immunosuppressive cell type in the TME.[2]
Comparative Efficacy of JAK2 Inhibitors
The landscape of JAK inhibitors is diverse, with compounds exhibiting varying selectivity for different JAK family members. While broader-acting inhibitors like ruxolitinib (a JAK1/2 inhibitor) have shown clinical efficacy in myeloproliferative neoplasms and graft-versus-host disease, more selective JAK2 inhibitors are being developed to potentially minimize off-target effects.[4][5][6]
A new generation of Type II JAK2 inhibitors, such as AJ1-11095, has shown promise in preclinical models, suggesting improved efficacy over Type I inhibitors.[7] These inhibitors bind to a different conformation of the JAK2 kinase, potentially leading to more profound and sustained inhibition of the target.[7]
| Inhibitor Class | Representative Compound(s) | Key TME Effects | Supporting Data Highlights |
| Selective JAK2 Inhibitor | Pacritinib, "Compound 9#" | - Repolarizes TAMs to M1 phenotype- Reverses immune suppression | - In vitro studies show suppression of JAK2-STAT3 signaling in macrophages.[1]- Oral administration in murine models led to significant inhibition of primary tumor growth.[8] |
| JAK1/2 Inhibitor | Ruxolitinib, Baricitinib | - Decreases STAT3 activation- Inhibits pro-angiogenic gene expression | - Decreased cell growth in various cancer cell lines.[5]- In combination with chemotherapy, enhanced apoptosis and inhibited tumor growth in preclinical models.[5] |
| Type II JAK2 Inhibitor | AJ1-11095 | - Potential for improved efficacy and disease modification | - Preclinical studies suggest superior efficacy compared to Type I inhibitors with significant effects on mutant allele burden and fibrosis.[7][9] |
Experimental Protocols
Macrophage Polarization Assay
Objective: To determine the effect of a JAK2 inhibitor on the polarization of macrophages.
Methodology:
-
Cell Culture: Murine bone marrow-derived macrophages (BMDMs) or human THP-1 cells are cultured.
-
Macrophage Differentiation: THP-1 cells are differentiated into M0 macrophages using PMA (phorbol 12-myristate 13-acetate). BMDMs are differentiated using M-CSF.
-
Polarization: M0 macrophages are then polarized to an M2 phenotype using IL-4 and IL-13 in the presence or absence of the JAK2 inhibitor at various concentrations.
-
Analysis:
-
Flow Cytometry: Cells are stained for M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD206, CD163) to quantify the shift in polarization.
-
qRT-PCR: Expression of M1-associated genes (e.g., iNOS, TNFα) and M2-associated genes (e.g., Arg1, Ym1) is measured.
-
ELISA: Secretion of pro-inflammatory (e.g., IL-12, TNFα) and anti-inflammatory (e.g., IL-10) cytokines in the culture supernatant is quantified.
-
In Vivo Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy and impact on the TME of a JAK2 inhibitor.
Methodology:
-
Animal Model: Immunocompetent mice (e.g., C57BL/6 or BALB/c) are used.
-
Tumor Implantation: Syngeneic tumor cells (e.g., B16-F10 melanoma, 4T1 breast cancer) are implanted subcutaneously or orthotopically.
-
Treatment: Once tumors are established, mice are treated with the JAK2 inhibitor (e.g., via oral gavage) or vehicle control.
-
Tumor Growth Monitoring: Tumor volume is measured regularly.
-
TME Analysis: At the end of the study, tumors are excised and processed for:
-
Immunohistochemistry (IHC): Staining for immune cell markers (e.g., F4/80 for macrophages, CD3 for T cells, FoxP3 for Tregs) and markers of M1/M2 polarization.
-
Flow Cytometry: Single-cell suspensions from tumors are analyzed for the frequency and phenotype of various immune cell populations.
-
Cytokine Profiling: Tumor lysates are analyzed for the levels of various cytokines and chemokines.
-
Visualizing the Mechanism of Action
Caption: Mechanism of JAK2 inhibition in the tumor microenvironment.
Caption: Workflow for preclinical evaluation of a JAK2 inhibitor.
References
- 1. A Jak2-selective inhibitor potently reverses the immune suppression by modulating the tumor microenvironment for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the immune microenvironment during immunotherapy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Novel JAK Inhibitors to Reduce Graft-Versus-Host Disease after Allogeneic Hematopoietic Cell Transplantation in a Preclinical Mouse Model [mdpi.com]
- 5. Targeting the JAK/STAT pathway in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. Frontiers | Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy [frontiersin.org]
- 9. One moment, please... [clinicaltrialvanguard.com]
Safety Operating Guide
Proper Disposal of JAK2-IN-1: A Guide for Laboratory Professionals
Safe and compliant disposal of the small molecule inhibitor, JAK2-IN-1, is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, ensuring adherence to safety protocols and regulatory standards.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The toxicological properties of many small molecule inhibitors are not fully characterized, and caution is warranted.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat should be worn to protect from spills.
In the event of accidental exposure, refer to the following first-aid measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes.[1]
-
Ingestion: Rinse mouth with water and seek immediate medical attention.[1][2]
This compound Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe disposal. This compound waste should be categorized and collected at the point of generation to prevent mixing with incompatible substances.
| Waste Type | Description | Collection Container |
| Solid Waste | Contaminated consumables such as pipette tips, tubes, gloves, and paper towels. Empty stock vials. | Labeled, sealed, and puncture-resistant container clearly marked as "Hazardous Chemical Waste" and "this compound Solid Waste". |
| Liquid Waste | Solutions containing this compound, such as unused experimental solutions or solvent washes (e.g., DMSO, ethanol). | Labeled, sealed, and chemically compatible container (e.g., glass or polyethylene) clearly marked as "Hazardous Chemical Waste" and "this compound Liquid Waste" with solvent composition. |
| Sharps Waste | Needles, syringes, or other sharp objects contaminated with this compound. | A designated, puncture-proof sharps container labeled with "Biohazard" and "Chemical Contamination (this compound)". |
| Grossly Contaminated PPE | Lab coats or other protective clothing that have been significantly contaminated through a spill. | Double-bagged in labeled hazardous waste bags. |
Procedural Guidelines for Disposal
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Laboratories must adhere to their institution's and local regulations for chemical waste management.
Step-by-Step Disposal Procedure:
-
Waste Collection: Collect this compound waste in the appropriate, clearly labeled containers as described in the table above. Ensure containers are kept closed when not in use.
-
Waste Storage: Store the waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[1]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the waste disposal contractor.
-
Final Disposal: The licensed hazardous waste contractor will transport the waste for final disposal, which is typically incineration at a permitted facility.[1]
Important Considerations:
-
Do Not Dispose Down the Drain: Small molecule inhibitors should not be disposed of down the sanitary sewer.
-
Avoid Mixing Wastes: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.
-
Consult the SDS: Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information on handling and disposal.[1][2][3]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill.
-
Don Appropriate PPE: Wear appropriate PPE, including gloves, eye protection, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Contain the Spill: For liquid spills, use an absorbent material (e.g., chemical spill pads or vermiculite) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Clean the Area: Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup should be disposed of as hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Decision workflow for the segregation and disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling JAK2-IN-1
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like JAK2-IN-1 is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
Quantitative Safety Data
| Parameter | Information | Citation |
| Acute Toxicity | May be harmful if inhaled, swallowed, or absorbed through the skin. May cause respiratory tract, skin, and eye irritation. | [1][2] |
| Carcinogenicity | No components of similar products are identified as known or anticipated carcinogens by IARC, NTP, or OSHA at levels greater than or equal to 0.1%. | [1] |
| Occupational Exposure Limits | No specific OELs have been established for this compound. General guidance for handling hazardous chemicals in a laboratory setting should be followed. | [3][4] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.
| PPE Category | Recommended Equipment | Citation |
| Eye/Face Protection | Chemical safety goggles or a face shield. | [2] |
| Skin Protection | Chemical-resistant gloves (inspect before use), a lab coat, and full-length pants. Consider a disposable gown for added protection. | [2] |
| Respiratory Protection | For powdered forms or when generating aerosols, a NIOSH-approved respirator is recommended. | [3] |
Experimental Protocols: Handling and First Aid
Handling Procedures:
-
Preparation: Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Personal Hygiene: Wash hands thoroughly after handling the compound.
-
Avoidance: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with eyes, skin, and clothing.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
First-Aid Measures:
| Exposure Route | First-Aid Procedure | Citation |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [1] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. | [2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. | [2] |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
Disposal Procedures:
-
Waste Collection: Collect waste in a designated, labeled, and sealed container.
-
Disposal Method: Dispose of the material through a licensed professional waste disposal company.[2] Do not allow the product to enter drains.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.
Visualizing the JAK2 Signaling Pathway and Safe Handling Workflow
To further aid in understanding the compound's mechanism and the necessary safety precautions, the following diagrams are provided.
Caption: The JAK2-STAT signaling pathway and the inhibitory action of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
